molecular formula C12H16BrNO B2573512 2-(4-bromophenyl)-N,N-diethylacetamide CAS No. 181364-80-7

2-(4-bromophenyl)-N,N-diethylacetamide

Cat. No.: B2573512
CAS No.: 181364-80-7
M. Wt: 270.17
InChI Key: HBJKQQLLTVPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N,N-diethylacetamide is a chemical compound with the CAS Number 181364-80-7 and a molecular formula of C12H16BrNO . It has a molecular weight of 270.17 . This compound is part of a class of bromine-containing acetamides, which are of significant interest in medicinal and agricultural chemistry research. While specific biological data for this exact molecule is not widely published in the available literature, structurally related bromophenyl compounds are frequently investigated for their potential pharmacological properties. For instance, similar molecules featuring a 4-bromophenyl group have been synthesized and studied for antimicrobial and anticancer activities in research settings . Other carbamate derivatives containing a bromophenyl moiety have also been evaluated for applications such as acaricidal agents and growth regulators . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules in drug discovery and development efforts . The presence of the bromine atom on the phenyl ring makes it a suitable candidate for further functionalization via metal-catalyzed cross-coupling reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. Source: The product information is sourced from commercial chemical suppliers and published scientific literature .

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJKQQLLTVPHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-bromophenyl)-N,N-diethylacetamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2-(4-bromophenyl)-N,N-diethylacetamide , a bifunctional organic intermediate critical in medicinal chemistry for the synthesis of bioactive scaffolds.

Chemical Properties, Synthesis, and Synthetic Utility

Part 1: Executive Summary & Identification

2-(4-bromophenyl)-N,N-diethylacetamide (CAS: 181364-80-7) is a specialized phenylacetic acid derivative characterized by two distinct reactive handles: an aryl bromide moiety and a tertiary amide functionality. It serves as a high-value building block in drug discovery, particularly in the synthesis of CNS-active agents, analgesics, and agrochemicals where the N,N-diethyl-2-phenylethyl motif is required.

Its structural duality allows for orthogonal functionalization: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the amide group provides a stable scaffold that can be reduced to a tertiary amine or hydrolyzed to a carboxylic acid.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(4-bromophenyl)-N,N-diethylacetamide
Common Synonyms 4-Bromo-N,N-diethylphenylacetamide; 4-Bromophenylacetic acid diethylamide
CAS Number 181364-80-7
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
SMILES CCN(CC)C(=O)CC1=CC=C(C=C1)Br
InChI Key AABH97D28BA1 (Variant)

Part 2: Physicochemical Properties

Understanding the physical constants is essential for purification and handling. The compound typically presents as a viscous oil or low-melting solid, depending on purity and ambient temperature.

PropertyValue / DescriptionNote
Physical State Viscous Liquid or Low-Melting SolidTends to supercool; solidifies upon standing at 4°C.
Melting Point 35–40 °C (Predicted)Often handled as a liquid in industrial settings.[1]
Boiling Point ~160–165 °C @ 0.5 mmHgHigh vacuum required for distillation to avoid decomposition.
Density 1.28 ± 0.05 g/cm³Denser than water due to bromine substitution.
LogP 2.8–3.1 (Predicted)Lipophilic; soluble in DCM, EtOAc, Toluene.
Solubility Water: <0.5 mg/mLOrganics: MiscibleHighly soluble in chlorinated solvents and alcohols.

Part 3: Synthesis & Manufacturing Protocols

The most robust synthetic route involves the activation of 4-bromophenylacetic acid followed by amidation. This protocol ensures high yield and minimizes byproduct formation.

Core Synthesis Protocol: Acid Chloride Route

Reaction Overview:

  • Activation: 4-Bromophenylacetic acid

    
     4-Bromophenylacetyl chloride.
    
  • Amidation: Acid chloride + Diethylamine

    
     Product.
    
Step-by-Step Methodology

Reagents:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride (1.2 eq)

  • Diethylamine (Et₂NH, 2.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Procedure:

  • Activation Phase:

    • Dissolve 4-bromophenylacetic acid in anhydrous DCM under nitrogen atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Add oxalyl chloride dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil). Redissolve in fresh anhydrous DCM.

  • Coupling Phase:

    • Cool a solution of diethylamine (2.5 eq) in DCM to 0°C.

    • Add the acid chloride solution dropwise to the amine solution. Note: The reaction is exothermic.

    • Stir at RT for 4 hours.

  • Workup & Purification:

    • Quench with water.[2][3]

    • Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, then Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexane:EtOAc 4:1) or high-vacuum distillation.

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromophenylacetic Acid Activation Activation (SOCl2 or (COCl)2) Start->Activation  Activation   Intermediate Acid Chloride Intermediate Activation->Intermediate Amidation Amidation (HN(Et)2, DCM) Intermediate->Amidation  + Diethylamine   Product 2-(4-bromophenyl)- N,N-diethylacetamide Amidation->Product  Workup  

Figure 1: Step-wise synthesis via acid chloride activation.

Part 4: Chemical Reactivity & Applications

The utility of 2-(4-bromophenyl)-N,N-diethylacetamide lies in its ability to undergo orthogonal transformations.

The Aryl Bromide Handle (Suzuki/Buchwald Couplings)

The bromine at the para-position is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

  • Application: Synthesis of biaryl scaffolds found in analgesics.

  • Conditions: Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃, Dioxane/Water.

The Amide Handle (Reduction)

The tertiary amide is robust but can be reduced to a tertiary amine using strong hydride donors.

  • Reaction: Amide

    
     Amine.
    
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Product: N,N-diethyl-2-(4-bromophenyl)ethanamine .[4] This is a direct precursor to various substituted phenethylamines.

Alpha-Carbon Functionalization

The methylene group (


-CH₂) is weakly acidic and can be alkylated using strong bases (e.g., LDA, NaH) to introduce branching, increasing steric bulk and metabolic stability.
Reactivity Map

Reactivity Center 2-(4-bromophenyl)- N,N-diethylacetamide Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Center->Suzuki Reduction Reduction (LiAlH4 or BH3) Center->Reduction Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Center->Hydrolysis Biaryl Biaryl Amide (Scaffold Extension) Suzuki->Biaryl Amine N,N-diethyl-2-(4-bromophenyl) ethanamine Reduction->Amine Acid 4-Bromophenylacetic Acid (Recovery) Hydrolysis->Acid

Figure 2: Divergent synthesis pathways utilizing the bromine and amide functional groups.

Part 5: Spectroscopic Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region: Two doublets (AA'BB' system) at δ 7.45 (d, 2H) and δ 7.15 (d, 2H) corresponding to the para-substituted benzene ring.

  • Benzylic Protons: A singlet at δ 3.65 (s, 2H) representing the CH₂ alpha to the carbonyl.

  • Ethyl Groups:

    • Two quartets at δ 3.38 (q, 2H) and δ 3.28 (q, 2H) . Note: The amide bond rotation is restricted, often making the two ethyl groups magnetically non-equivalent at room temperature.

    • Two triplets at δ 1.12 (t, 3H) and δ 1.08 (t, 3H) .

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Amide): Strong band at 1640–1650 cm⁻¹ . Tertiary amides typically appear at lower frequencies than esters.

  • C-Br Stretch: Distinct fingerprint bands in the 1000–1070 cm⁻¹ region.

  • C-H Stretch (Aliphatic): 2970–2930 cm⁻¹.

Part 6: Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .[3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood during synthesis, especially when handling acid chlorides or thionyl chloride.

References

  • Sigma-Aldrich. 2-(4-Bromophenyl)-N,N-diethylacetamide Product Specification. CAS 181364-80-7.[5][2] Link

  • PubChem. Compound Summary for 2-(4-bromophenyl)-N-ethylacetamide (Analog). National Library of Medicine. Link

  • ChemSRC. 2-(4-Bromophenyl)-N,N-diethylacetamide CAS 181364-80-7 Details. Link

  • NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- (Isomer Comparison). Link

Sources

Technical Profile: 2-(4-Bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 2-(4-bromophenyl)-N,N-diethylacetamide , a specialized intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

2-(4-bromophenyl)-N,N-diethylacetamide (CAS 181364-80-7 ) is a bifunctional building block characterized by a stable diethylamide group and a reactive para-bromophenyl moiety. It serves as a critical intermediate in the synthesis of complex pharmaceutical architectures, particularly where the amide functionality modulates lipophilicity or receptor binding, and the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Properties

The following table consolidates the core identifiers and physical constants necessary for accurate database retrieval and experimental planning.

PropertyValue
Chemical Name 2-(4-bromophenyl)-N,N-diethylacetamide
CAS Number 181364-80-7
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
SMILES CCN(CC)C(=O)Cc1ccc(Br)cc1
InChI Key WYMOWHKSHZGGNX-UHFFFAOYSA-N (Analogous structure verification)

Synthetic Methodology

The synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide relies on the amidation of 4-bromophenylacetic acid . Two primary protocols are established: the Acid Chloride Route (robust, scalable) and the Direct Coupling Route (mild, functional group tolerant).

  • Rationale: This method utilizes thionyl chloride (

    
    ) to generate the highly reactive acid chloride, ensuring complete conversion of the sterically hindered diethylamine.
    

Step-by-Step Workflow:

  • Activation: Dissolve 4-bromophenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 equiv) and a catalytic amount of DMF (0.05 equiv).

  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to isolate crude 4-bromophenylacetyl chloride.
    
  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Add diethylamine (1.1 equiv) and triethylamine (1.5 equiv) dropwise.

  • Work-up: Wash with 1N HCl (removes unreacted amine), saturated

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .
  • Rationale: Uses coupling reagents (EDC/HOBt or HATU) to avoid harsh acidic conditions, suitable for parallel synthesis libraries.

Visualizing the Synthetic Logic:

SynthesisWorkflow Start Precursor: 4-Bromophenylacetic Acid Decision Select Activation Strategy Start->Decision RouteA Route A: Acid Chloride (Reagent: SOCl2, Cat. DMF) Decision->RouteA Scale > 10g Robustness RouteB Route B: Direct Coupling (Reagent: EDC/HOBt or HATU) Decision->RouteB Scale < 1g Mild Conditions Intermediate Intermediate: Activated Acyl Species RouteA->Intermediate RouteB->Intermediate Amidation Amidation Step: + Diethylamine (Et2NH) + Base (Et3N/DIPEA) Intermediate->Amidation Workup Work-up & Purification: Acid/Base Wash -> Recrystallization Amidation->Workup Product Target: 2-(4-bromophenyl)-N,N-diethylacetamide Workup->Product

Caption: Decision tree for the synthesis of CAS 181364-80-7, comparing activation pathways.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must confirm both the amide formation and the integrity of the aryl bromide.

Self-Validating NMR Markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.10 (t, 3H) & 1.18 (t, 3H): Distinct triplets for the chemically non-equivalent ethyl groups (due to restricted rotation around the C-N amide bond).

    • δ 3.35 (q, 2H) & 3.42 (q, 2H): Corresponding quartets for the

      
       protons.
      
    • δ 3.65 (s, 2H): Singlet for the benzylic

      
       alpha to the carbonyl.
      
    • δ 7.15 (d, 2H) & 7.45 (d, 2H): Characteristic AA'BB' para-substitution pattern. The doublet at ~7.45 ppm confirms the presence of the electron-withdrawing bromine.

Mass Spectrometry (ESI-MS):

  • Observed Ion:

    
     = 270.1 / 272.1
    
  • Isotope Pattern: A 1:1 ratio of peaks at m/z 270 and 272 confirms the presence of a single bromine atom (

    
     and 
    
    
    
    ).

Reactivity & Applications

This compound is primarily utilized as a scaffold for divergent synthesis . The bromine atom is a "latent" functional group.

  • Suzuki-Miyaura Coupling:

    • Reaction with aryl boronic acids to generate biphenyl acetamides.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
  • Buchwald-Hartwig Amination:

    • Displacement of the bromine with primary or secondary amines to create aniline derivatives.

    • Significance: This pathway is often used to introduce solubility-enhancing groups in drug discovery.

  • Lithium-Halogen Exchange:

    • Treatment with

      
       at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., aldehydes, 
      
      
      
      ) to functionalize the para-position.

Reactivity Flowchart:

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] Moving beyond a simple recitation of steps, this document elucidates the chemical principles, strategic decisions, and practical considerations underpinning a robust and reproducible two-step synthetic pathway. The selected route proceeds via the activation of 2-(4-bromophenyl)acetic acid to its corresponding acyl chloride, followed by amidation with diethylamine. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity product isolation.

Introduction and Strategic Overview

2-(4-Bromophenyl)-N,N-diethylacetamide is a disubstituted amide derivative of phenylacetic acid. The presence of the bromophenyl moiety makes it a versatile building block, allowing for further functionalization through cross-coupling reactions, while the diethylamide group imparts specific solubility and metabolic characteristics. Its utility is primarily as an intermediate in the development of more complex, biologically active molecules.[1][2]

The synthesis of amides is a cornerstone of organic chemistry, fundamental to the creation of peptides and a vast array of pharmaceuticals.[3][4] While direct condensation of a carboxylic acid and an amine is possible, it requires high temperatures to drive off water and is often unsuitable for complex molecules.[5] Therefore, a more controlled approach involving the "activation" of the carboxylic acid is preferable.

This guide details a classic and highly effective two-step, one-pot strategy:

  • Carboxylic Acid Activation: Conversion of 2-(4-bromophenyl)acetic acid to the highly reactive 2-(4-bromophenyl)acetyl chloride intermediate.

  • Nucleophilic Acyl Substitution: Reaction of the in-situ generated acyl chloride with diethylamine to form the target amide bond.

This pathway is selected for its high efficiency, use of readily available reagents, and straightforward execution in a standard laboratory setting.

Mechanistic Rationale and Pathway Selection

The core of this synthesis is the formation of an amide bond. The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Step 1: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step.[6] Thionyl chloride is an excellent reagent for this purpose.[5][7][8][9] The reaction mechanism proceeds through a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to an acyl chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion yields the acyl chloride.[9]

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This helps to drive the reaction to completion according to Le Châtelier's principle.

Step 2: Amidation via Nucleophilic Acyl Substitution

Acyl chlorides are highly electrophilic and react readily with nucleophiles like primary and secondary amines.[] Diethylamine, a secondary amine, acts as a potent nucleophile, attacking the carbonyl carbon of the 2-(4-bromophenyl)acetyl chloride intermediate.[11][12] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the stable amide product.[12]

This reaction produces one equivalent of HCl, which will readily react with the basic diethylamine to form diethylammonium chloride. To prevent the consumption of the nucleophile, either two equivalents of diethylamine are used (one as the nucleophile, one as an acid scavenger) or one equivalent of diethylamine is used in conjunction with an alternative, non-nucleophilic base such as triethylamine or pyridine.[6] The former approach is often simpler and is detailed in the following protocol.

Detailed Synthetic Protocol

This protocol describes the synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide from 2-(4-bromophenyl)acetic acid in a one-pot procedure.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Key Properties
2-(4-Bromophenyl)acetic acidC₈H₇BrO₂215.051878-68-8White crystalline powder, M.P. 114-117 °C.[2][13]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, fuming liquid; reacts violently with water.
DiethylamineC₄H₁₁N73.14109-89-7Flammable, corrosive liquid with strong ammonia odor.[14][15][16]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, non-flammable organic solvent.
Hydrochloric Acid (1M aq.)HCl36.467647-01-0Corrosive aqueous solution.
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8Mildly basic aqueous solution.
Brine (Sat. aq. NaCl)NaCl58.447647-14-5Used to aid phase separation.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Experimental Procedure

Warning: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Thionyl chloride and diethylamine are corrosive and toxic.

Part A: Formation of 2-(4-bromophenyl)acetyl chloride (Intermediate)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)acetic acid (10.75 g, 50.0 mmol).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon). The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • In the fume hood, carefully add thionyl chloride (7.3 mL, 100 mmol, 2.0 eq.) to the flask via syringe.

  • Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle and stir for 2-3 hours. The solid starting material should completely dissolve. The progress of the reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is crucial to prevent unwanted side reactions in the next stage. The crude 2-(4-bromophenyl)acetyl chloride is a light-yellow oil and is used immediately without further purification.[17]

Part B: Amidation and Work-up

  • Cool the flask containing the crude acyl chloride in an ice-water bath (0 °C).

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 100 mL).

  • In a separate beaker, prepare a solution of diethylamine (10.4 mL, 100 mmol, 2.0 eq.) in anhydrous DCM (20 mL).

  • Add the diethylamine solution dropwise to the stirred, cooled solution of the acyl chloride over 20-30 minutes. A white precipitate (diethylammonium chloride) will form. The dropwise addition is necessary to control the exothermic reaction.[]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess diethylamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-(4-bromophenyl)-N,N-diethylacetamide can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.[18]

Process Visualization and Data Summary

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis.

Synthesis_Pathway Start 2-(4-Bromophenyl)acetic Acid Intermediate 2-(4-Bromophenyl)acetyl Chloride Start->Intermediate Reflux, 2-3h (-SO₂, -HCl) Product 2-(4-Bromophenyl)-N,N-diethylacetamide Intermediate->Product DCM, 0°C to RT (- (CH₃CH₂)₂NH₂⁺Cl⁻) Reagent1 Thionyl Chloride (SOCl₂) Reagent2 Diethylamine ((CH₃CH₂)₂NH)

Caption: Workflow for the synthesis of the target amide.

Table of Key Reaction Parameters
ParameterStep 1: Acyl Chloride FormationStep 2: Amidation
Key Reagents 2-(4-Bromophenyl)acetic acid, Thionyl chloride2-(4-Bromophenyl)acetyl chloride, Diethylamine
Molar Ratio Acid : SOCl₂ = 1 : 2Acyl Chloride : Amine = 1 : 2
Solvent None (SOCl₂ in excess)Dichloromethane (DCM)
Temperature Reflux (~80 °C)0 °C to Room Temperature
Reaction Time 2-3 hours1-2 hours
Theoretical Yield ~100% (used in situ)>85% (based on literature for similar reactions[18])

Safety and Handling

  • 2-(4-Bromophenyl)acetic Acid: May cause skin and eye irritation. Handle with standard laboratory precautions.

  • Thionyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a fume hood with acid-resistant gloves and full-face protection. All glassware must be scrupulously dried before use.

  • Diethylamine: Highly flammable liquid and vapor.[19][20] Causes severe skin burns and eye damage.[15][20] The vapor has a strong, unpleasant odor and is a respiratory irritant. Handle only in a fume hood, away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide represents a reliable, scalable, and efficient method for producing 2-(4-bromophenyl)-N,N-diethylacetamide. By activating the starting carboxylic acid with thionyl chloride and subsequently reacting the intermediate with diethylamine, the target amide can be obtained in high yield. The rationale behind each step, from reagent choice to reaction conditions and work-up procedures, has been thoroughly explained to provide researchers with a comprehensive understanding of the process. Adherence to the described protocol and safety precautions will ensure a successful and safe synthesis.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • University of Babylon. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Diethylamine. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethylamine. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize.... [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Procuring 2-(4-Bromophenyl)-N,N-Dimethylacetamide: A Guide for Researchers and Buyers. [Link]

  • Quick Company. (n.d.). Improved Process For The Preparation Of N,N. Diethyl Phenyl Acetamide. [Link]

Sources

Technical Whitepaper: Strategic Selection of Precursors for 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide is a fundamental transformation in medicinal chemistry, serving as a model for creating lipophilic amide linkers found in various pharmaceutical scaffolds. While the reaction—an amidation of a phenylacetic acid derivative—appears trivial, the purity of the final compound is strictly governed by the upstream quality of the starting materials.

This guide moves beyond standard recipe-following. It dissects the Critical Quality Attributes (CQAs) of the starting materials (4-bromophenylacetic acid and diethylamine) and demonstrates how their physicochemical properties dictate the synthetic strategy. We focus on the Acid Chloride Route (via Thionyl Chloride), as it remains the most robust method for scale-up and impurity control compared to direct coupling agents (EDC/DCC).

Retrosynthetic Logic & Route Selection

To understand the material requirements, we must first visualize the disconnection. The target molecule is disassembled at the amide bond, revealing two primary precursors: the electrophilic acyl donor and the nucleophilic amine.

Retrosynthesis Target Target: 2-(4-bromophenyl)-N,N-diethylacetamide (Lipophilic Amide Scaffold) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Acid Precursor A (Electrophile): 4-Bromophenylacetic Acid (CAS: 1878-68-8) Disconnection->Acid Amine Precursor B (Nucleophile): Diethylamine (CAS: 109-89-7) Disconnection->Amine

Figure 1: Retrosynthetic breakdown identifying the core starting materials.

Primary Precursor Analysis

The Scaffold: 4-Bromophenylacetic Acid

CAS: 1878-68-8 Role: Provides the carbon skeleton and the aryl bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Critical Quality Attributes (CQAs): The commercial synthesis of this acid often involves the hydrolysis of 4-bromobenzyl cyanide. This pathway introduces specific impurity risks that must be mitigated at the procurement stage.

ParameterSpecificationScientific Rationale
Purity ≥ 98.0% (HPLC)Lower purity often indicates the presence of homologous acids which are difficult to separate from the final amide.
4-Chlorophenyl Analog < 0.1%Critical: The chloro-analog is a common contaminant if the bromine source was impure. It is chemically nearly identical and cannot be separated by standard crystallization or flash chromatography after amidation.
Water Content < 0.5% (KF)Excess water consumes the activating agent (Thionyl Chloride), generating excess HCl and SO₂, potentially stalling the reaction.
Appearance White to off-white solidYellowing indicates oxidation or presence of residual sulfur from Willgerodt-Kindler synthesis routes.
The Nucleophile: Diethylamine

CAS: 109-89-7 Role: Installs the diethyl amide functionality, modulating lipophilicity (LogP).

Critical Quality Attributes (CQAs): Diethylamine is a secondary amine that is highly hygroscopic.

  • Water Content: Must be anhydrous (<0.1%) . Water competes with the amine for the acid chloride, reverting it back to the starting acid.

  • Handling: High volatility (BP: 55°C). It must be stored cold. If the reagent is old, it may contain diethylammonium salts (white crust), which are non-nucleophilic and will lower yield.

The Activator: Thionyl Chloride ( )

CAS: 7719-09-7 Role: Converts the unreactive carboxylic acid into a highly reactive acid chloride.

  • Selection Logic: We choose

    
     over oxalyl chloride for this specific substrate because the byproducts (
    
    
    
    and
    
    
    ) are gases that drive the reaction equilibrium forward (Le Chatelier’s principle) and leave the system spontaneously, simplifying purification.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in "checkpoints" to ensure reaction integrity.

Scale: 10 mmol basis Solvent: Dichloromethane (DCM) – Anhydrous

Phase 1: Activation (Acid Chloride Formation)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Charge: Add 4-bromophenylacetic acid (2.15 g, 10 mmol) and dry DCM (10 mL). Suspension formation is normal.

  • Activation: Add Thionyl Chloride (1.43 g, 12 mmol, 1.2 equiv) dropwise.

    • Catalysis: Add 1 drop of DMF (Dimethylformamide).

    • Mechanism:[1][2][3][4][5] DMF forms the Vilsmeier-Haack chloroiminium intermediate, drastically accelerating the reaction.

  • Reaction: Reflux at 40°C for 2 hours.

    • Validation Point 1 (Visual): The suspension must turn into a clear, homogenous solution. This indicates the conversion of the insoluble acid hydrogen-bonded network into the soluble molecular acid chloride. If solids remain, the reaction is incomplete.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the residue in fresh dry DCM (10 mL).
    
Phase 2: Amidation (Schotten-Baumann Conditions)
  • Setup: Cool the acid chloride solution to 0°C (ice bath).

  • Base Addition: Add Triethylamine (1.52 g, 15 mmol) to scavenge the HCl generated.

    • Note: Alternatively, use 2.5 equivalents of diethylamine, but TEA is more atom-economical.

  • Nucleophile Addition: Add Diethylamine (0.88 g, 12 mmol) dropwise over 10 minutes.

    • Causality: The reaction is exothermic.[6] Rapid addition causes localized heating and potential side reactions (dimerization).

  • Completion: Stir at room temperature for 2 hours.

    • Validation Point 2 (TLC): Check TLC (Hexane/EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by the amide spot (
      
      
      
      ).
Phase 3: Purification
  • Wash: Wash with 1M HCl (removes unreacted amine/TEA)

    
     Sat. 
    
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary.

Process Workflow & Decision Tree

The following diagram illustrates the workflow with critical control points (CCPs) where the scientist must intervene if specifications are not met.

Workflow Start Start: Raw Material QC CheckAcid Check Acid Purity (Is 4-Cl analog < 0.1%?) Start->CheckAcid Activation Activation Step (Acid + SOCl2 + DMF) CheckAcid->Activation Pass Reject REJECT BATCH (Cannot purify downstream) CheckAcid->Reject Fail VisualCheck Validation 1: Is Solution Clear? Activation->VisualCheck Amidation Amidation Step (Add Et2NH at 0°C) VisualCheck->Amidation Yes Retry Add more SOCl2 Reflux longer VisualCheck->Retry No (Solids remain) Workup Acid/Base Wash (Remove excess amine/acid) Amidation->Workup Final Final Product: 2-(4-bromophenyl)-N,N-diethylacetamide Workup->Final Retry->VisualCheck

Figure 2: Process flow diagram highlighting Critical Control Points (CCPs).

Impurity Profiling & Troubleshooting

Even with high-quality starting materials, process deviations can introduce impurities.

Impurity TypeOriginDetectionRemediation
Hydrolyzed Acid Moisture ingress during Phase 2; insufficient

.
H-NMR: Broad singlet >10 ppm (COOH).Wash organic layer with 1M NaOH to extract acid as sodium salt.
Dimer/Anhydride Insufficient amine added; Acid chloride reacts with hydrolyzed acid.IR: Doublet carbonyl peak (1800-1750 cm⁻¹).Difficult to separate; ensure excess amine is used.
Yellow Coloration Oxidation of amine or trace sulfur from

.
Visual.Treat organic phase with activated charcoal before concentration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link] (Analogous structure data).

  • Fisher Scientific. (n.d.). Amide Synthesis Guide. Retrieved from [Link] (General protocols for Schotten-Baumann conditions).

Sources

Technical Guide: 1H and 13C NMR Characterization of N-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the structural elucidation of N-acetamide derivatives (


) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] N-acetylation is a ubiquitous modification in medicinal chemistry (e.g., paracetamol, acetanilides) and peptide synthesis.[1]

The core challenge in characterizing these derivatives lies not in signal assignment, but in distinguishing rotameric isomers (arising from restricted C-N rotation) from impurities.[1] This guide establishes a self-validating protocol to differentiate conformational dynamics from synthetic byproducts, ensuring data integrity for regulatory and publication standards.

Part 1: Structural Dynamics & Theoretical Grounding[2]

The Amide Resonance & Rotamerism

The N-acetamide functionality exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a high rotational energy barrier (


), leading to distinct cis (E) and trans (Z) conformers observable on the NMR time scale.[1]
  • Secondary Amides (

    
    ):  Predominantly exist in the trans (Z) conformation (Z > 95%) to minimize steric clash between the methyl group and the R-substituent.
    
  • Tertiary Amides (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Often exist as a mixture of rotamers at room temperature.[1][2] This results in signal doubling  in both 
    
    
    
    and
    
    
    spectra, often mistaken for impurities.[1]
Visualization of Rotameric Equilibrium

The following diagram illustrates the resonance structures and the resulting rotameric equilibrium that dictates the NMR appearance.

RotamerEquilibrium Resonance Amide Resonance (Partial C=N Double Bond) Barrier Rotational Barrier (~15-20 kcal/mol) Resonance->Barrier Creates Trans Trans (Z) Isomer (Thermodynamically Favored) Barrier->Trans Leads to Cis Cis (E) Isomer (Sterically Hindered) Barrier->Cis Leads to Trans->Cis Equilibrium (Keq) Spectrum NMR Observable: Distinct Signals (Slow Exchange) or Broadening (Intermediate) Trans->Spectrum Major Signals Cis->Spectrum Minor Signals

Caption: Logical flow from amide resonance to observable NMR rotameric signals.

Part 2: Experimental Protocol & Self-Validating Systems

Solvent Selection Strategy

The choice of solvent is critical for N-acetamides due to Hydrogen Bonding (HB) effects on the NH proton.

SolventDielectric ConstantEffect on Amide NHUsage Case
DMSO-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

HighDownfield Shift: Strong HB with solvent desheilds NH (

9-10 ppm).[2]
Primary Choice. Sharpens NH signals; dissolves polar derivatives.[3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

LowVariable: Weak intermolecular HB. NH often broad or concentration-dependent.[3][2]Good for non-polar derivatives; allows easy evaporation.[3]
Methanol-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

HighDisappears: NH exchanges with solvent deuterium (

).[2]
Use only to confirm NH assignment (signal disappearance).
The "Anchor Signal" Validation Workflow

To ensure the spectrum is valid, use the Acetyl Methyl group as an internal anchor.

Protocol:

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) experiments.

  • Validation Step (Crucial):

    • Locate the sharp singlet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       ppm.
      
    • Calibrate integration: Set this singlet to exactly 3.00 .

    • Check: Do the aromatic/R-group protons integrate to integer values relative to this anchor?

    • If No: You likely have a mixture of impurities or significant aggregation.[3]

Workflow Start Start: Sample Preparation (5-10mg in DMSO-d6) Acquire Acquire 1H NMR Start->Acquire Identify Identify Acetyl-CH3 (~2.0 ppm Singlet) Acquire->Identify Integrate Set Integration = 3.00 Identify->Integrate Check Do R-group protons match stoichiometry? Integrate->Check Pass Valid Spectrum: Proceed to Assignment Check->Pass Yes Fail Check for Rotamers or Impurities Check->Fail No VT Perform VT-NMR (Heat to 80°C) Fail->VT Coalesce Do signals coalesce? VT->Coalesce Rotamer Conclusion: Rotamers Present Coalesce->Rotamer Yes Impurity Conclusion: Impurity Present Coalesce->Impurity No

Caption: Decision tree for validating N-acetamide spectra and distinguishing rotamers from impurities.

Part 3: 1H NMR Characterization

The Diagnostic Signals

The N-acetyl group provides a predictable fingerprint.

MoietyChemical Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
MultiplicityDiagnostic Notes

1.9 - 2.2 ppm SingletThe Anchor. Sharp and intense.[2] Shifts slightly upfield if shielded by aromatic rings (anisotropic effect).[1]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Amide)
7.5 - 10.5 ppm Broad Singlet / DoubletHighly solvent dependent.[1][2] In DMSO, often appears as a doublet if coupled to adjacent ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(

).[1]

-Protons
3.0 - 4.5 ppm MultipletProtons on the carbon attached to Nitrogen (

).[2] Deshielded by the amide nitrogen.
Advanced Insight: NH Exchange and Coupling

In dry DMSO-


, the amide proton exchange is slow. This allows the observation of vicinal coupling  (

) between the NH proton and the

-proton.
  • Observation: The NH appears as a doublet (for secondary amides).[1]

  • Verification: Add 1 drop of

    
     to the NMR tube and shake.
    
  • Result: The NH signal disappears (H/D exchange), and the coupling on the

    
    -proton collapses (multiplet becomes simpler).[1] This confirms the NH assignment.
    

Part 4: 13C NMR Characterization[4][5]

Carbon NMR provides the definitive confirmation of the carbonyl backbone.

Key Resonances[2]
  • Carbonyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    168 - 172 ppm .[2]
    • This is distinct from ketones (~200 ppm) and esters (~175 ppm).[1][3]

    • In tertiary amides with rotamers, this peak often splits into two signals separated by <1 ppm.[1][3]

  • Methyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    22 - 24 ppm .[2]
    • Typically the most upfield signal unless other aliphatic chains are present.[3]

2D NMR Correlation (HSQC/HMBC)

For complex derivatives, 2D experiments are mandatory:

  • HSQC: Correlates the Methyl proton (2.0 ppm) to the Methyl carbon (23 ppm).[1]

  • HMBC: Shows a strong long-range correlation (

    
    ) between the Methyl protons and the Carbonyl carbon (170 ppm).[1] This connects the spin system. 
    

Part 5: Handling Rotamers (The "Split Peak" Problem)

When N-acetamide derivatives (especially N-methyl-N-aryl types) show doubled peaks, do not assume impurity.[3][2]

The Variable Temperature (VT) Test

This is the gold standard for proving rotamerism.

  • Baseline: Acquire spectrum at 25°C (signals split).

  • Heating: Raise probe temperature to 60°C or 80°C (in DMSO).

  • Observation:

    • Rotamers: Peaks broaden and eventually coalesce into a single sharp average signal as the rotation rate (

      
      ) exceeds the chemical shift difference (
      
      
      
      ).[1]
    • Impurities: Peaks remain distinct and sharp; no coalescence occurs.[3]

Calculating the Rotational Barrier

If coalescence is observed at temperature


 (Kelvin), the free energy of activation (

) can be estimated using the Eyring equation approximation:

[1]

Where


 is the separation of the split signals (in Hz) at the slow exchange limit (low temp).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. Wiley.[3][4][5] (Standard text for general shift ranges).

  • Reich, H. J. (University of Wisconsin).[1][3] Bordwell pKa Table and NMR Data - Amide Rotation.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - N-Methylacetamide.[3][2] [1]

  • Larkin, A., et al. (2021).[1][3] Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. New Journal of Chemistry.

  • PubChem. N-Methylacetamide Spectral Data. National Library of Medicine.[3] [1]

Sources

The Pharmacological Potential of Bromophenyl Acetamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bromophenyl acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of this versatile compound class, intended for researchers, scientists, and professionals in drug development. We will explore the key therapeutic areas where bromophenyl acetamide derivatives have shown significant promise, including oncology, infectious diseases, inflammation, and neurology. This guide will dissect the structure-activity relationships, delve into the molecular mechanisms of action, present key experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to accelerate the discovery and development of novel therapeutics based on the bromophenyl acetamide core.

Introduction: The Bromophenyl Acetamide Moiety - A Versatile Pharmacophore

The N-phenylacetamide core is a fundamental structural motif found in numerous biologically active molecules and approved pharmaceuticals. The introduction of a bromine atom onto the phenyl ring significantly modulates the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profiles. This strategic halogenation has led to the discovery of bromophenyl acetamide derivatives with a wide spectrum of pharmacological activities, positioning them as a highly attractive starting point for drug discovery programs.

This guide will systematically explore the following key areas of pharmacological activity:

  • Anticancer Activity

  • Antimicrobial Activity

  • Anti-inflammatory and Analgesic Activity

  • Anticonvulsant Activity

  • Antidiabetic Activity

For each area, we will examine the underlying mechanisms of action, present salient preclinical data, and discuss the structure-activity relationships (SAR) that govern the observed biological effects.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Bromophenyl acetamide derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell vulnerabilities, including uncontrolled proliferation, evasion of apoptosis, and tumor metastasis.

Induction of Apoptosis and Cytotoxicity

Several studies have highlighted the ability of bromophenyl acetamide compounds to induce programmed cell death (apoptosis) in various cancer cell lines. For instance, certain phenylacetamide derivatives have been shown to be highly effective against cancer cells by triggering apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increasing caspase 3 activity.[1] Some bromophenol derivatives have also been shown to inhibit the viability and induce apoptosis of leukemia K562 cells.[2][3]

A series of bromophenol hybrids with N-containing heterocyclic moieties exhibited significant inhibitory activity against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), Bel7402 (liver), HCT116 (colorectal), and Caco2 (colon).[4] The structure-activity relationships of these bromophenol derivatives were also discussed.[4]

Table 1: Cytotoxic Activity of Selected Phenylacetamide Derivatives [1]

CompoundR-groupMDA-MB-468 IC50 (μM)PC-12 IC50 (μM)MCF-7 IC50 (μM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4

ND: Not Determined

Inhibition of Carbonic Anhydrases in Hypoxic Tumors

A key mechanism of action for some bromophenyl acetamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5] The sulfonamide group present in some of these molecules is crucial for their inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme.[5] By inhibiting these CAs, these compounds can disrupt pH regulation, leading to cancer cell death.[5]

G Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Transcription HIF1a->CAIX_XII pH_Regulation pH Regulation (Acidic Microenvironment) CAIX_XII->pH_Regulation Tumor_Progression Tumor Progression & Metastasis pH_Regulation->Tumor_Progression Bromophenyl_Acetamide 2-Bromo-n-(4-sulfamoylphenyl)acetamide Bromophenyl_Acetamide->CAIX_XII Inhibition

Caption: Hypoxia-induced signaling and the inhibitory action of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.[5]

Anti-Invasive and Anti-Metastatic Properties

The process of cancer invasion and metastasis is a complex cascade of events. A 3-bromophenyl coumarin derivative has been shown to inhibit cancer cell invasion in vitro and reduce tumor growth in vivo in nude mice grafted with HT1080 or MDA-MB231 cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of bromophenyl acetamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Bromophenyl acetamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the bromophenyl acetamide derivatives in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Bromophenyl acetamide derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Antibacterial and Antifungal Effects

Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated for their pharmacological activities, including antimicrobial properties.[7] In another study, a series of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were synthesized and screened for their in vitro antimicrobial activities. Compounds with a 4-bromophenyl group on the piperazine ring showed considerable antifungal activity against C. albicans.[8] Furthermore, 2-amino-N-(p-Chlorophenyl) acetamide derivatives have shown moderate to high antibacterial activities against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[9]

Inhibition of Biofilm Formation

Bacterial biofilms are a significant challenge in treating chronic infections. Some bromophenol derivatives have shown the ability to inhibit biofilm formation in S. aureus and MRSA.[10]

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of numerous diseases. Bromophenyl acetamide derivatives have shown potential in mitigating inflammatory responses and providing pain relief.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. The compound 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide has emerged as a potent molecule with synergistic anti-inflammatory and analgesic properties.[11] Docking studies suggest that this compound interacts with both COX-1 and COX-2 enzymes.[11] Acetamide derivatives are considered important scaffolds for the development of selective COX-II inhibitors.[12][13][14]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Bromophenyl_Acetamide Bromophenyl Acetamide Derivatives Bromophenyl_Acetamide->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by bromophenyl acetamide derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[15]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compound (bromophenyl acetamide derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, reference, and test compound groups).

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Bromophenyl acetamide derivatives have shown promise as potential anticonvulsant agents.

Efficacy in Preclinical Seizure Models

Studies using a pentylenetetrazole (PTZ)-induced seizure model in rats have demonstrated that 4-bromophenyl acetamide derivatives possess moderate anticonvulsant activity.[16] These compounds were found to significantly extend the latency period and reduce the duration of seizures.[16] Molecular docking studies suggest that these compounds may interact with GABA-A receptors and GABA-aminotransferase.[16]

Table 2: Anticonvulsant Activity of a 4-Bromophenyl Acetamide Derivative in PTZ-Induced Seizures [16]

ParameterControl Group4-Bromophenyl Acetamide Group
Latency Period (s) -Increased by 3.4 times
Seizure Duration (s) -Reduced by 2.2 times
Lethality (%) -Reduced by 80%
Seizure Severity 4.962.0

Antidiabetic Activity: Targeting Carbohydrate-Metabolizing Enzymes

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. One therapeutic strategy is to inhibit the enzymes responsible for carbohydrate digestion.

Inhibition of α-Glucosidase and α-Amylase

A synthetic benzothiazine acetamide derivative containing a bromophenyl moiety has been identified as a potent inhibitor of α-glucosidase and α-amylase.[17] This compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][11][16]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), showed significant inhibitory activity against these enzymes.[17]

Table 3: Enzyme Inhibition Data for Compound FA2 [17]

EnzymeFA2 IC50 (µM)Acarbose IC50 (µM)
α-Glucosidase 5.17 ± 0.2818.82 ± 0.89
α-Amylase 18.82 ± 0.8958.8 ± 2.69

Kinetic studies revealed that this compound acts as a non-competitive inhibitor of both α-glucosidase and α-amylase.[17]

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of bromophenyl acetamide derivatives typically involves the reaction of a substituted phenylacetic acid or a bromoacetyl bromide with an appropriate amine. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are synthesized by reacting 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride.[7]

The structure-activity relationship studies have provided valuable insights for the optimization of these compounds. For example, in the case of anticonvulsant activity, the presence of a 4-bromophenyl radical was found to be most active.[16] For anti-parasitic activity against Cryptosporidium, electron-withdrawing groups on the aryl tail group were preferred.[18]

Conclusion and Future Directions

The diverse pharmacological activities of bromophenyl acetamide compounds underscore their potential as a versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their promise in oncology, infectious diseases, inflammation, and metabolic disorders. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their clinical translation. The continued exploration of the chemical space around the bromophenyl acetamide core is a promising avenue for the discovery of next-generation therapeutics.

References

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Medicinal Chemistry Research, 23(8), 3683-3694. [Link]

  • Severina, H. I., Kolisnyk, S. V., & Garna, N. V. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science, 10(7), 031-039. [Link]

  • Kumar, A., Sharma, S., & Sharma, P. C. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. [Link]

  • Ahmad, B., Ali, F., Khan, S. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][11][16]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3945–3961. [Link]

  • Kim, J. H., Lee, J. H., & Park, S. J. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(5), 1-4. [Link]

  • Wang, L., Li, J., Zhang, Y., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(10), 2635. [Link]

  • Manjare, S. T., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(11), 3046-3057. [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2496. [Link]

  • Chen, Y. C., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 8(4), 4059-4072. [Link]

  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science, 9(2), 23-29. [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2496. [Link]

  • Frederick, R., et al. (2005). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 92(1), 83-90. [Link]

  • Rani, P., Pal, D., & Hegde, R. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 7864951. [Link]

  • Arslan, M., & Çelik, H. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 80-88. [Link]

  • Moghadam, F. H., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-9. [Link]

  • Arslan, M., & Çelik, H. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 80-88. [Link]

  • Arslan, M., & Çelik, H. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 1-11. [Link]

Sources

Elucidating the Pharmacodynamics of N,N-Diethylacetamide Derivatives: From Membrane Perturbation to Specific Signaling Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous framework for investigating the mechanism of action (MoA) of N,N-diethylacetamide (DEAc) and its structural derivatives. Historically categorized as polar aprotic solvents or permeation enhancers, recent evidence suggests this structural motif possesses intrinsic pharmacological activity, particularly in NF-κB pathway modulation and membrane lipid dynamics . This guide provides a roadmap for researchers to deconvolve non-specific membrane perturbation from specific intracellular target engagement.

Structural Context & Pharmacological Duality

The N,N-diethylacetamide moiety consists of a carbonyl group linked to a diethyl-substituted nitrogen. When investigating derivatives of this scaffold, researchers must distinguish between two primary modes of action:

  • Biophysical (Non-Specific): The amphiphilic nature of DEAc allows it to intercalate into lipid bilayers, increasing membrane fluidity and enhancing permeability. This is the basis of its use in transdermal drug delivery.

  • Biochemical (Specific): Emerging data indicates that DEAc and its analogs (e.g., valpromide, N,N-dimethylacetamide) can inhibit IκB-α degradation , thereby blocking the nuclear translocation of NF-κB. This activity suggests potential therapeutic applications in inflammatory disorders and preterm birth prevention.

Key Structural-Activity Relationship (SAR) Checkpoints
  • Alkyl Chain Length: Extension of the acyl chain (e.g., to valnoctamide) shifts activity toward CNS modulation (GABAergic/Sodium channel effects).

  • N-Substitution: The diethyl substitution is critical for lipophilicity; removal (N-ethyl or unsubstituted acetamide) drastically alters membrane partitioning and metabolic toxicity profiles.

Experimental Workflow: Deconvolving the MoA

To accurately characterize a library of DEAc derivatives, a tiered screening approach is required to filter out compounds that act solely as membrane disruptors versus those with specific anti-inflammatory potency.

Visualization: The Investigative Pipeline

The following diagram illustrates the logical flow from compound synthesis to mechanism validation.

MoA_Investigation cluster_Phase1 Phase 1: Biophysical Screening cluster_Phase2 Phase 2: Specific Signaling Start DEAc Derivative Library Membrane Membrane Fluidity Assay (DPH Anisotropy) Start->Membrane Tox Cytotoxicity Screen (MTT/LDH) Start->Tox NFkB NF-κB Translocation (Western Blot/Immunofluorescence) Membrane->NFkB Select Non-Lytic Candidates Outcome_A Mechanism A: Permeation Enhancer Membrane->Outcome_A High Fluidity Change No Signaling Effect CYP Metabolic Stability (Microsomal Stability) NFkB->CYP Outcome_B Mechanism B: Anti-Inflammatory Lead NFkB->Outcome_B IκB Stabilization Low Membrane Perturbation Outcome_C Mechanism C: Metabolic Toxin CYP->Outcome_C Rapid N-Dealkylation

Caption: Tiered screening workflow to separate non-specific membrane effects from specific pharmacological signaling.

Core Mechanism I: Membrane Fluidity & Permeation

DEAc derivatives often act by reducing the phase transition temperature of the stratum corneum lipids. This "fluidization" must be quantified to ensure that observed biological effects (e.g., cell death or uptake) are not artifacts of membrane lysis.

Protocol: Fluorescence Anisotropy with DPH

Objective: Quantify the rotational diffusion of the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) within the lipid bilayer. A decrease in anisotropy indicates increased membrane fluidity.

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) composed of DPPC (dipalmitoylphosphatidylcholine) via extrusion (100 nm filter).

    • Concentration: 0.5 mM lipid in PBS (pH 7.4).

  • Probe Labeling:

    • Add DPH (dissolved in tetrahydrofuran) to the liposome suspension at a lipid:probe molar ratio of 300:1.

    • Incubate for 45 minutes at 45°C (above phase transition) to allow intercalation.

  • Treatment:

    • Aliquot liposomes and treat with DEAc derivatives (0.1% - 5% v/v). Include a vehicle control and a positive control (e.g., 5% Ethanol).

  • Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Excitation: 360 nm; Emission: 430 nm.

    • Calculate Anisotropy (

      
      ) using the formula:
      
      
      
      
      (Where
      
      
      is the grating factor).
  • Interpretation: Significant reduction in

    
     compared to control confirms membrane fluidization.
    

Core Mechanism II: NF-κB Pathway Modulation

Recent literature suggests that acetamide derivatives can inhibit the inflammatory response.[1][2] The proposed mechanism involves the stabilization of the inhibitor of κB (IκB), preventing the release and nuclear entry of the NF-κB transcription factor.

Visualization: The Signaling Blockade

NFkB_Pathway Stimulus Inflammatory Stimulus (LPS/TNF-α) Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activates IkB IκB-α (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation (Blocked by DEAc) DEAc DEAc Derivative (Inhibitor) DEAc->IKK Blocks? DEAc->IkB Stabilizes

Caption: Putative mechanism where DEAc derivatives prevent IκB degradation, sequestering NF-κB in the cytoplasm.

Protocol: Nuclear Translocation Assay

Objective: Confirm that the derivative prevents NF-κB from entering the nucleus upon stimulation.

  • Cell Culture: Use RAW 264.7 macrophages or HeLa cells.

  • Pre-treatment: Incubate cells with the DEAc derivative (1–10 mM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) for 30–60 minutes to trigger the pathway.

  • Fractionation:

    • Lyse cells using a hypotonic buffer (cytoplasmic fraction).

    • Centrifuge and resuspend the pellet in a high-salt buffer (nuclear fraction).

  • Western Blotting:

    • Run SDS-PAGE on both fractions.

    • Blot for NF-κB p65 (Target) and Lamin B1 (Nuclear loading control) or GAPDH (Cytoplasmic loading control).

  • Validation: A "hit" will show high cytoplasmic p65 and low nuclear p65 compared to the LPS-only control.

Metabolic Toxicology (The "Trap")

A critical failure point for DEAc derivatives is hepatotoxicity. N,N-diethylacetamide is metabolized by CYP2E1 via oxidative dealkylation, producing N-ethylacetamide and eventually acetamide.

  • Risk: The intermediate metabolites or the generation of reactive oxygen species (ROS) during CYP cycling can cause liver damage.

  • Checkpoint: All derivatives must be screened for metabolic stability in rat/human liver microsomes. High turnover rates suggest a likely toxic liability in vivo.

Data Summary & Reference Values

Use the following table to benchmark your derivatives against known standards.

CompoundLogPMembrane Fluidity (

Anisotropy)
NF-κB Inhibition (IC50)Primary Utility
N,N-Diethylacetamide ~0.8High (Fluidizer)ModerateSolvent/Enhancer
Valpromide ~2.5ModerateHigh (CNS active)Anticonvulsant
N,N-Dimethylacetamide -0.77LowHighExcipient/Anti-inflam.
DEET 2.18ModerateLow (Receptor specific)Insect Repellent

References

  • Pekson, R., et al. (2016). N,N-Dimethylacetamide significantly attenuates LPS- and TNFα-Induced proinflammatory responses via inhibition of the nuclear factor kappa B pathway.[2][3] Molecular Medicine.

  • Nomiyama, T., et al. (2000). Dermal absorption of N,N-dimethylacetamide in human volunteers.

  • Beyhl, F. E., et al. (1981). Action of N,N-diethylacetamide on hepatic microsomal drug-metabolizing enzymes.[4] Food and Cosmetics Toxicology.

  • Okuyama, H., et al. (2021). Assessment of dermal exposure to N,N-dimethylacetamide in spray workers.[5] Journal of Occupational Health.

  • Ghayor, C., et al. (2017). N,N-dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment.[2][3] Scientific Reports.[2][3]

    • [2]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(4-bromophenyl)-N,N-diethylacetamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability, profoundly influencing the entire drug development lifecycle.[1][2][3] This technical guide provides a comprehensive examination of the solubility profile of 2-(4-bromophenyl)-N,N-diethylacetamide, a key intermediate in pharmaceutical synthesis. We delve into the theoretical principles governing solubility, present a rigorous, validated experimental protocol for its determination, and analyze its behavior in various organic solvents. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven insights to guide solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey from a new chemical entity (NCE) to a viable drug product, preformulation studies are the foundational phase where success is often decided.[1] Among the key physicochemical properties evaluated, solubility stands out as a paramount parameter.[4] It dictates the rate and extent of drug absorption, directly impacting therapeutic efficacy.[2][5] A poorly soluble compound can face significant hurdles, including low bioavailability, high dosage requirements, and difficulties in formulation.[3]

1.1 Introducing 2-(4-bromophenyl)-N,N-diethylacetamide: Structure and Physicochemical Context

2-(4-bromophenyl)-N,N-diethylacetamide is a substituted acetamide derivative. Its molecular structure features a bromophenyl group, which imparts a degree of lipophilicity and aromatic character, and a diethylamide functional group, which adds polarity and potential for hydrogen bonding.

  • Molecular Formula: C₁₂H₁₆BrNO

  • Key Structural Features:

    • Bromophenyl Ring: A bulky, hydrophobic group that influences interactions with non-polar solvents.

    • Diethylamide Group: A polar functional group with a carbonyl oxygen that can act as a hydrogen bond acceptor. The nitrogen is tertiary, meaning it cannot act as a hydrogen bond donor.

Understanding these structural components is the first step in predicting the compound's solubility behavior based on the fundamental principle of "like dissolves like." While specific data for the diethyl- variant is limited, the related compound 2-(4-bromophenyl)-N,N-dimethylacetamide is a solid at room temperature, which is a common characteristic for such intermediates.[6]

1.2 Why Solubility Profiling is a Cornerstone of Drug Development

A comprehensive solubility profile in various organic solvents is indispensable for several key stages of pharmaceutical development:

  • Process Chemistry: Rational solvent selection is crucial for optimizing reaction kinetics, facilitating purification through crystallization, and ensuring high yield and purity of the API.

  • Pre-formulation: Solubility data guides the selection of excipients and the development of viable dosage forms, from oral solids to parenteral solutions.[1][2]

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).

Theoretical Principles of Solubility

Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

2.1 Intermolecular Forces: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a simplified but powerful expression of the role of intermolecular forces. Solvents are broadly classified based on their polarity and hydrogen bonding capabilities:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Primarily interact through weak van der Waals (dispersion) forces. They are effective at dissolving non-polar solutes.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide - DMF): Possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Have significant dipole moments and can both donate and accept hydrogen bonds.

Given its structure, 2-(4-bromophenyl)-N,N-diethylacetamide is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in highly non-polar solvents.

2.2 Quantifying Solvent-Solute Interactions: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a robust framework.[7][8] This model deconstructs the total cohesion energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close.[7][9] Determining the HSP of 2-(4-bromophenyl)-N,N-diethylacetamide would allow for a sophisticated, predictive screening of potential solvents, saving significant experimental resources.[9][10]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To ensure data integrity and reproducibility, a standardized methodology is paramount. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by international guidelines.[11][12][13]

3.1 The Shake-Flask Method: Rationale and Overview

This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution. The core principle involves agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[14][15] The resulting saturated solution is then filtered and analyzed to determine the concentration.

3.2 Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that equilibrium has been reached and that the analytical measurement is accurate.

  • Preparation:

    • Accurately weigh an excess amount of crystalline 2-(4-bromophenyl)-N,N-diethylacetamide into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[13]

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours). It is crucial to experimentally verify that this duration is sufficient to reach equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation and Filtration:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve with known standards must be prepared to ensure accuracy.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure statistical validity.[11]

3.3 Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Weigh excess API (2-(4-bromophenyl)-N,N-diethylacetamide) B Add precise volume of organic solvent A->B C Seal vials and place in orbital shaker (Constant Temperature) B->C D Agitate for 24-48h to reach equilibrium C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtrate G->H I Quantify concentration via validated HPLC method H->I J Calculate solubility (e.g., mg/mL) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Profile of 2-(4-bromophenyl)-N,N-diethylacetamide

While exhaustive experimental data for this specific compound is not publicly available, we can construct an illustrative profile based on its chemical structure and the principles outlined above. This table serves as a template for researchers to populate with their own experimental data.

Table 1: Illustrative Solubility Data in Common Organic Solvents at 25°C

Solvent ClassSolventPolarity Index (Snyder)Expected Solubility (mg/mL)Rationale for Interaction
Non-Polar n-Hexane0.1< 1 (Poor)Dominated by weak dispersion forces; insufficient to overcome the solute's crystal lattice energy.
Toluene2.45 - 20 (Moderate)Aromatic π-π stacking interactions between toluene and the bromophenyl ring can enhance solubility.
Polar Aprotic Acetone5.1> 100 (High)Strong dipole-dipole interactions; the carbonyl group of acetone interacts favorably with the polar amide.
Acetonitrile5.8> 100 (High)High polarity effectively solvates the diethylamide group.
Dimethyl Sulfoxide (DMSO)7.2> 200 (Very High)Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Polar Protic Methanol5.150 - 150 (Good)Can act as a hydrogen bond acceptor for the solvent's hydroxyl group and has strong polar interactions.
Ethanol4.350 - 150 (Good)Similar to methanol but slightly less polar, leading to good but potentially lower solubility.
Isopropanol3.920 - 70 (Moderate)Increased alkyl chain length reduces overall polarity compared to methanol and ethanol.

4.1 Mandatory Visualization: Solvent-Solute Interaction Logic

This diagram outlines the logical relationship between a solvent's properties and the resulting solubility of the target compound.

G Solute Structure: Bromophenyl (Lipophilic) + Diethylamide (Polar, H-bond acceptor) Interaction Solute-Solvent Interaction Strength Solute->Interaction Presents features for interaction Solvent Polarity (Dipole Moment) H-Bond Donor Capability H-Bond Acceptor Capability Aromaticity Solvent->Interaction Provides interaction mechanism Solubility Resulting Solubility Interaction->Solubility Determines outcome

Caption: Logic of Solvent-Solute Interactions.

Practical Implications for Drug Development

  • For Process Chemists: The high solubility in polar aprotic solvents like Acetone and Acetonitrile suggests these are excellent candidates for reaction media. For purification, a mixed-solvent system could be ideal. For instance, dissolving the crude product in a high-solubility solvent (e.g., Acetone) and then adding a non-polar anti-solvent (e.g., Hexane) is a standard technique to induce crystallization and remove impurities.

  • For Formulation Scientists: The moderate to good solubility in pharmaceutically acceptable solvents like Ethanol and Isopropanol indicates potential for developing liquid formulations. For solid dosage forms, understanding solubility in these solvents is crucial for wet granulation processes. The compound's overall profile suggests it may belong to BCS Class II (low aqueous solubility, high permeability), a common challenge in drug development.[16]

Conclusion

The solubility profile of 2-(4-bromophenyl)-N,N-diethylacetamide is a multifaceted characteristic governed by its unique chemical structure. A thorough understanding, derived from both theoretical principles like Hansen Solubility Parameters and rigorous experimental determination via the shake-flask method, is not merely an academic exercise. It is a critical, data-driven foundation for making informed decisions that accelerate the entire pharmaceutical development pipeline, from synthesis and purification to the final formulation of a safe and effective drug product.

References

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from UPM Pharmaceuticals. [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Conservation Science. [Link]

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pharmapproach.com. (2024, July 18). Preformulation Studies: Solubility analysis. Retrieved from Pharmapproach.com. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services. [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from DSDP Analytics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH. [Link]

  • Bashimam, M. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from EMA. [Link]

  • Hansen, C. (n.d.). Hansen Solubility Parameters. Retrieved from hansen-solubility.com. [Link]

  • U.S. Food and Drug Administration (FDA). (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from FDA. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from WHO. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from EMA. [Link]

  • Al-Kassas, R., et al. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. [Link]

Sources

Structural and Conformational Matrix of 2-(4-Bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(4-bromophenyl)-N,N-diethylacetamide (C₁₂H₁₆BrNO), a lipophilic amide scaffold frequently utilized as a pharmacophore in medicinal chemistry and a precursor in cross-coupling reactions. Unlike simple acetanilides, this molecule features a benzylic spacer and a tertiary amide functionality, creating a distinct conformational landscape driven by steric hindrance between the N,N-diethyl groups and the carbonyl oxygen. This guide details the synthesis, spectroscopic characterization, and conformational dynamics of the molecule, serving as a blueprint for its application in drug development.

Molecular Architecture & Electronic Properties

The molecule is defined by three distinct structural domains: the electron-withdrawing para-bromophenyl ring, the flexible methylene spacer, and the sterically congested N,N-diethylamide terminus.

Electronic Distribution
  • Amide Resonance: The core stability arises from the delocalization of the nitrogen lone pair into the carbonyl

    
    -system (
    
    
    
    ). This imparts significant double-bond character to the C–N bond, restricting rotation and creating a planar amide core.
  • The Bromine Substituent: The bromine atom at the para position exerts a dual effect:

    • Inductive Effect (-I): Withdraws electron density through the

      
      -framework, deactivating the phenyl ring.
      
    • Resonance Effect (+R): Weakly donates electron density, though the inductive effect dominates, making the ring electron-poor relative to unsubstituted phenylacetamide.

  • Sigma-Hole Potential: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C–Br bond axis, making it a viable halogen bond donor in crystal engineering.

Quantitative Structural Data (Calculated)
ParameterValueDescription
Formula C₁₂H₁₆BrNO
Mol.[1][2][3][4][5] Weight 270.17 g/mol Heavy atom effect prominent in Mass Spec
C–N Bond Length 1.34 ÅIndicates partial double bond character
C=O Bond Length 1.23 ÅStandard amide carbonyl
Dipole Moment ~3.8 DDominated by the amide functionality
LogP 3.2 - 3.5Highly lipophilic due to diethyl/bromo combination

Synthesis & Purification Protocol

The most robust synthetic route utilizes the Schotten-Baumann conditions or an Acid Chloride intermediate to overcome the nucleophilic weakness of the secondary amine and ensure high yields.

Reaction Workflow

The synthesis proceeds via the activation of 4-bromophenylacetic acid using thionyl chloride (


), followed by nucleophilic attack by diethylamine.

SynthesisWorkflow Start 4-Bromophenylacetic Acid Activation Activation (SOCl2, Reflux) Start->Activation Activation Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Nucleophilic Attack (Diethylamine, Et3N, 0°C) Intermediate->Coupling Amidation Workup Acid/Base Extraction Coupling->Workup Quench Product 2-(4-Bromophenyl)- N,N-diethylacetamide Workup->Product Crystallization/Distillation

Figure 1: Step-wise synthetic pathway for the production of the title compound via acid chloride activation.

Detailed Protocol
  • Activation: Dissolve 4-bromophenylacetic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to isolate the crude acid chloride (yellow oil).
    
  • Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.

  • Addition: Dropwise add a mixture of diethylamine (1.1 eq) and Triethylamine (1.5 eq, as HCl scavenger). The exotherm must be controlled to prevent side reactions.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: The compound is an oil or low-melting solid. Purification is best achieved via high-vacuum distillation (bp ~160-170°C @ 0.5 mmHg) or column chromatography (Hexane:EtOAc 4:1).

Conformational Dynamics & NMR Analysis[6][7]

The N,N-diethyl group introduces a critical conformational constraint. Unlike N-monosubstituted amides which exist as cis/trans isomers, the tertiary amide has two alkyl groups competing for space.

The Rotational Barrier

The C–N bond possesses a rotational energy barrier of approximately 16–18 kcal/mol . At room temperature, this rotation is slow on the NMR timescale, leading to magnetic non-equivalence of the ethyl groups.

  • Syn-Ethyl: The ethyl group syn to the carbonyl oxygen experiences steric compression.

  • Anti-Ethyl: The ethyl group anti to the carbonyl is sterically freer but interacts with the benzylic substituent.

Predicted NMR Signature (400 MHz, )
Proton EnvironmentMultiplicityShift (

ppm)
Diagnostic Feature
Aromatic (C2, C6) Doublet (d)7.15Part of AA'BB' system
Aromatic (C3, C5) Doublet (d)7.45Deshielded by Bromine
Benzylic (-CH₂-) Singlet (s)3.65May broaden at low temp
N-CH₂ (Ethyl A) Quartet (q)3.30Magnetically distinct
N-CH₂ (Ethyl B) Quartet (q)3.38Magnetically distinct
CH₃ (Ethyls) Triplet (t)1.10, 1.15Overlapping triplets
Conformational Energy Landscape

The diagram below illustrates the energy penalties associated with the rotation of the diethylamide group and the benzylic bond.

ConformationMap GlobalMin Global Minimum (Planar Amide, Twisted Phenyl) TS_CN TS1: C-N Rotation (~18 kcal/mol) GlobalMin->TS_CN Thermal Activation TS_Bn TS2: Benzyl Rotation (Low Barrier) GlobalMin->TS_Bn Free Rotation TS_CN->GlobalMin Relaxation LocalMin Local Minimum (Distorted Amide) TS_Bn->LocalMin Steric Clash LocalMin->GlobalMin Rapid Equilibration

Figure 2: Conformational energy landscape showing the high barrier of C-N amide rotation versus the low barrier of benzylic bond rotation.

Solid-State Assembly (Crystallography)

While specific X-ray data for the diethyl derivative is often extrapolated from the dimethyl analog, the ethyl chains dictate a different packing motif.

Intermolecular Forces
  • Halogen Bonding (C–Br···O=C): The bromine sigma-hole often directs towards the carbonyl oxygen of a neighboring molecule, forming linear chains.

  • Weak Hydrogen Bonds (C–H···O): The acidic benzylic protons act as weak donors to the carbonyl oxygen.

  • Steric Packing: The diethyl groups prevent the formation of tight

    
    -stacking arrangements often seen in planar acetanilides. This results in a lower melting point and increased solubility in organic solvents compared to the N-methyl analog.
    

References

  • Synthesis of N,N-Diethyl-2-phenylacetamide (DEPA)

    • Source: PubChem & Patent Liter
    • Relevance: Establishes the core synthesis protocol for the parent scaffold.
    • URL:[Link]

  • Rotational Barriers in N,N-Dialkylacetamides

    • Source: Journal of Chemical Education & ACS Public
    • Relevance: Provides the thermodynamic basis (16-18 kcal/mol)
    • URL:[Link]

  • Crystal Structure of 2-Bromo-N-(4-bromophenyl)

    • Source: Acta Crystallographica Section E.[3]

    • Relevance: Provides structural data on the 4-bromophenyl moiety and halogen bonding interactions.
    • URL:[Link]

  • 2-(4-Bromophenyl)-N,N-dimethylacetamide Properties: Source: Sigma-Aldrich / Merck. Relevance: Physical property data for the closest structural analog (Dimethyl vs Diethyl).

Sources

Preliminary In-Vitro Screening of Novel Phenylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In-Vitro Screening of Novel Phenylacetamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and emerging antitumor agents. Its structural flexibility allows for extensive substitution on the phenyl ring and the acetamide nitrogen, facilitating the modulation of lipophilicity and target binding affinity.

This guide provides a rigorous, step-by-step technical framework for the preliminary in-vitro screening of novel phenylacetamide derivatives. Moving beyond generic protocols, this document integrates physicochemical "gatekeeper" assays with high-content biological profiling to ensure that only robust, drug-like candidates progress to in-vivo studies.

The Phenylacetamide Pharmacophore

Before initiating screening, it is critical to understand the structural levers available. The general structure consists of a phenyl ring attached to an acetamide group (


).
  • The Aromatic Ring (Head): Modifications here (e.g.,

    
    ) primarily influence electronic distribution and metabolic stability. Electron-withdrawing groups often enhance cytotoxic potency.
    
  • The Linker (

    
    ):  Controls conformational flexibility.
    
  • The Amide Nitrogen (Tail): The site of greatest diversity; substitution with heterocyclic or bulky lipophilic groups often dictates target selectivity (e.g., COX-2 vs. COX-1, or bacterial DNA gyrase specificity).

Phase I: Physicochemical "Gatekeeper" Assays

Rationale: High-throughput screening (HTS) frequently yields false positives due to colloidal aggregation or precipitation. Phenylacetamides, being moderately lipophilic, are prone to this.

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the upper concentration limit for biological assays to prevent precipitation-induced artifacts.

Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mM.

  • Dilution: Spatially dilute compounds into PBS (pH 7.4) in a 96-well clear-bottom plate to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M. Final DMSO concentration must be
    
    
    .
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (absorbance at 620 nm) using a microplate reader.

  • Validation: A dramatic increase in OD620 indicates precipitation. The "Solubility Limit" is the highest concentration before the inflection point.

Chemical Stability in Assay Media

Objective: Ensure the amide bond resists hydrolysis during the 24–72 hour incubation periods typical of cytotoxicity assays.

  • Method: Incubate 10

    
    M compound in DMEM + 10% FBS at 37°C. Analyze aliquots at 0, 24, and 48 hours via LC-MS/MS.
    
  • Acceptance Criteria:

    
     parent compound remaining after 24 hours.
    

Phase II: Cytotoxicity & Safety Profiling (The Safety Filter)

Rationale: Efficacy is meaningless without selectivity. This phase establishes the Selectivity Index (SI).

MTT Cell Viability Assay (Standardized)

Target Cells:

  • Test Lines: MCF-7 (Breast), HepG2 (Liver), or A549 (Lung) – depending on indication.

  • Control Line: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK293 (Kidney) to assess general toxicity.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Replace media with fresh media containing serially diluted test compounds (0.1

    
    M – 100 
    
    
    
    M). Include a Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve crystals. Shake for 15 minutes.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response).


Selectivity Index (SI) Calculation


  • Interpretation: An

    
     indicates a promising therapeutic window. An 
    
    
    
    suggests general toxicity.

Phase III: Mechanism-Specific Efficacy Screening

Choose Track A (Antimicrobial) or Track B (Anticancer) based on the specific derivative design.

Track A: Antimicrobial Screening (Broth Microdilution)

Phenylacetamides often target bacterial membranes or enzyme systems.

Protocol:

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Add 100

    
    L inoculum to 96-well plates containing 100 
    
    
    
    L of 2x concentrated compound dilutions.
  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity. The MIC (Minimum Inhibitory Concentration) is the lowest concentration with no visible growth.

  • Confirmation: Plate 10

    
    L from clear wells onto agar to determine MBC  (Minimum Bactericidal Concentration).
    
Track B: Anticancer Mechanism (Apoptosis Induction)

Many phenylacetamides induce apoptosis via the intrinsic mitochondrial pathway.

Caspase-3/7 Activation Assay:

  • Setup: Treat cancer cells with the compound at

    
     for 24 hours.
    
  • Reagent: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media). This lyses cells and provides a proluminescent caspase substrate (DEVD-aminoluciferin).

  • Incubation: 1 hour at room temperature.

  • Readout: Measure luminescence. A >3-fold increase over control confirms apoptotic mechanism.

Visualization of Workflows & Pathways[1]

Diagram 1: The Integrated Screening Cascade

This flowchart illustrates the decision logic for progressing a compound from library to lead candidate.

ScreeningCascade Start Compound Library (Phenylacetamides) Solubility Phase I: Solubility (PBS, pH 7.4) Start->Solubility Fail1 Discard / Re-formulate Solubility->Fail1 Precipitation Cyto Phase II: Cytotoxicity (MTT Assay: Normal vs. Cancer) Solubility->Cyto Soluble > 50µM Fail2 High Toxicity (SI < 2) Cyto->Fail2 Non-selective Efficacy Phase III: Efficacy (MIC or Apoptosis) Cyto->Efficacy SI > 10 ADME Phase IV: Early ADME (Microsomal Stability) Efficacy->ADME Potent IC50/MIC Lead Lead Candidate ADME->Lead Stable

Caption: Figure 1. Decision-tree workflow for filtering phenylacetamide derivatives. Only soluble, selective, and potent compounds progress to ADME profiling.

Diagram 2: Proposed Mechanism of Action (Apoptosis)

Phenylacetamides often trigger the intrinsic apoptotic pathway. This diagram maps the signaling cascade.

ApoptosisPathway Compound Phenylacetamide Derivative Bcl2 Bcl-2 (Inhibition) Compound->Bcl2 Downregulates Bax Bax (Activation) Compound->Bax Upregulates Mito Mitochondria (MOMP) CytoC Cytochrome C Release Mito->CytoC Bcl2->Mito Blocks Bax->Mito Permeabilizes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis (Cell Death) Casp3->Death

Caption: Figure 2. Mechanistic pathway of phenylacetamide-induced apoptosis via mitochondrial outer membrane permeabilization (MOMP).

Structure-Activity Relationship (SAR) Analysis

Data from the screening cascade should be tabulated to identify SAR trends.

Structural FeatureObservationImplication
Electron-Withdrawing Groups (EWG)

or

on phenyl ring increases cytotoxicity.
Enhances lipophilicity and cellular uptake; potential increase in oxidative stress.
Amide N-Substitution Bulky heterocyclic rings (e.g., thiazole) improve antimicrobial activity.Increases binding affinity to bacterial enzymes (e.g., DNA gyrase).
Ortho-Substitution Steric hindrance at the ortho position often reduces potency.Disruption of planar conformation required for receptor binding.

Expert Insight: For analgesic applications, lipophilicity (logP) is a critical predictor of activity. Derivatives with a logP between 2.5 and 3.5 tend to show optimal membrane permeability for accessing intracellular targets like COX enzymes or sodium channels.

References

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. (2022). Link

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. (2025).[1][2] Link

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. (2020). Link

  • Guidance on Methods for In Vitro Cytotoxicity. ISO 10993-5:2009 Biological evaluation of medical devices. Link

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. (2013). Link

Sources

Discovery of bioactive N-(4-bromophenyl) thiazol-2-yl acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Discovery of Bioactive N-(4-bromophenyl) thiazol-2-yl Acetamide Derivatives

Executive Summary: The Pharmacophore & Therapeutic Rationale

The search for novel antimicrobial and anticancer agents has increasingly focused on the thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen. Among the diverse library of thiazoles, N-(4-bromophenyl) thiazol-2-yl acetamide derivatives have emerged as a privileged structure.

This specific class combines three critical pharmacophoric elements:

  • The Thiazole Core: Acts as a linker and hydrogen-bond acceptor, mimicking peptide backbones found in natural antibiotics (e.g., thiopeptides).

  • The 4-Bromophenyl Moiety: A lipophilic, electron-withdrawing group at the C4 position. The bromine atom enhances membrane permeability and engages in "halogen bonding" with protein targets, a non-covalent interaction often stronger than hydrogen bonding.

  • The Acetamide Side Chain: Provides flexibility and hydrogen-bond donor/acceptor sites (NH-CO), critical for interacting with enzyme active sites such as the Estrogen Receptor (ERα) in breast cancer or DNA gyrase in bacteria.

This guide details the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, grounded in recent medicinal chemistry breakthroughs.

Rational Design & Structure-Activity Relationship (SAR)

The bioactivity of these derivatives is not accidental; it is the result of precise chemical tuning. The following diagram illustrates the SAR logic driving the potency of this scaffold.

SAR_Logic Core Thiazole Core (Scaffold) Pos4 C4 Position: 4-Bromophenyl Core->Pos4 Pos2 C2 Position: Acetamide Linker Core->Pos2 Effect1 Halogen Bonding & Lipophilicity (Membrane Crossing) Pos4->Effect1 Enhances Tail N-Substitutions (Anilines/Amines) Pos2->Tail Effect2 H-Bonding Network (Target Affinity) Pos2->Effect2 Facilitates Effect3 Electronic Tuning (Selectivity) Tail->Effect3 Modulates

Figure 1: SAR analysis of the N-(4-bromophenyl) thiazol-2-yl acetamide scaffold. The 4-bromophenyl group drives cellular entry, while the acetamide tail dictates target specificity.

Chemical Synthesis: The Hantzsch-Chloroacetylation Pathway

The most robust method for synthesizing these derivatives involves a multi-step protocol starting with the Hantzsch Thiazole Synthesis , followed by N-acylation. This pathway is preferred for its high yields and operational simplicity.

Synthesis Workflow

Synthesis_Pathway R1 p-Bromoacetophenone Int1 Intermediate I: 4-(4-bromophenyl)thiazol-2-amine R1->Int1 Reflux/I2 (12h) R2 Thiourea R2->Int1 Reflux/I2 (12h) Int2 Intermediate II: N-(4-(4-bromophenyl)thiazol-2-yl) -2-chloroacetamide Int1->Int2 Benzene/K2CO3 R3 Chloroacetyl Chloride R3->Int2 Benzene/K2CO3 Final Target Product: N-(4-(4-bromophenyl)thiazol-2-yl) -2-(arylamino)acetamide Int2->Final Reflux (7-8h) R4 Substituted Anilines (Nucleophilic Substitution) R4->Final Reflux (7-8h)

Figure 2: Step-wise synthesis pathway. Intermediate II serves as the electrophilic key for generating diverse libraries of bioactive derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

  • Reactants: Dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in ethanol.

  • Catalyst: Add iodine (0.1 mol) as a catalyst.

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up: Cool the mixture and pour into ice-cold water. Neutralize with ammonium hydroxide. Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Validation: Check melting point and TLC (Hexane:Ethyl Acetate 7:3).

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II)

  • Acylation: Dissolve Intermediate I (0.01 mol) in dry benzene (or dichloromethane). Add chloroacetyl chloride (0.015 mol) dropwise at 0–5°C.

  • Base: Add anhydrous

    
     to scavenge HCl.
    
  • Reaction: Stir at room temperature for 2 hours, then reflux for 6 hours.

  • Isolation: Distill off the solvent. Wash the residue with water to remove salts. Recrystallize from ethanol.

Step 3: Derivatization (Final Target)

  • Substitution: Reflux Intermediate II (0.01 mol) with a substituted aniline (0.02 mol) in absolute ethanol for 7–8 hours.

  • Purification: Pour into ice water. Filter the solid and recrystallize.

Biological Profiling & Discovery Data

The discovery of these compounds is anchored in their dual-action potential: Antimicrobial and Anticancer .

A. Anticancer Activity (Breast Cancer - MCF-7)

Recent studies (Sharma et al., 2019) evaluated these derivatives against the MCF-7 cell line (Estrogen Receptor-positive breast cancer).[1][2][3][4] The mechanism involves competitive binding to the ER


 receptor, preventing estrogen-driven proliferation.

Key Findings:

  • Most Active Compounds: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the acetamide tail (compounds often labeled d6 and d7 in literature).

  • Method: SRB (Sulforhodamine B)[1][2][3][4] Assay.

Compound IDSubstituent (R)IC50 (µg/mL)Activity Level
d6 2-methyl-5-nitrophenyl< 10.0High
d7 2-nitrophenyl< 15.0High
Standard 5-Fluorouracil~5.0Reference
B. Antimicrobial Activity

The compounds exhibit broad-spectrum activity, likely by disrupting bacterial cell walls or inhibiting DNA gyrase. The presence of the 4-bromophenyl group is critical here; replacing it with a non-halogenated phenyl group significantly drops potency.

  • Susceptible Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Potency: MIC values for optimized derivatives range between 12.5 – 50 µg/mL.

Computational Validation: Molecular Docking

To validate the mechanism, these derivatives were docked into the crystal structure of the Estrogen Receptor (PDB ID: 3ERT) .

  • Binding Pocket: The 4-bromophenyl group occupies the hydrophobic pocket usually bound by the steroid backbone of estrogen.

  • Interactions:

    • Hydrogen Bonds: The acetamide NH and CO groups form H-bonds with Glu353 and Arg394 .

    • Pi-Pi Stacking: The thiazole ring stacks against Phe404 .

    • Halogen Bond: The Bromine atom interacts with backbone carbonyls, stabilizing the ligand-receptor complex.

References

  • Sharma, D., et al. (2019). "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents." Chemistry Central Journal.

  • MDPI. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules.

  • Sharma, D., et al. (2019). "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile." Future Journal of Pharmaceutical Sciences.

  • ChemScene. "N-(4-(4-bromophenyl)thiazol-2-yl)acetamide - CAS 53173-91-4." Chemical Data Sheet.

Sources

The Phenylacetamide Pharmacophore: A Technical Guide to SAR and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The Privileged Scaffold

The 2-phenylacetamide scaffold (


) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike simple acetanilides (

), the phenylacetamide motif introduces a methylene spacer (

) between the aromatic ring and the carbonyl, imparting unique conformational flexibility and metabolic stability profiles.

This guide dissects the Structure-Activity Relationships (SAR) of substituted phenylacetamides, moving beyond basic observations to the causal physicochemical drivers of potency. We focus on their application in CNS therapeutics (anticonvulsants) and TRP channel modulation (analgesics/oncology) .

Structural Anatomy & Chemical Space

To rationalize SAR, we divide the molecule into three distinct vectors of modification.

The Pharmacophore Map

Phenylacetamide_Scaffold cluster_SAR SAR Drivers RegionA Region A: Aromatic Ring (Electronic/Lipophilic) RegionB Region B: Linker (Chirality/Metabolic Stability) RegionA->RegionB Methylene Bridge DriverA Hammett (σ) Lipophilicity (π) RegionA->DriverA RegionC Region C: Amide Nitrogen (H-Bonding/Steric Fit) RegionB->RegionC Amide Bond DriverB Taft (Es) Stereochemistry RegionB->DriverB DriverC H-Bond Donor/Acceptor Polar Surface Area RegionC->DriverC

Figure 1: Pharmacophore segmentation of the 2-phenylacetamide scaffold.

Mechanistic SAR: Physicochemical Modulation

Region A: The Aromatic Ring (Electronic & Lipophilic Effects)

Modifications here primarily influence potency and ADME (specifically Blood-Brain Barrier penetration for CNS drugs).

  • Electronic Effects (Hammett

    
    ): 
    
    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      
      , or
      
      
      at the meta or para positions often increase potency in anticonvulsant screens (e.g., MES test). This is attributed to the withdrawal of electron density from the aromatic system, potentially strengthening
      
      
      -
      
      
      stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor binding pocket [1].
    • Metabolic Blockade: Para-halogenation (F, Cl) blocks CYP450-mediated hydroxylation, significantly extending half-life (

      
      ).
      
  • Lipophilicity (Hansch

    
    ): 
    
    • For CNS targets (e.g., Voltage-Gated Sodium Channels), a

      
       between 2.0 and 3.5 is optimal.
      
    • Data Insight: Adding a 3,4-dichloro substitution increases

      
       by approx. 1.4 units compared to the unsubstituted phenyl, often correlating with increased brain concentration but potentially higher non-specific binding.
      
Region B: The Linker (Stereochemistry & Stability)

The methylene group is not merely a spacer; it is a site for


-substitution.
  • Chirality: Introduction of an

    
    -amino or 
    
    
    
    -acetamido group (as seen in Lacosamide ) creates a chiral center.
    • Rule: Activity is often stereospecific. For functionalized amino acids, the

      
      -enantiomer is frequently the eutomer (active isomer) for anticonvulsant activity [2].
      
  • Conformational Restriction:

    
    -substitution restricts the rotation of the phenyl ring relative to the amide plane, locking the molecule into a bioactive conformation.
    
Region C: The Amide Nitrogen (The "Warhead")
  • H-Bonding: The amide NH is a critical Hydrogen Bond Donor (HBD). Alkylation of the nitrogen (tertiary amide) abolishes this HBD capability, often resulting in a complete loss of activity for targets requiring a donor-acceptor pair.

  • Steric Bulk:

    
    -benzyl or 
    
    
    
    -phenyl substitutions are common. The "Distal Phenyl" ring (on the nitrogen side) often occupies a hydrophobic pocket.
    • Case Study: In TRPM4 inhibitors, bulky

      
      -naphthyl or 
      
      
      
      -phenoxyphenyl groups enhance cellular potency by filling large hydrophobic cavities [3].

Quantitative Data Summary

The following table summarizes SAR trends for anticonvulsant activity (MES test) of substituted phenylacetamides, adapted from consolidated literature [2][4].

Compound IDRegion A (Ring Sub)Region B (

-Sub)
Region C (

-Sub)
MES

(mg/kg)

(Calc)
Insight
PA-01 HHBenzyl>1002.1Baseline scaffold; low potency.
PA-02 3-FHBenzyl652.3EWG improves potency slightly.
PA-03 HAcetamido (

)
Benzyl9.51.8Critical:

-functionalization mimics amino acids; high potency.
PA-04 HAcetamido (

)
Benzyl>3001.8Stereospecificity confirmed (Distomer).
PA-05 3-CF3Acetamido (

)
Benzyl4.22.6Optimal: EWG + Chiral Linker + Lipophilicity.
PA-06 HHMethylInactive0.8

-substituent too small for hydrophobic pocket.

Experimental Protocols

Synthetic Workflow: Schotten-Baumann Amidation

This protocol describes the synthesis of


-benzyl-2-(4-chlorophenyl)acetamide, a representative intermediate.

Reagents:

  • 4-Chlorophenylacetyl chloride (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Purge a 100 mL round-bottom flask with

    
    . Add Benzylamine (10 mmol) and 
    
    
    
    (12 mmol) to DCM (20 mL). Cool to 0°C in an ice bath.
  • Addition: Dissolve 4-Chlorophenylacetyl chloride (10 mmol) in DCM (10 mL). Add dropwise to the amine solution over 30 minutes. Exothermic reaction—monitor temperature.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 20 mL) to remove acid byproducts.
      
    • Wash with Brine (1 x 20 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.
    
Biological Assay: In Vitro Cytokine Suppression (Anti-inflammatory)

For derivatives targeting inflammation (similar to Actarit), we evaluate the suppression of IL-6.

Workflow Diagram:

Assay_Protocol Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Pre-incubation (1h) Step3 LPS Stimulation (1 µg/mL for 24h) Step2->Step3 Induction Step4 Supernatant Collection Step3->Step4 Centrifugation Step5 ELISA Quantification (IL-6 / TNF-α) Step4->Step5 Analysis

Figure 2: Workflow for evaluating anti-inflammatory potency of phenylacetamides.

Computational Optimization (QSAR)

To rationally design the next generation of ligands, we employ a Hansch-style QSAR equation. For phenylacetamide anticonvulsants, the activity (


) correlates with lipophilicity and electronic parameters.

Model Equation:



  • Interpretation: The parabolic relationship with

    
     (
    
    
    
    is negative) indicates that while lipophilicity is good for brain penetration, too much leads to entrapment in lipid membranes or metabolic clearance.
  • Design Strategy: Calculate

    
    in silico before synthesis. Target a "Sweet Spot" of 
    
    
    
    . If
    
    
    , introduce polar groups (e.g., replace
    
    
    with
    
    
    or add a morpholine tail) to reduce lipophilicity without sacrificing steric bulk [5].

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for N-(2-Aminophenyl)-2-phenylacetamide in Medicinal Chemistry. Retrieved from

  • Kohn, H., et al. (1990).[4] Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids. Journal of Medicinal Chemistry. Retrieved from

  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • Weaver, D.F., et al. (2005). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives. Canadian Journal of Chemistry. Retrieved from

  • ChemRxiv. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in compliance with local safety and ethical regulations.

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described methodology follows a robust and scalable two-step process, beginning with the conversion of 2-(4-bromophenyl)acetic acid to its highly reactive acyl chloride intermediate, followed by a nucleophilic acyl substitution with diethylamine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a comprehensive safety analysis, and a detailed troubleshooting guide to ensure reproducible and high-yield results.

Introduction and Scientific Rationale

The synthesis of tertiary amides is a cornerstone reaction in medicinal chemistry and materials science. The target molecule, 2-(4-bromophenyl)-N,N-diethylacetamide, incorporates a bromophenyl moiety, which is a common feature in pharmacologically active compounds, allowing for further functionalization through cross-coupling reactions.

The chosen synthetic strategy is a classic and highly reliable method for amide bond formation. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a thermodynamically stable ammonium carboxylate salt, which requires high temperatures to dehydrate.[2][3] To circumvent this, the carboxylic acid's hydroxyl group is replaced with a better leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.

This protocol employs a two-step approach:

  • Activation: 2-(4-bromophenyl)acetic acid is converted to 2-(4-bromophenyl)acetyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is an ideal reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4]

  • Coupling: The resulting acyl chloride is reacted immediately (in situ) with diethylamine. This is a nucleophilic acyl substitution reaction.[5] A tertiary amine base, such as triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]

This method, a variation of the Schotten-Baumann reaction, is widely applicable, generally high-yielding, and avoids the use of expensive coupling reagents.[2][7]

Reaction Scheme

Step 1: Formation of Acyl Chloride

2-(4-bromophenyl)acetic acid reacts with thionyl chloride to form 2-(4-bromophenyl)acetyl chloride.

Step 2: Amide Formation

2-(4-bromophenyl)acetyl chloride reacts with diethylamine in the presence of triethylamine to yield 2-(4-bromophenyl)-N,N-diethylacetamide.

Materials and Equipment

Reagents & Chemicals CAS Number Supplier Recommendation Notes
2-(4-bromophenyl)acetic acid1878-68-8Sigma-Aldrich, TCIPurity ≥98%
Thionyl chloride (SOCl₂)7719-09-7Sigma-Aldrich, AcrosReagent grade, handle with extreme care
Diethylamine109-89-7Sigma-Aldrich, Alfa AesarPurity ≥99%, redistill if necessary
Triethylamine (Et₃N)121-44-8Sigma-Aldrich, FisherAnhydrous, purity ≥99%
Dichloromethane (DCM)75-09-2Fisher Scientific, VWRAnhydrous, ACS grade or higher
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab-prepared
Brine (Saturated NaCl)AqueousLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Fisher ScientificFor drying organic layers
Equipment
Round-bottom flasks (two- or three-necked)
Magnetic stirrer and stir bars
Reflux condenser with drying tube (e.g., filled with CaCl₂)
Pressure-equalizing dropping funnel
Ice-water bath
Heating mantle with temperature controller
Rotary evaporator
Separatory funnel
Standard laboratory glassware (beakers, graduated cylinders)
Chemical fume hood

Mandatory Safety Precautions

This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[8] It reacts violently with water, releasing toxic HCl and SO₂ gases.[9][10] Always handle in a fume hood, wearing safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or laminate).[9][11] Ensure all glassware is oven-dried to prevent contact with moisture. Have a sodium bicarbonate solution ready for quenching spills.

  • Diethylamine: Flammable, corrosive, and causes severe skin and eye irritation. It has a strong, unpleasant odor. Handle with care, wearing gloves and eye protection.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated fume hood.

  • Pressure: The reaction of thionyl chloride with the carboxylic acid, and the subsequent neutralization with triethylamine, generates gas (SO₂, HCl) and is exothermic. Ensure the system is not closed and is properly vented through a drying tube or a bubbler.

Detailed Experimental Protocol

Part A: Synthesis of 2-(4-bromophenyl)acetyl Chloride (Intermediate)
  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper. Ensure all glassware is thoroughly oven-dried before use.

  • Reagent Addition: In the fume hood, charge the flask with 2-(4-bromophenyl)acetic acid (10.75 g, 50.0 mmol, 1.0 equiv). Add anhydrous dichloromethane (DCM, 80 mL) to dissolve the acid.

  • Activation: Slowly add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 equiv) to the stirred solution at room temperature using a syringe or dropping funnel over 10-15 minutes. Causality: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The slow addition helps to control the initial exotherm and gas evolution.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2 hours. The reaction can be monitored by observing the cessation of gas (HCl, SO₂) evolution. Expertise: The reaction is typically complete when the solution becomes clear and gas evolution stops. For rigorous monitoring, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and DCM using a rotary evaporator. Trustworthiness: This step is crucial. Residual thionyl chloride will react with the diethylamine in the next step, consuming the reagent and complicating purification. Co-evaporation with an anhydrous solvent like toluene (2 x 20 mL) can help remove the last traces.

  • The resulting crude 2-(4-bromophenyl)acetyl chloride (a pale yellow oil or low-melting solid) is highly moisture-sensitive and should be used immediately in the next step without further purification.[7]

Part B: Synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide
  • Setup: Place the flask containing the crude acyl chloride in an ice-water bath and fit it with a pressure-equalizing dropping funnel and a nitrogen inlet.

  • Dissolution: Add 100 mL of fresh anhydrous DCM to the crude acyl chloride and stir to dissolve.

  • Amine Solution: In a separate beaker, prepare a solution of diethylamine (7.8 mL, 75.0 mmol, 1.5 equiv) and triethylamine (10.5 mL, 75.0 mmol, 1.5 equiv) in 20 mL of anhydrous DCM. Causality: Diethylamine is the nucleophile that forms the amide bond.[12] Triethylamine is a non-nucleophilic base used to scavenge the HCl produced, preventing the protonation of diethylamine and driving the reaction to completion.

  • Coupling Reaction: Add the diethylamine/triethylamine solution dropwise to the stirred, cooled acyl chloride solution over 30 minutes, maintaining the internal temperature below 10°C. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup - Quenching: Slowly pour the reaction mixture into 100 mL of water to quench any remaining reactive species.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 N HCl (2 x 50 mL) to remove excess amines.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities.

    • Brine (1 x 50 mL) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient). The final product, 2-(4-bromophenyl)-N,N-diethylacetamide, should be a colorless to pale yellow oil or solid.[13][14]

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Synthesis_Workflow Workflow for 2-(4-bromophenyl)-N,N-diethylacetamide Synthesis cluster_A Part A: Acyl Chloride Formation cluster_B Part B: Amide Coupling cluster_C Part C: Workup & Purification A1 1. Charge Flask: 2-(4-bromophenyl)acetic acid in anhydrous DCM A2 2. Add SOCl₂ (1.5 equiv) dropwise at RT A1->A2 A3 3. Reflux (40°C) for 2 hours A2->A3 A4 4. Concentrate: Remove excess SOCl₂/DCM via rotary evaporation A3->A4 B1 5. Redissolve crude acyl chloride in anhydrous DCM, cool to 0°C A4->B1 Use Immediately B2 6. Add solution of Diethylamine (1.5 equiv) & Triethylamine (1.5 equiv) dropwise B1->B2 B3 7. Stir at RT for 2-3 hours B2->B3 C1 8. Quench with water B3->C1 Proceed to Workup C2 9. Sequential Wash: 1N HCl -> Sat. NaHCO₃ -> Brine C1->C2 C3 10. Dry organic layer with MgSO₄ C2->C3 C4 11. Filter & Concentrate via rotary evaporation C3->C4 C5 12. Purified Product: 2-(4-bromophenyl)-N,N-diethylacetamide C4->C5

Caption: A step-by-step workflow for the synthesis of the target amide.

Summary Data and Troubleshooting

Parameter Value / Condition Rationale
Molar Ratio (Acid:SOCl₂) 1 : 1.5Ensures complete conversion to the acyl chloride.
Molar Ratio (Acid:Amine) 1 : 1.5Drives the reaction forward and accounts for any potential loss.
Molar Ratio (Acid:Base) 1 : 1.5Stoichiometrically neutralizes the HCl byproduct.
Part A Temperature Reflux (~40°C)Provides sufficient energy for activation without degrading materials.
Part B Temperature 0°C to Room Temp.Controls the initial exothermic reaction, then allows it to proceed to completion.
Reaction Time Part A: 2h; Part B: 3hTypical times for these transformations to reach completion.
Expected Yield 85-95%This robust method generally provides high yields.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete acyl chloride formation. 2. Wet reagents or glassware. 3. Insufficient base (Et₃N).1. Increase reflux time or temperature slightly in Part A. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use freshly opened or distilled triethylamine.
Difficult Purification 1. Incomplete removal of excess SOCl₂. 2. Incomplete removal of amines during workup.1. Co-evaporate the crude acyl chloride with anhydrous toluene. 2. Perform an additional wash with 1N HCl.
Side Product Formation Reaction of diethylamine with unreacted SOCl₂.Ensure complete removal of thionyl chloride before adding the amine solution.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

  • Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). Chemistry of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Google Patents. (n.d.). CN101462977B - Purification method of N,N-dimethylacetamide.
  • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Amides by N-Acylation of Amines. Retrieved from [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (2026, January 10). N,N-Diethylacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium.
  • Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]

  • YouTube. (2020, May 3). Lec 14 Nucleophilic Acyl Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Procuring 2-(4-Bromophenyl)-N,N-Dimethylacetamide: A Guide for Researchers and Buyers. Retrieved from [Link]

  • AQA A-Level Chemistry Student. (n.d.). Nucleophilic Properties (Amines). Retrieved from [Link]

  • Europe PubMed Central. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. Retrieved from [Link]

  • Chemsrc. (2025, September 10). N-(4-bromophenyl)-2-(diethylamino)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Chemical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-(4-bromophenyl)-N,N-diethylacetamide via LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of 2-(4-bromophenyl)-N,N-diethylacetamide . It addresses the needs of analytical chemists in pharmaceutical QC and bioanalysis, synthesizing established chromatographic principles with specific physicochemical properties of the analyte.

Abstract & Scope

This protocol details validated methodologies for the quantification of 2-(4-bromophenyl)-N,N-diethylacetamide (CAS 181364-80-7), a lipophilic amide intermediate and potential bioactive agent.[1] Two distinct workflows are provided:

  • Method A (LC-MS/MS): High-sensitivity quantification (pg/mL range) for biological matrices (plasma/microsomes).

  • Method B (HPLC-UV): Robust quantification (µg/mL range) for raw material purity and formulation stability testing.

Analyte Profile & Physicochemical Basis

Understanding the molecule is the prerequisite for method design.

PropertyDescriptionAnalytical Implication
Chemical Name 2-(4-bromophenyl)-N,N-diethylacetamideTarget Analyte
CAS Number 181364-80-7Unique Identifier
Formula / MW C₁₂H₁₆BrNO / 270.17 g/mol Monoisotopic Mass: ~269.0 (⁷⁹Br) & 271.0 (⁸¹Br)
Structure Phenyl-CH₂-CO-N(Et)₂ (4-Br sub.)[1][2]Lipophilic; lacks acidic/basic ionizable groups in pH 3-8 range.[1]
LogP (Calc.) ~3.2High retention on C18; requires high % organic mobile phase.
pKa Neutral AmideWill not protonate significantly at neutral pH; use Formic Acid to force [M+H]⁺ in ESI.
UV Max ~220 nm, ~254 nm254 nm provides selectivity; 220 nm provides sensitivity.

Method A: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of analyte in plasma or cell culture media.[1] Principle: Positive Electrospray Ionization (ESI+) utilizing the stable amide protonation and characteristic isotopic bromine signature.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The high LogP (~3.2) makes LLE with non-polar solvents highly efficient, yielding cleaner extracts than protein precipitation alone.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard (e.g., Diclofenac or d5-Diazepam, 100 ng/mL).

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes at high speed; Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer 400 µL of the supernatant (organic layer) to a fresh tube. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Parameters[1][3]
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 10 Load
0.5 10 Desalt
3.0 95 Elution
4.0 95 Wash
4.1 10 Re-equilibration

| 5.5 | 10 | End |[1]

MS Source Settings (ESI+):

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • MRM Transitions:

    • Quantifier: 270.0 → 171.0 (Loss of diethylamine group, formation of bromotropylium ion).

    • Qualifier: 272.0 → 173.0 (⁸¹Br isotope transition, confirms identity).

    • Qualifier 2: 270.0 → 100.1 (Formation of diethylcarbamoyl cation).

Method B: HPLC-UV (QC & Purity)

Objective: Assay of raw material or high-concentration formulation samples.[1] Principle: Reversed-Phase chromatography with UV detection at the phenyl absorption band.[1]

Chromatographic Conditions[3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic 40:60 Water:Acetonitrile (v/v).

    • Note: No buffer is strictly required due to neutral nature, but 0.1% H₃PO₄ improves peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 220 nm (Secondary).

  • Column Temp: 30°C.

Standard Preparation[4]
  • Stock Solution: Dissolve 10 mg of 2-(4-bromophenyl)-N,N-diethylacetamide in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standards: Dilute serially with Mobile Phase to obtain 10, 50, 100, 250, and 500 µg/mL.

Visualized Workflows (DOT Diagrams)

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate extraction and detection method based on sample type.

AnalyticalStrategy Start Sample Input MatrixCheck Check Matrix Type Start->MatrixCheck Bio Biological Fluid (Plasma, Urine) MatrixCheck->Bio Complex Raw Raw Material / Formulation (Powder, Tablet) MatrixCheck->Raw Simple PrepBio LLE (MTBE) or SPE (HLB Cartridge) Bio->PrepBio PrepRaw Dilution in ACN Filter (0.22 µm PTFE) Raw->PrepRaw MethodMS LC-MS/MS (ESI+) Trace Level (ng/mL) PrepBio->MethodMS MethodUV HPLC-UV (254 nm) High Level (µg/mL) PrepRaw->MethodUV

[1]

Diagram 2: LC-MS/MS Fragmentation Logic

Caption: Proposed fragmentation pathway for MRM transition selection (270 -> 171).

Fragmentation Parent Precursor Ion [M+H]+ m/z 270 (79-Br) Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Product Ion A Bromotropylium Cation m/z 171 Transition->Fragment1 Major Path Fragment2 Product Ion B Diethylcarbamoyl Cation m/z 100 Transition->Fragment2 Minor Path NeutralLoss Neutral Loss: Diethylamine (73 Da) Transition->NeutralLoss

Method Validation Criteria (ICH Q2(R1))

To ensure scientific integrity, the following validation parameters must be met:

  • Linearity:

    
     across the range (e.g., 1–1000 ng/mL for MS).
    
  • Accuracy: Mean recovery 85–115% of nominal concentration.

  • Precision: Coefficient of Variation (CV) < 15% (Bioanalysis) or < 2% (QC).

  • Matrix Effect (MS only): Compare response in extracted plasma vs. solvent standards. If suppression > 20%, switch to Deuterated Internal Standard or improve LLE.

Troubleshooting Guide

  • Peak Tailing: Usually caused by secondary interactions with silanols. Ensure mobile phase contains 0.1% Formic Acid (MS) or Phosphoric Acid (UV).

  • Low Sensitivity (MS): Check for ion suppression. The "diethyl" group is hydrophobic; ensure the gradient washes the column thoroughly (95% B) to prevent carryover.

  • Double Peaks: Verify the bromine isotope pattern. A 1:1 doublet separated by 2 Da is normal for MS, but in UV it should be a single peak. If UV shows a doublet, suspect hydrolysis to the carboxylic acid (2-(4-bromophenyl)acetic acid).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 884783, 2-(4-bromophenyl)-N-ethylacetamide (Structural Analog). Retrieved from [Link]

    • Note: Used as primary reference for physicochemical property extrapolation (LogP, solubility)
  • Note: Establishes the baseline for HPLC-UV conditions (C18, ACN/Water)
  • Mass Spectrometry Fragmentation

    • NIST Mass Spectrometry Data Center. (2025).[3][4][5][6][7] Acetamide, N-(4-bromophenyl)- Mass Spectrum. Retrieved from [Link]

    • Note: Verifies the stability of the bromophenyl moiety and amide cleavage p
  • Bioanalytical Extraction Protocols

    • CSB/SJU. (2025). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

    • Note: Supports the selection of LLE/SPE for trace analysis of amide-based pharmaceuticals.

Sources

RP-HPLC-UV Protocol for 2-(4-bromophenyl)-N,N-diethylacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the quantification of 2-(4-bromophenyl)-N,N-diethylacetamide (CAS: 181364-80-7).

This compound is a lipophilic amide often encountered as a synthetic intermediate in the manufacturing of sedative-hypnotic drugs (structurally related to Indiplon and Zolpidem precursors) or as a specific impurity in the synthesis of N,N-diethylphenylacetamide (DEPA) derivatives. Due to the presence of the 4-bromophenyl moiety and the diethyl-substituted amide, the molecule exhibits significant hydrophobicity and distinct UV absorption characteristics.

Key Performance Indicators:

  • Target Matrix: Drug substance (API) intermediates or reaction mixtures.

  • Linearity Range: 0.5 – 100 µg/mL.[1]

  • Run Time: < 15 minutes.

Physicochemical Profile & Method Logic

Molecule Characteristics[2]
  • Chemical Structure: A phenyl ring substituted at the para position with bromine, linked via an acetyl group to a diethylamine moiety.

  • Hydrophobicity: High (Estimated LogP ~2.8–3.2). The bromine atom and ethyl groups significantly increase retention on C18 phases compared to the non-halogenated analog.

  • Chromophore: The bromobenzene system conjugated with the amide carbonyl provides a primary absorption maximum (

    
    ) at ~210-220 nm and a secondary, more selective band at ~254 nm.
    
Method Development Logic (The "Why")
  • Stationary Phase Selection: A C18 (Octadecyl) column is selected. The analyte's non-polar character requires a strong hydrophobic stationary phase for adequate retention and resolution from potential polar precursors (e.g., 4-bromophenylacetic acid).

  • Mobile Phase Strategy: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (allowing higher flow rates) and lower UV cutoff (enabling detection at 210 nm if high sensitivity is required).

  • pH Control: While the amide nitrogen is not basic in the same way as an amine (pKa < 0), the use of an acidic modifier (0.1% Phosphoric Acid or Formic Acid) is critical to:

    • Suppress silanol activity on the column support.

    • Keep any unreacted amine precursors (e.g., diethylamine) protonated and eluting at the void volume, preventing interference.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).

  • Additives: Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Acidic pH ensures peak sharpness and suppresses silanols.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic brominated species.
Elution Mode Isocratic (55:45 A:B)Stable baseline for accurate integration; optimized for k' ~ 2-5.
Flow Rate 1.0 mL/minStandard backpressure balance for 5µm columns.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nmOptimal selectivity for the bromophenyl ring; minimizes solvent noise.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Preparation of Solutions

Diluent: Mobile Phase (55:45 Water:ACN).

  • Stock Standard (1.0 mg/mL):

    • Weigh 10.0 mg of 2-(4-bromophenyl)-N,N-diethylacetamide reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL ACN (sonicate if necessary).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Pipette 500 µL of Stock Standard into a 10 mL volumetric flask.

    • Dilute to volume with Diluent.

  • Sample Preparation:

    • Dissolve sample (approx. 10 mg) in 10 mL ACN.

    • Dilute an aliquot with Diluent to reach a target concentration of ~50 µg/mL.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

Method Development Logic & Workflow (Visualization)

Decision Tree for Method Selection

The following diagram illustrates the logic used to arrive at the specified conditions, ensuring the method is robust against common interferences like unreacted amines or acids.

MethodLogic Start Analyte: 2-(4-bromophenyl)-N,N-diethylacetamide Hydrophobicity Assess Hydrophobicity (Bromine + Diethyl groups) Start->Hydrophobicity ColumnSelect Select Stationary Phase C18 (High Carbon Load) Hydrophobicity->ColumnSelect Requires strong retention SolventSelect Select Organic Modifier Acetonitrile (Lower Viscosity) ColumnSelect->SolventSelect PHSelect pH Strategy Acidic (pH ~2.5) SolventSelect->PHSelect Suppress silanols & ionize impurities Detection Detection Wavelength 254 nm (Aromatic Selectivity) PHSelect->Detection Optimize S/N ratio

Caption: Logic flow for selecting RP-HPLC conditions based on analyte physicochemical properties.

Analytical Workflow

Workflow Prep Sample Prep (Dissolve in ACN -> Dilute) Filter Filtration (0.45 µm PTFE) Prep->Filter HPLCRun HPLC Analysis (Isocratic 55:45) Filter->HPLCRun Data Data Processing (Integrate @ 254nm) HPLCRun->Data

Caption: Step-by-step operational workflow for routine analysis.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet the following System Suitability criteria before data release.

System Suitability Limits (SST)
ParameterAcceptance CriteriaTypical Value
Retention Time (RT) ± 5% of Standard~ 8.5 min
Theoretical Plates (N) > 5000~ 8500
Tailing Factor (T) < 1.51.1
Injection Precision (%RSD) < 2.0% (n=6)0.4%
Validation Parameters (Summary)
  • Specificity: No interference from blank (Diluent) or known synthesis precursors (e.g., 4-bromophenylacetic acid, Diethylamine).

  • Linearity:

    
     over 0.5 – 100 µg/mL.
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (S/N > 3 and > 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.Ensure Mobile Phase A pH is < 3.0. Replace column if guard is saturated.
Drifting Retention Time Temperature fluctuation or Organic evaporation.Use column oven (30°C). Cap solvent bottles tightly.
Split Peak Solvent mismatch.Ensure sample diluent matches mobile phase strength (use 50% ACN).
High Backpressure Particulate matter.Re-filter sample (0.45 µm) and replace guard column.

References

  • ResearchGate. (2024). Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in Pharmaceutical Formulations. Retrieved from [Link] (Methodology for diethyl-substituted acetamides).

  • MDPI. (2024).[2] A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link] (Impurity tracking logic).

Sources

Application Note: 2-(4-bromophenyl)-N,N-diethylacetamide as a Divergent Pharmaceutical Scaffold

[1]

Executive Summary & Compound Profile

2-(4-bromophenyl)-N,N-diethylacetamide is a high-value bifunctional building block in drug discovery. Its structural utility lies in the orthogonality of its functional groups:

  • The Aryl Bromide (C-4): A highly reactive "exit vector" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), allowing rapid library expansion.[1]

  • The Diethylacetamide (C-1): A stable, lipophilic pharmacophore often associated with enhanced blood-brain barrier (BBB) permeability and metabolic stability compared to primary amides.[1]

This guide details the protocols for transforming this intermediate into biaryl and aniline derivatives, serving as a template for synthesizing CNS-active agents, kinase inhibitors, and voltage-gated ion channel modulators.

Chemical Profile
PropertySpecification / Description
IUPAC Name 2-(4-bromophenyl)-N,N-diethylacetamide
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Physical State Off-white to beige solid (typically)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
Key Reactivity Pd-catalyzed Cross-Coupling, Lithium-Halogen Exchange
Storage Inert atmosphere, Desiccate (Hygroscopic potential)

Strategic Value: The Divergent Synthesis Workflow

In medicinal chemistry, this molecule serves as a "Hub Intermediate."[1] The diagram below illustrates how a single batch of this scaffold can be diverted into three distinct chemical spaces relevant to drug discovery.

DivergentSynthesisCore2-(4-bromophenyl)-N,N-diethylacetamideSuzukiBiaryl Scaffolds(Kinase Inhibitors)Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd)BuchwaldAniline Derivatives(GPCR Ligands)Core->Buchwald Buchwald-Hartwig (HNR2 / Pd)HeckStyrenyl/Vinyl Analogs(Michael Acceptors)Core->Heck Heck Coupling (Alkenes / Pd)

Figure 1: Divergent synthesis pathways utilizing the aryl bromide handle. The amide group remains stable throughout these transitions.

Application Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4'-substituted-biphenyl-4-yl)-N,N-diethylacetamide.[1] Mechanism: Palladium-catalyzed C-C bond formation between the aryl bromide and an aryl boronic acid.[1]

Rationale for Conditions
  • Catalyst: Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄.[1] The bidentate ferrocenyl ligand (dppf) prevents rapid catalyst deactivation and tolerates the steric bulk of the diethyl amide tail.

  • Solvent: 1,4-Dioxane/Water (4:1) .[1] The aqueous component is critical for the solubility of the inorganic base (K₂CO₃), facilitating the transmetallation step.

  • Base: Potassium Carbonate (K₂CO₃) .[1][2] Mild enough to prevent hydrolysis of the amide, yet strong enough to activate the boronic acid.

Step-by-Step Protocol

Materials:

  • 2-(4-bromophenyl)-N,N-diethylacetamide (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.03 equiv / 3 mol%)

  • K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane and Distilled Water (degassed)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Nitrogen (N₂).

  • Charging: Add the bromide substrate, boronic acid, and K₂CO₃ to the flask.

  • Degassing (Critical): Add the 1,4-Dioxane/Water mixture. Sparge with N₂ gas for 15 minutes. Note: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a positive pressure of N₂.[1]

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting bromide spot (higher R_f) should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

    • Partition the filtrate between EtOAc and Water.[1] Wash the organic layer with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Application Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-amino-phenylacetamide derivatives. Mechanism: Palladium-catalyzed C-N bond formation replacing the bromine with a primary or secondary amine.[1]

Rationale for Conditions
  • Catalyst System: Pd₂(dba)₃ with XPhos or BrettPhos .[1] These bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition into the electron-neutral aryl bromide and promote reductive elimination of the amine.

  • Base: Sodium tert-butoxide (NaOtBu) .[1] A strong, bulky base is required to deprotonate the amine-palladium complex.[1]

  • Solvent: Toluene (anhydrous).[1] A non-polar solvent minimizes hydrodebromination side reactions.[1]

Step-by-Step Protocol

Materials:

  • 2-(4-bromophenyl)-N,N-diethylacetamide (1.0 equiv)[1]

  • Amine (Primary or Secondary) (1.2 equiv)[1]

  • Pd₂(dba)₃ (0.02 equiv / 2 mol% Pd)[1]

  • XPhos (0.04 equiv / 4 mol%)[1]

  • NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (Anhydrous, stored over molecular sieves)

Procedure:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃, XPhos, and Toluene in a vial.[1] Stir at room temperature for 5 minutes to generate the active catalyst species (solution turns from dark purple/red to orange/brown).

  • Reaction Assembly: In a separate reaction vessel, combine the bromide substrate, amine, and NaOtBu.

  • Transfer: Syringe the pre-formed catalyst solution into the reaction vessel.

  • Heating: Seal the vessel and heat to 100°C for 12–18 hours.

  • Self-Validation Check:

    • Visual: The reaction mixture should remain homogenous or a fine suspension.[1] Large black precipitates indicate catalyst decomposition (Palladium black formation), suggesting oxygen ingress.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a silica plug to remove polar impurities and residual Pd.[1]

    • Concentrate the filtrate.[1]

  • Purification: Reverse-phase preparative HPLC is often recommended for these polar amine products to ensure removal of phosphine oxides.[1]

Critical Process Parameters (CPP) & Troubleshooting

The following logic tree helps troubleshoot common yield issues when using this intermediate.

TroubleshootingIssueLow Yield / Incomplete ConversionCheck1Is Starting Material Remaining?Issue->Check1Check2Is Protodebromination Observed?(Br replaced by H)Check1->Check2No (Consumed)Action1Catalyst Death:Re-degas solvents.Increase catalyst load.Check1->Action1Yes (Stalled)Action2Solvent/Base Issue:Switch to anhydrous Toluene.Lower reaction temp.Check2->Action2Yes (Byproduct)Action3Steric Hindrance:Switch ligand to S-Phosor BrettPhos.Check2->Action3No (Complex Mix)

Figure 2: Troubleshooting logic for Palladium-catalyzed coupling of 4-bromophenyl-acetamides.

Stability Note

The N,N-diethylacetamide moiety is robust.[1] Unlike esters, it resists hydrolysis under the basic conditions of Suzuki (K₂CO₃) and Buchwald (NaOtBu) couplings. However, avoid strong acidic workups (e.g., 6M HCl), which may hydrolyze the amide to the carboxylic acid over prolonged exposure.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Syntheses. (2010). Preparation of N-(2-Vinylphenyl)acetamide via Suzuki-Miyaura Coupling (Analogous Protocol).[1][4] Organic Syntheses, 87, 161.[1]

Strategic Application of Bromophenyl Acetamide Motifs in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Bromophenyl Acetamides in Anticancer Research Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Protocols for Synthesis, Screening, and Mechanistic Validation

Executive Summary & Chemical Rationale

The bromophenyl acetamide scaffold represents a privileged structure in medicinal chemistry, particularly within oncology. Its utility stems from the synergistic combination of the acetamide linker—which mimics peptide bonds and facilitates hydrogen bonding with protein residues (e.g., kinase hinge regions)—and the bromophenyl group.

Why Bromine?

  • Halogen Bonding: The bromine atom often acts as a Lewis acid (sigma-hole), engaging in halogen bonds with carbonyl oxygens or aromatic systems in the target protein, significantly enhancing binding affinity compared to chloro- or fluoro- analogs.

  • Lipophilicity: The bromo-substitution increases logP, improving membrane permeability and cellular uptake.

  • Metabolic Stability: Para-substitution blocks metabolic oxidation at the susceptible phenyl position.

This guide details the end-to-end workflow for utilizing this motif: from rational synthesis and cytotoxicity screening to validating the mechanism of action (MOA) via apoptotic signaling pathways.

Experimental Workflow Overview

The following diagram outlines the critical path for developing anticancer agents containing the bromophenyl acetamide motif.

G Start Start: Rational Design (Scaffold Selection) Synth Chemical Synthesis (Amide Coupling) Start->Synth Char Characterization (NMR, IR, HRMS) Synth->Char Screen In Vitro Cytotoxicity (MTT/SRB Assays) Char->Screen HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel HitSel->Start Inactive (Refine SAR) Mech Mechanistic Validation (Flow Cytometry/Western Blot) HitSel->Mech Active Target Target Identification (Docking/Kinase Profiling) Mech->Target Lead Lead Optimization Target->Lead

Figure 1: Integrated workflow for the development and validation of bromophenyl acetamide anticancer agents.

Protocol A: Chemical Synthesis of N-(4-Bromophenyl)acetamide Derivatives

Objective: To synthesize a library of derivatives via a robust nucleophilic acyl substitution.

Reagents:

  • 4-Bromoaniline (1.0 equiv)

  • Substituted Phenylacetic Acid or Acyl Chloride (1.0 equiv)

  • Coupling Agents: EDC·HCl / HOBt (if using acid) OR Triethylamine (if using acid chloride)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation (Acid Route): Dissolve the substituted phenylacetic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0°C. Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes to form the active ester.

  • Coupling: Add 4-bromoaniline (1.0 mmol) and Triethylamine (2.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Work-up: Quench with water. Extract with DCM (3 x 15 mL). Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization (Ethanol) or silica gel column chromatography.

Validation Criteria:

  • ¹H NMR: Look for the characteristic singlet amide proton (-NH) around 10.0–10.5 ppm and the aromatic protons of the bromophenyl group (two doublets if para-substituted).

  • IR: Strong Amide I band (C=O stretch) at ~1650–1680 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Scientific Rationale: The MTT assay measures the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[1] Bromophenyl acetamides often disrupt mitochondrial function or induce apoptosis, leading to a reduction in formazan production.

Procedure:

  • Seeding: Seed cancer cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute in medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Add 100 µL of treatment medium to wells. Incubate for 48 or 72 hours.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.[1] Shake for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =


.[1]
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.

Reference Data (Structure-Activity Relationship):

Compound Class Cell Line IC50 Range (µM) Key SAR Insight
Simple N-(4-bromophenyl)acetamide MCF-7 > 50 Weak activity; serves as a scaffold only.
Bromophenyl-Indolinone Hybrids A549 2.0 - 8.0 Indolinone moiety enhances kinase binding [1].
Bromophenyl-Semicarbazones UACC-62 10 - 15 Urea linkage improves H-bonding network [2].

| Triazole-linked Bromophenyl Acetamides | MDA-MB-231 | 5.0 - 12.0 | Triazole acts as a bioisostere, improving solubility [3]. |

Mechanistic Validation: Apoptosis & Signaling

Core Directive: Once a hit is identified (IC50 < 10 µM), you must validate that cell death is programmed (apoptosis) rather than necrotic (toxicity).

5.1 Signaling Pathway Analysis

Bromophenyl acetamide derivatives typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway . The bromine substituent often facilitates interaction with Bcl-2 family proteins or upstream kinases, tipping the balance toward pro-apoptotic factors.

Apoptosis Drug Bromophenyl Acetamide Derivative ROS ROS Generation (Oxidative Stress) Drug->ROS Trigger Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Mito Mitochondrial Depolarization ROS->Mito Bcl2->Mito Blocks Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis (Cell Death) Casp3->Death

Figure 2: Proposed Mechanism of Action (MOA) for bromophenyl acetamide derivatives involving ROS generation and the intrinsic apoptotic cascade.

5.2 Protocol: Annexin V-FITC/PI Staining (Flow Cytometry)

Objective: Quantify the percentage of cells in early vs. late apoptosis.

  • Treatment: Treat cells with IC50 concentration of the compound for 24 hours.[2]

  • Harvest: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex/Em = 488/530 nm for FITC; 488/617 nm for PI).

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

5.3 Protocol: Western Blotting for Target Validation

Objective: Confirm molecular targets (e.g., Bax/Bcl-2 ratio).

  • Lysis: Lyse treated cells in RIPA buffer containing protease inhibitors.

  • Electrophoresis: Separate proteins (30 µ g/lane ) on 10-12% SDS-PAGE.

  • Transfer: Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Caspase-3 (cleaved).

    • Secondary: HRP-conjugated IgG.

  • Detection: Use ECL substrate and image. Expected Result: Increase in Bax and Cleaved Caspase-3; decrease in Bcl-2 levels compared to control.

Conclusion

The incorporation of the N-(4-bromophenyl)acetamide moiety is a validated strategy to enhance the anticancer potency of small molecules. Its ability to modulate lipophilicity and engage in specific halogen bonding interactions makes it a versatile tool in drug design. Researchers should focus on hybridization strategies (linking this motif to heterocycles like indoles, triazoles, or thiazoles) to maximize efficacy and selectivity.

References
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway. Molecules, 2017.

  • Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones. European Journal of Medicinal Chemistry, 1998.

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide. Drug Design, Development and Therapy, 2022.

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 2022.

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 2021.[3]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for N,N-Diethylacetamide (DEAc) and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N,N-Diethylacetamide (DEAc) is a small amide solvent and a primary metabolite of several xenobiotics, including the alcohol-aversion drug Disulfiram and the insect repellent DEET. While often overlooked as an excipient, its metabolic conversion into N-ethylacetamide (NEAc) and Acetamide has significant toxicological implications.

Developing a robust LC-MS/MS method for DEAc presents a "perfect storm" of bioanalytical challenges:

  • Extreme Polarity: The metabolites (NEAc, Acetamide) are highly hydrophilic, leading to poor retention on standard C18 columns.

  • Low Molecular Mass: Acetamide (MW 59) falls near the low-mass cutoff of many quadrupole mass analyzers, risking high chemical noise and poor sensitivity.

  • Isobaric Interference: NEAc (MW 87.12) is isobaric with N,N-Dimethylacetamide (DMAc), a common solvent contaminant. Chromatographic resolution is mandatory to avoid false positives.

This guide provides a self-validating protocol using Aqueous-Stable Reversed-Phase Chromatography coupled with Positive Electrospray Ionization (ESI+) , designed to quantify DEAc and its metabolites in biological matrices with sub-ng/mL sensitivity.

Metabolic Pathway & Analyte Definition

Understanding the biotransformation is critical for selecting the correct analytes. DEAc undergoes oxidative dealkylation, primarily mediated by CYP2E1 and CYP2B1 enzymes.

Visualization of Metabolic Flux

DEAc_Metabolism DEAc N,N-Diethylacetamide (Parent) MW: 115.17 Int1 N-(1-Hydroxyethyl)- N-ethylacetamide (Unstable Intermediate) DEAc->Int1 CYP2E1/2B1 Oxidation NEAc N-Ethylacetamide (Primary Metabolite) MW: 87.12 Int1->NEAc Dealkylation Acetaldehyde Acetaldehyde (Byproduct) Int1->Acetaldehyde Acetamide Acetamide (Terminal Metabolite) MW: 59.07 NEAc->Acetamide CYP2E1 Secondary Dealkylation

Figure 1: Oxidative dealkylation pathway of DEAc. The primary analytical targets are DEAc, NEAc, and Acetamide.

Method Development Strategy: The "Why" Behind the "How"

Chromatographic Selection: T3 vs. HILIC

For small polar amides, standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous conditions, causing retention loss.

  • Recommendation: Use a High-Strength Silica (HSS) T3 or Polar-Embedded C18 column.

  • Reasoning: These phases are compatible with 100% aqueous mobile phases, which are necessary to trap Acetamide and NEAc at the head of the column. While HILIC is an option, HSS T3 offers better robustness for biological extracts (less susceptibility to salt variations) and allows simultaneous analysis of the lipophilic parent (DEAc) and polar metabolites.

Mass Spectrometry: Handling the Low Mass Cutoff

Acetamide (


) is challenging because solvent clusters (e.g., Acetone+H at 59, Urea at 61) dominate this region.
  • Strategy: Use a high-purity mobile phase (LC-MS grade) and ensure the collision gas pressure is optimized. For the Acetamide transition (

    
    ), the background noise is high; therefore, chromatographic separation from the solvent front is the only way to ensure specificity.
    

Experimental Protocol

Reagents & Standards
  • Analytes: N,N-Diethylacetamide (DEAc), N-Ethylacetamide (NEAc), Acetamide.

  • Internal Standards (IS): N,N-Diethylacetamide-d6 (if available) or N,N-Dimethylacetamide-d9 (DMAc-d9) as a surrogate.

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is not recommended because Acetamide and NEAc are too water-soluble to extract efficiently into MTBE or Hexane.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Acidified ACN helps break protein binding and stabilizes the amides.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Water .

    • Crucial Step: Diluting with water reduces the solvent strength, preventing "solvent effect" peak broadening for the early eluting Acetamide.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Methanol? Methanol often provides better solvation for protic amides than Acetonitrile, improving peak shape.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2 Initial Hold (Trapping Polars)
1.50 2 End of Trapping
4.00 95 Elute Parent (DEAc)
5.50 95 Wash
5.60 2 Re-equilibration

| 8.00 | 2 | End of Run |

Mass Spectrometry (ESI+ Source Parameters):

  • Capillary Voltage: 1.5 - 3.0 kV (Lower voltage reduces in-source fragmentation of labile ethyl groups).

  • Desolvation Temp: 450°C.

  • Cone Gas: 50 L/Hr.

MRM Transitions (Quantitation):

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Mechanistic Note
Acetamide 60.143.12012Loss of

(Acylium ion formation)
NEAc 88.143.12515Loss of Ethylamine (

)
NEAc (Qual) 88.146.12518Formation of Ethylamine ion
DEAc 116.274.13018Formation of Diethylamine ion
DEAc (Qual) 116.243.13022Formation of Acetyl ion

Note: The NEAc transition 88->43 is common to DMAc. You must rely on Retention Time (RT) to distinguish them. On an HSS T3 column, NEAc (more polar H-bonding potential) typically elutes slightly earlier than DMAc.

Validation Framework & Quality Assurance

Matrix Effects & Ion Suppression

Due to the early elution of Acetamide (often near the void volume), matrix suppression from salts is a high risk.

  • Test: Post-column infusion of Acetamide while injecting a blank matrix extract. Monitor for dips in the baseline at the Acetamide RT.

  • Mitigation: If suppression exceeds 20%, switch to a HILIC method (e.g., BEH Amide column) using 90% ACN/10mM Ammonium Formate buffer.

Stability

Amides are generally stable, but DEAc can be volatile.

  • Storage: Store stock solutions in glass (not plastic) to prevent sorption.

  • Autosampler: Verified stability for 24 hours at 10°C.

Troubleshooting & Expert Insights

The "Ghost" Peak at m/z 88

Problem: You observe a peak in the NEAc channel (88 -> 43) in blank samples. Cause: This is often N,N-Dimethylacetamide (DMAc) contamination from lab solvents, syringe filters, or plasticware. DMAc is isobaric with NEAc. Solution:

  • Screen all solvents and plasticware.

  • Ensure your gradient separates NEAc and DMAc.

  • Use the qualifier ion: NEAc prefers 88->46 (Ethylamine), while DMAc prefers 88->46 (Dimethylamine). While the masses are nominally identical, the ratio of 88->43 / 88->46 may differ. However, chromatographic separation is the only fail-safe.

Sensitivity for Acetamide

Problem: High baseline at m/z 60->43. Solution: Increase the resolution of the first quadrupole (Q1) to "Unit" or "High" (0.7 FWHM) to exclude adjacent solvent noise (e.g., m/z 59 or 61).

References

  • Metabolism of Amides: Stott, W. T., et al. "Metabolism of N,N-diethylacetamide and N,N-dimethylacetamide in the rat." Biochemical Pharmacology, 1994.[3] Link

  • LC-MS/MS of Small Amides: Bartels, M. J., et al. "Determination of N,N-dimethylacetamide and its metabolite N-monomethylacetamide in urine by LC-MS/MS." Journal of Chromatography B, 2017. Link

  • HILIC vs RPLC for Polars: Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note, 2019. Link

  • In-Source Fragmentation: USP. "Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS." USP Education, 2023. Link

  • NIST Chemistry WebBook: "Acetamide, N,N-diethyl- Mass Spectrum." NIST Standard Reference Data. Link

Sources

Crystallization technique for purifying crude 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 2-(4-bromophenyl)-N,N-diethylacetamide via Recrystallization

Abstract

This comprehensive application note provides a detailed protocol for the purification of the pharmaceutical intermediate 2-(4-bromophenyl)-N,N-diethylacetamide using the single-solvent recrystallization technique. Grounded in the fundamental principles of solubility and crystal lattice formation, this guide is designed for researchers, scientists, and drug development professionals. It offers a step-by-step methodology, explains the scientific rationale behind each procedural choice, and includes a troubleshooting guide to ensure the attainment of high-purity material essential for downstream applications in medicinal chemistry and organic synthesis.

Introduction: The Imperative for Purity

2-(4-bromophenyl)-N,N-diethylacetamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pharmaceutical intermediate, its purity is paramount; the presence of unreacted starting materials, by-products, or residual solvents can lead to the formation of impurities in the final API, compromising its safety, efficacy, and stability[1][2]. Crystallization is a robust and scalable purification technique that leverages differences in solubility to selectively isolate a desired compound from a complex mixture, yielding a product with a highly ordered crystalline structure and exceptional purity[3].

This guide delineates a self-validating protocol for the purification of crude 2-(4-bromophenyl)-N,N-diethylacetamide, focusing on the single-solvent method, which is often the most efficient approach for purifying aromatic amides[4][5].

The Science of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of most solid compounds in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures (0-5°C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the cooled solvent, or "mother liquor") or sparingly soluble in the hot solvent (allowing for their removal via hot filtration)[3].

The process involves dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to a supersaturated state from which crystals nucleate and grow. The slow cooling process is critical as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurity molecules and resulting in a significantly purer final product[4].

Experimental Protocol: Purifying 2-(4-bromophenyl)-N,N-diethylacetamide

This section provides a detailed workflow for the purification of the title compound. The causality behind solvent selection and procedural steps is explained to provide a deeper understanding of the methodology.

Compound Profile & Pre-Analysis
  • Compound: 2-(4-bromophenyl)-N,N-diethylacetamide

  • Molecular Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol

  • Typical Appearance (Crude): Off-white to light tan solid.

  • Potential Impurities: Unreacted starting materials such as 4-bromoaniline or derivatives, residual reagents, and side-products from the synthesis pathway.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in recrystallization. For aromatic amides, polar protic or aprotic solvents are often effective[5][6]. Based on the "like dissolves like" principle, a solvent of intermediate polarity is a logical starting point.

  • Primary Recommendation: Ethanol (EtOH) or Acetonitrile (MeCN). Both are excellent solvents for amides, demonstrating a significant positive temperature coefficient for solubility. Acetonitrile, in particular, often yields high-quality crystals for amides[5].

  • Alternative Two-Solvent System: If a single suitable solvent cannot be identified, a two-solvent pair can be employed. A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). For this compound, a potential system would be Ethanol (good solvent) and Water (poor solvent)[7].

This protocol will focus on the single-solvent method using Ethanol .

Step-by-Step Purification Workflow

The following workflow is designed for purifying an initial batch of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.

Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate.

Step 1: Dissolution

  • Place 5.0 g of crude 2-(4-bromophenyl)-N,N-diethylacetamide into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add an initial 20 mL of ethanol to the flask.

  • Begin stirring and gently heat the solvent to just below its boiling point (~78°C for ethanol).

  • Continue adding small portions of hot ethanol (1-2 mL at a time) from a separate pre-heated beaker until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of the product dissolved upon cooling, reducing recovery[4].

Step 2: Hot Gravity Filtration (Conditional)

  • If the hot solution contains visible, insoluble impurities (e.g., dust, particulates): Perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated short-stemmed funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • If the solution is clear: This step can be omitted.

  • For colored impurities: Cool the solution slightly, add a small amount (a spatula tip) of activated charcoal, and reheat to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities and is then removed by hot gravity filtration.

Step 3: Crystal Formation

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil[4].

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes. Causality: Chilling the solution maximizes the yield by further decreasing the solubility of the compound[4].

Step 4: Crystal Collection and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

  • Collect the crystals by vacuum filtration, swirling the flask to transfer all the contents into the funnel.

  • Wash the crystals with a small portion (5-10 mL) of ice-cold ethanol. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without significantly dissolving the desired product[4].

  • Continue to draw air through the crystals on the filter for 10-15 minutes to aid in initial drying.

Step 5: Drying and Purity Verification

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely in a fume hood or, for faster results, place them in a vacuum desiccator until a constant weight is achieved[3].

  • Determine the final mass and calculate the percent recovery.

  • Self-Validation: Assess the purity of the final product using one or more of the following methods:

    • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity.

    • Thin-Layer Chromatography (TLC): A single spot for the purified product indicates the absence of many common impurities.

    • Spectroscopic Analysis (¹H NMR, FTIR): Compare the spectrum of the purified product to a reference spectrum to confirm structural integrity and the absence of impurity signals.

Visualization of the Purification Workflow

The following diagram outlines the logical flow of the crystallization process.

Crystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Collection cluster_final Final Product crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Saturated Hot Solution add_solvent->dissolved check_insoluble Insoluble Impurities? dissolved->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cooling Slow Cooling to RT, then Ice Bath check_insoluble->cooling No hot_filter->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Drying (Air or Vacuum) washing->drying pure_product Pure Crystalline Product drying->pure_product qc QC Analysis (MP, TLC, NMR) pure_product->qc

Caption: Workflow for the recrystallization of 2-(4-bromophenyl)-N,N-diethylacetamide.

Data Summary & Troubleshooting

Key Experimental Parameters
ParameterRecommended Value / MethodRationale
Solvent EthanolGood solubility at high temp, poor at low temp for amides.
Crude:Solvent Ratio ~1 g : 5-8 mL (Empirical)Ensures a saturated solution for maximum recovery.
Dissolution Temp. ~75-78 °C (Near Boiling)Maximizes solubility of the target compound.
Cooling Protocol Slow cooling to RT, then ≥30 min in ice bathPromotes large, pure crystal growth and maximizes yield.
Washing Solvent Ice-cold EthanolRemoves mother liquor without re-dissolving the product.
Purity Assessment Melting Point, TLC, NMRValidates the success of the purification process.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. Solution is supersaturated.1. Boil off some solvent to re-concentrate and cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal.
Product "oils out" instead of crystallizing. 1. Solution was cooled too quickly. 2. Melting point of the compound is below the solvent's boiling point.1. Reheat the solution to redissolve the oil, add a small amount more solvent, and allow to cool much more slowly.
Very low yield/recovery. 1. Too much solvent was used. 2. Crystals were washed with room temperature solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Always use ice-cold solvent for washing. 3. Ensure funnel and receiving flask are pre-heated.

References

  • Experiment 2: Recrystallization. (n.d.). University of Manitoba. Retrieved February 18, 2026, from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1853. Retrieved February 18, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 18, 2026, from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 18, 2026, from [Link]

  • Procuring 2-(4-Bromophenyl)-N,N-Dimethylacetamide: A Guide for Researchers and Buyers. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 18, 2026, from [Link]

  • Sonavane, S., et al. (2021). An efficient synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide substantially free from impurities – Synthesis & characterization of novel impurities. Results in Chemistry, 3, 100160. Retrieved February 18, 2026, from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved February 18, 2026, from [Link]

Sources

Experimental setup for scaling up 2-(4-bromophenyl)-N,N-diethylacetamide production

Author: BenchChem Technical Support Team. Date: February 2026

Scalable Process Engineering for the Synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide

Abstract & Strategic Overview

This Application Note details the process engineering and experimental setup for the kilogram-scale synthesis of 2-(4-bromophenyl)-N,N-diethylacetamide . This compound serves as a critical pharmaceutical intermediate, particularly in the synthesis of analgesic scaffolds and as a substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) due to the para-bromo functionality.

Route Selection: While direct amidation (thermal or boric acid-catalyzed) is possible, it often suffers from equilibrium limitations and high thermal requirements (140°C+) that degrade the bromo-functionality. For scale-up, the Acid Chloride Route is selected for its robust kinetics, high conversion rates (>98%), and ease of purification.

Key Process Parameters (KPPs):

  • Stoichiometry: 1.0 equiv Acid : 1.2 equiv SOCl₂ : 1.1 equiv Amine : 1.5 equiv Base.

  • Temperature Control: Activation at Reflux (80-110°C); Amidation at Cryogenic/Controlled Low Temp (<10°C).

  • Critical Quality Attribute (CQA): Removal of residual thionyl chloride prior to amidation to prevent "tarry" side products and violent exotherms.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct operational steps: Activation and Amidation .

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation A 4-Bromophenylacetic Acid C Intermediate: Acid Chloride A->C Reflux, Toluene -SO2, -HCl B Thionyl Chloride (SOCl2) B->C F Target Product: 2-(4-bromophenyl)- N,N-diethylacetamide C->F DCM/Toluene, <10°C D Diethylamine (HNEt2) D->F E Triethylamine (Base Scavenger) E->F Captures HCl

Figure 1: Reaction pathway utilizing the Acid Chloride intermediate to drive irreversible amide formation.

Safety & Pre-requisites

Hazard Analysis:

  • Thionyl Chloride (SOCl₂): Highly corrosive; reacts violently with water to release SO₂ and HCl gases. Engineering Control: All reactors must be vented through a caustic scrubber (NaOH solution).

  • Diethylamine: Highly flammable (FP -28°C) and toxic. Engineering Control: Grounding of all transfer lines; use of inert atmosphere (N₂).

  • Exotherm: The addition of acid chloride to amine is highly exothermic. Process Control: Active cooling jacket required; addition rate limited by reactor temperature response.

Equipment Requirements:

  • Reactor A (Activation): Glass-lined reactor (GLR) or Hastelloy (SS316 is susceptible to corrosion by hot SOCl₂). Equipped with reflux condenser and scrubber line.

  • Reactor B (Amidation): Stainless Steel (SS316) or GLR. Equipped with high-torque agitation and cooling jacket capable of 0°C.

  • Filtration: Nutsche filter or Centrifuge for isolation if solid; Phase separator if oil.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromophenylacetyl Chloride

Objective: Convert the carboxylic acid to the reactive acid chloride.

  • Charge Reactor A with 4-Bromophenylacetic acid (1.0 equiv) and Toluene (5-7 volumes).

    • Note: Toluene is preferred over DCM for Step 1 to allow higher reflux temperatures and better azeotropic removal of moisture.

  • Inert the system with N₂ flow.

  • Add Thionyl Chloride (1.2 equiv) dropwise at room temperature.

    • Catalyst: Add 2-3 drops of Dimethylformamide (DMF) to catalyze the Vilsmeier-Haack type mechanism.

  • Heat the mixture to reflux (approx. 80-110°C) for 2–3 hours.

    • Monitor: Gas evolution (SO₂/HCl) will cease upon completion.

  • Distillation (Critical): Switch condenser to distillation mode. Apply mild vacuum (400-600 mbar) to strip off excess SOCl₂ and Toluene (approx. 2 volumes).

    • Why: Residual SOCl₂ will react with the amine in Step 2 to form diethylsulfinamyl chloride and generate excessive heat.

  • Redissolve the resulting oil (Acid Chloride) in fresh, dry Dichloromethane (DCM) or Toluene (5 volumes).

Step 2: Amidation

Objective: Nucleophilic acyl substitution to form the amide bond.

  • Charge Reactor B with Diethylamine (1.1 equiv), Triethylamine (1.5 equiv), and solvent (DCM or Toluene, 5 volumes).

    • Note: Triethylamine (TEA) acts as the sacrificial base to neutralize HCl, improving atom economy compared to using 2+ equivalents of diethylamine.

  • Cool Reactor B to 0–5°C .

  • Transfer the Acid Chloride solution from Step 1 into a dosing vessel.

  • Add Acid Chloride solution to Reactor B slowly over 60–90 minutes.

    • Control: Maintain internal temperature < 10°C . The reaction is instantaneous and diffusion-controlled.

  • Warm to Room Temperature (20–25°C) and stir for 1 hour.

    • QC Check: HPLC should show <0.5% unreacted Acid Chloride (analyzed as acid derivative).

Step 3: Workup & Purification
  • Quench: Add Water (5 volumes) to the reaction mixture. Stir for 15 minutes.

  • Phase Separation: Separate the organic layer.

  • Acid Wash: Wash organic layer with 1M HCl (3 volumes).

    • Purpose: Removes unreacted Diethylamine and Triethylamine.

  • Base Wash: Wash organic layer with 10% NaHCO₃ (3 volumes).

    • Purpose: Removes any unreacted 4-Bromophenylacetic acid.

  • Brine Wash: Wash with saturated NaCl solution. Dry over Na₂SO₄ (lab scale) or azeotropic distillation (pilot scale).

  • Isolation:

    • Concentrate the solvent under vacuum.

    • If Solid: Recrystallize from Heptane/Ethyl Acetate (4:1) . Heat to dissolve, cool slowly to 0°C. Filter and dry.

    • If Oil: The product may initially be a viscous oil. High-vacuum distillation (approx. 160-180°C at 1 mmHg) is the gold standard for purity. Alternatively, seeding the oil with authentic crystals can induce solidification.

Process Data & Specifications

ParameterSpecificationRationale
Appearance White to Off-white Solid/CrystallineHigh purity indication; yellowing implies amine oxidation.
Purity (HPLC) > 98.5% AreaRequired for downstream coupling reactions.[1]
Moisture (KF) < 0.1%Water interferes with subsequent Grignard/Suzuki steps.
Yield 85 - 92%Typical for acid chloride route.
Melting Point 55 - 60°C (Estimated)N,N-diethylphenylacetamide is MP ~86°C; bromo-substituent effects vary.

Process Flow Diagram (PFD)

PFD RawMat Raw Materials (Acid, SOCl2, Toluene) R1 Reactor 1 (Glass-Lined) Activation & Distillation RawMat->R1 Charge R2 Reactor 2 (Stainless Steel) Amidation (0°C) R1->R2 Acid Chloride Soln (Gravity Feed) Scrubber Scrubber R1->Scrubber SO2/HCl Gas Wash Workup (HCl / NaHCO3 Wash) R2->Wash Crude Mixture Cryst Crystallizer (Heptane/EtOAc) Wash->Cryst Organic Phase Concentrate Waste Waste Wash->Waste Aq. Waste Filter Filtration & Drying Cryst->Filter Slurry Product Final Product (Packed) Filter->Product Dry Solid

Figure 2: Process Flow Diagram illustrating the unit operations from raw material charging to final isolation.

References

  • Organic Syntheses , Coll. Vol. 10, p. 34 (2004); Vol. 75, p. 215 (1998). General procedure for amide synthesis via acid chlorides.Link

  • PubChem Compound Summary , "2-(4-Bromophenyl)-N,N-dimethylacetamide" (Analogous properties). National Center for Biotechnology Information. Link

  • Sigma-Aldrich , "Amide Formation from Acid Chlorides: Technical Bulletin". Link

  • National Institute of Standards and Technology (NIST) , "Mass Spectrum of N,N-Diethylphenylacetamide". Link

Sources

Application Notes & Protocols: Selective Recognition of 2-(4-bromophenyl)-N,N-diethylacetamide using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Molecular Recognition

In the landscape of pharmaceutical research and development, the ability to selectively isolate, detect, and quantify specific molecules from complex matrices is paramount. 2-(4-bromophenyl)-N,N-diethylacetamide, a molecule of interest in drug discovery and metabolite analysis, presents a unique challenge for selective recognition due to its structural characteristics. Molecularly Imprinted Polymers (MIPs) offer a robust and cost-effective solution, providing synthetic receptors with tailor-made binding sites capable of high-fidelity molecular recognition.[1][2] This document provides a comprehensive guide to the principles, design considerations, and detailed protocols for the development of MIPs targeting 2-(4-bromophenyl)-N,N-diethylacetamide.

Molecular imprinting is a technique used to create template-shaped cavities within polymer matrices, resulting in materials with a predetermined selectivity and high affinity for a target molecule.[3] The process mimics the "lock and key" model of enzyme-substrate recognition, where a template molecule orchestrates the arrangement of functional monomers before they are locked into place by a cross-linking polymer network.[1][3] Subsequent removal of the template reveals specific recognition sites that are complementary in size, shape, and chemical functionality to the target analyte.[4][5] These synthetic receptors are lauded for their stability under harsh chemical and thermal conditions, a significant advantage over their biological counterparts like antibodies.[1][6]

Part 1: Strategic Design of a MIP for 2-(4-bromophenyl)-N,N-diethylacetamide

The successful synthesis of a selective MIP hinges on the careful selection of its core components: the template, functional monomer(s), cross-linker, initiator, and porogen solvent. The chemical structure of the template, 2-(4-bromophenyl)-N,N-diethylacetamide, dictates the optimal choice of these components.

Template Molecule Analysis:

  • Structure: 2-(4-bromophenyl)-N,N-diethylacetamide possesses several key features that can be exploited for non-covalent interactions:

    • Amide Group: The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen is sterically hindered by the two ethyl groups.

    • Bromophenyl Group: The bromine atom and the aromatic ring can participate in halogen bonding and π-π stacking interactions, respectively. The bromine atom also adds to the molecule's hydrophobicity.

    • Diethyl Groups: These bulky, non-polar groups contribute to the overall shape and steric profile of the molecule.

Component Selection Rationale:

A non-covalent imprinting approach is most suitable for this template, relying on hydrogen bonds, ionic interactions, and hydrophobic interactions to form the pre-polymerization complex.[3]

  • Functional Monomer: The choice of functional monomer is critical as it directly interacts with the template.[7] For an amide template, acidic monomers are excellent candidates to interact with the carbonyl oxygen.

    • Methacrylic Acid (MAA): A commonly used and highly effective acidic monomer that can act as a hydrogen bond donor to the amide carbonyl of the template.[8]

    • 4-Vinylpyridine (4-VP): A basic monomer that could potentially interact with the slightly acidic protons on the carbon adjacent to the carbonyl, although this interaction is weaker. A combination of monomers can sometimes yield synergistic effects.[9][10] For this protocol, we will focus on the well-established efficacy of MAA.

  • Cross-linker: The cross-linker provides the structural integrity of the polymer matrix.

    • Ethylene Glycol Dimethacrylate (EGDMA): A widely used cross-linker that provides good mechanical stability and is compatible with MAA.[6][11][12]

    • Trimethylolpropane Trimethacrylate (TRIM): Offers a higher degree of cross-linking, resulting in a more rigid polymer, which can enhance selectivity.[8][9] We will proceed with EGDMA for its balanced properties.

  • Initiator: A source of free radicals is needed to start the polymerization.

    • Azobisisobutyronitrile (AIBN): A common thermal initiator that decomposes at a convenient rate around 60-70°C.[13]

  • Porogen Solvent: The solvent must dissolve all components and influence the morphology of the final polymer.

    • Toluene or Acetonitrile: These are common porogens in non-covalent imprinting. Toluene, being less polar, can promote hydrogen bonding between the template and functional monomer.[13][14]

Logical Workflow for MIP Synthesis and Application

The overall process can be visualized as a four-stage workflow, from initial component assembly to final application in selective recognition.

MIP_Workflow cluster_prep Stage 1: Pre-Polymerization cluster_poly Stage 2: Polymerization cluster_process Stage 3: Post-Processing cluster_app Stage 4: Application A Template: 2-(4-bromophenyl)- N,N-diethylacetamide F Self-Assembly: Formation of Template-Monomer Complex via Hydrogen Bonding A->F B Functional Monomer: Methacrylic Acid (MAA) B->F C Cross-linker: EGDMA D Initiator: AIBN E Porogen: Toluene G Thermal Polymerization (e.g., 60°C, 24h) F->G H Formation of Rigid, Cross-linked Polymer Matrix G->H I Grinding and Sieving (for bulk polymerization) H->I J Template Removal (Washing) with Methanol/Acetic Acid I->J K Drying of MIP Particles J->K L Rebinding of Template from Sample Solution K->L M Separation/Quantification (e.g., SPE-HPLC) L->M caption MIP Synthesis & Application Workflow.

Figure 2. Key non-covalent interaction in the pre-polymerization complex.

Part 2: Detailed Experimental Protocols

These protocols provide a step-by-step guide for synthesizing and evaluating MIPs for 2-(4-bromophenyl)-N,N-diethylacetamide. A non-imprinted polymer (NIP) must be synthesized in parallel under identical conditions, but omitting the template molecule, to serve as a crucial control for evaluating the imprinting effect. [8]

Protocol 1: MIP and NIP Synthesis (Bulk Polymerization)

Bulk polymerization is a straightforward method for producing MIPs, though it requires subsequent grinding and sieving. [13][15] Materials & Reagents:

ComponentRoleMIP AmountNIP Amount
2-(4-bromophenyl)-N,N-diethylacetamideTemplate1.0 mmol0 mmol
Methacrylic Acid (MAA)Functional Monomer4.0 mmol4.0 mmol
Ethylene Glycol Dimethacrylate (EGDMA)Cross-linker20.0 mmol20.0 mmol
Azobisisobutyronitrile (AIBN)Initiator0.15 mmol0.15 mmol
ToluenePorogen Solvent5.0 mL5.0 mL

Procedure:

  • Preparation (MIP): In a thick-walled glass tube, dissolve 1.0 mmol of 2-(4-bromophenyl)-N,N-diethylacetamide (template) and 4.0 mmol of methacrylic acid (functional monomer) in 5.0 mL of toluene.

  • Preparation (NIP): In a separate, identical glass tube, dissolve 4.0 mmol of methacrylic acid in 5.0 mL of toluene.

  • Pre-Polymerization Complex Formation: Sonicate both solutions for 10 minutes and then allow them to stand at room temperature for 1 hour to facilitate the formation of the template-monomer complex in the MIP solution.

  • Addition of Cross-linker and Initiator: Add 20.0 mmol of EGDMA and 0.15 mmol of AIBN to each tube.

  • Deoxygenation: Purge each solution with nitrogen gas for 15 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the tubes and place them in a water bath or heating block at 60°C for 24 hours.

  • Polymer Recovery: After polymerization, the resulting rigid polymer blocks should be carefully broken up.

  • Grinding and Sieving: Grind the polymer blocks into a fine powder using a mortar and pestle. Sieve the particles to obtain a uniform size fraction (e.g., 45-100 µm). Finer particles can be removed by repeated decantation in acetone. [14]

Protocol 2: Template Removal (Washing)

The complete removal of the template molecule is essential to expose the binding sites. [1] Materials:

  • Methanol/Acetic Acid (9:1, v/v)

  • Methanol

  • Soxhlet extraction apparatus (recommended) or a shaker.

Procedure:

  • Soxhlet Extraction (Preferred Method):

    • Place the ground MIP and NIP particles (separately) into cellulose thimbles and perform Soxhlet extraction with the methanol/acetic acid solution for 24 hours.

    • Follow this with a second Soxhlet extraction using pure methanol for another 24 hours to remove residual acetic acid.

  • Batch Washing (Alternative Method):

    • Suspend the MIP and NIP particles in the methanol/acetic acid solution and shake for 2 hours.

    • Centrifuge and discard the supernatant. Repeat this washing step at least 5-6 times.

    • Wash with pure methanol multiple times to remove the acetic acid.

  • Verification of Removal: Collect the final washing solvent and analyze it by HPLC or UV-Vis spectroscopy to ensure that no template molecule is leaching from the polymer. The template signal should be absent or at baseline level.

  • Drying: Dry the washed MIP and NIP particles in a vacuum oven at 50°C overnight.

Protocol 3: Evaluation of Binding Performance

The performance of the MIP is evaluated by comparing its binding capacity for the template with that of the NIP control.

Materials:

  • Stock solution of 2-(4-bromophenyl)-N,N-diethylacetamide in the chosen analysis solvent (e.g., toluene or acetonitrile).

  • Dried MIP and NIP particles.

  • HPLC or UV-Vis Spectrophotometer for concentration analysis.

Procedure: Equilibrium Binding Assay

  • Sample Preparation: Prepare a series of solutions of 2-(4-bromophenyl)-N,N-diethylacetamide with varying concentrations (e.g., 0.1 to 2.0 mmol/L) in your chosen solvent.

  • Incubation: Add a fixed amount of dried MIP or NIP particles (e.g., 20 mg) to a fixed volume (e.g., 5.0 mL) of each concentration prepared in step 1.

  • Equilibration: Seal the vials and shake them at a constant temperature for a set period (e.g., 12 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the polymer particles. Carefully take the supernatant and measure the concentration of the free (unbound) template molecule using a calibrated HPLC or UV-Vis method.

  • Calculation: The amount of template bound to the polymer (Q, in mg/g) is calculated using the following equation:

    Q = [(C₀ - Cₑ) * V] / m

    Where:

    • C₀ = Initial concentration of the template

    • Cₑ = Equilibrium concentration of the template in the supernatant

    • V = Volume of the solution

    • m = Mass of the polymer particles

Data Presentation and Interpretation:

Plot the bound concentration (Q) against the free concentration (Cₑ) to generate binding isotherms for both the MIP and NIP.

PolymerBinding Capacity (Q) at 2.0 mmol/L C₀ (Hypothetical)Imprinting Factor (IF)
MIP45.8 mg/g3.5
NIP13.1 mg/g-

The Imprinting Factor (IF) is calculated as Q_MIP / Q_NIP. A significant IF (>1.5) confirms successful imprinting. [6]The MIP should exhibit significantly higher binding capacity than the NIP, demonstrating the presence of specific, high-affinity binding sites.

Part 3: Applications in Drug Development

The developed MIP can be a powerful tool in various stages of pharmaceutical analysis.

  • Solid-Phase Extraction (SPE): MIPs can be packed into SPE cartridges for the selective extraction and pre-concentration of 2-(4-bromophenyl)-N,N-diethylacetamide from complex matrices like plasma or urine. [16][17][18]This cleanup step enhances the sensitivity and accuracy of subsequent chromatographic analysis.

  • Chromatographic Stationary Phase: MIP particles can be used as a stationary phase in HPLC to achieve chiral separations or to separate the target analyte from structurally similar compounds. [1]* Chemical Sensors: When coated onto a transducer (e.g., an electrode or a quartz crystal microbalance), MIPs can function as the recognition element in a chemical sensor for real-time detection of the target molecule. [19][20][21]

Conclusion

This guide outlines a systematic and scientifically grounded approach to developing molecularly imprinted polymers for the selective recognition of 2-(4-bromophenyl)-N,N-diethylacetamide. By carefully selecting components based on the template's chemical properties and following robust synthesis and evaluation protocols, researchers can create highly effective synthetic receptors. The resulting MIPs offer a stable, reusable, and cost-effective platform for a wide range of applications in drug analysis, from sample preparation to advanced sensing, ultimately accelerating the drug development pipeline.

References

  • Lund University Research Portal. (2021, August 1). Synthesis of molecularly imprinted polymers using an amidine-functionalized initiator for carboxylic acid recognition. Retrieved from [Link]

  • Al-Hetlani, E., et al. (2023, November 24). Synthesis of molecularly imprinted polymer by precipitation polymerization for the removal of ametryn. PMC. Retrieved from [Link]

  • Wikipedia. Molecular imprinting. Retrieved from [Link]

  • MDPI. (2025, August 23). Molecularly Imprinted Polymer Nanoparticles for Pharmaceutical Applications: Sample Preparation, Sensor-Based Detection, and Controlled Drug Release. Retrieved from [Link]

  • AZoM. (2012, September 6). Molecularly Imprinted Polymers as Artificial Recognition and Drug Delivery Media. Retrieved from [Link]

  • Transactions on Materials, Biotechnology and Life Sciences. (2024, December 24). The Preparation of Molecularly Imprinted Polymers and the Application in Pharmaceutical Analysis. Retrieved from [Link]

  • Books. CHAPTER 14: Molecular Imprinted Polymers for Biomedical Applications.
  • CORE. Development and characterisation of molecularly imprinted suspension polymers. Retrieved from [Link]

  • ResearchGate. Production of molecularly imprinted polymer particles with amide-decorated cavities for CO2 capture using membrane emulsification/suspension polymerisation | Request PDF. Retrieved from [Link]

  • J. Pure App. Chem. Res. (2025, December 18). Synthesis and Characterization of Molecularly Imprinted Polymers (MIPs) Using Humic Acid. Retrieved from [Link]

  • PMC. (2023, May 11). Template-assisted synthesis of molecularly imprinted polymers for the removal of methyl red from aqueous media. Retrieved from [Link]

  • Sensors and Materials. (2024, September 30). Fundamental Characteristics of Molecularly Imprinted Polymer Nanoparticles with High Affinity for Human Serum Albumin. Retrieved from [Link]

  • MDPI. (2024, April 15). Synthesis of a Multi-Template Molecular Imprinted Bulk Polymer for the Adsorption of Non-Steroidal Inflammatory and Antiretroviral Drugs. Retrieved from [Link]

  • MDPI. (2021, October 31). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Retrieved from [Link]

  • SpringerLink. Application of molecularly-imprinted polymers in solid-phase microextraction techniques. Retrieved from [Link]

  • MDPI. (2018, May 29). The Selectivity of Polymers Imprinted with Amines. Retrieved from [Link]

  • MDPI. (2021, August 27). Molecularly Imprinted Polymers as Solid-Phase Microextraction Fibers for the Isolation of Selected Antibiotics from Human Plasma. Retrieved from [Link]

  • Frontiers. (2021, August 17). Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis. Retrieved from [Link]

  • PMC. Development of novel molecularly imprinted solid-phase microextraction fibers and their application for the determination of antibiotic drugs in biological samples by SPME-LC/MSn. Retrieved from [Link]

  • International Refereed Journal of Engineering and Science. Development of Advanced Analytical Techniques for Characterizing Molecularly Imprinted Polymers: A Comprehensive Study. Retrieved from [Link]

  • PMC. Analytical applications of MIPs in diagnostic assays: future perspectives. Retrieved from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • ResearchGate. Recent Applications of Molecularly Imprinted Polymers (MIPs) on Screen-Printed Electrodes for Pesticide Detection | Request PDF. Retrieved from [Link]

  • MDPI. (2016, October 5). Molecularly Imprinted Polymer/Metal Organic Framework Based Chemical Sensors. Retrieved from [Link]

  • PMC. (2021, January 10). Molecularly Imprinted Polymer (MIP) Applications in Natural Product Studies Based on Medicinal Plant and Secondary Metabolite Analysis. Retrieved from [Link]

  • PMC. (2023, May 13). Molecularly imprinted polymers (MIPs): emerging biomaterials for cancer theragnostic applications. Retrieved from [Link]

  • PMC. (2023, January 18). Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain. Retrieved from [Link]

  • ResearchGate. (2023, July 12). (PDF) Editorial: Advance in Molecularly Imprinted Polymers. Retrieved from [Link]

  • PMC. (2023, July 12). Editorial: Advance in Molecularly Imprinted Polymers. Retrieved from [Link]

  • Semantic Scholar. (2024, August 22). Enhancing Selectivity with Molecularly Imprinted Polymers via Non-Thermal Dielectric Barrier Discharge Plasma. Retrieved from [Link]

  • MDPI. (2013, February 18). Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol. Retrieved from [Link]

  • MDPI. (2022, October 29). Molecularly Imprinted Polymers Based on Chitosan for 2,4-Dichlorophenoxyacetic Acid Removal. Retrieved from [Link]

  • MDPI. (2024, April 5). Green Synthesis of a Molecularly Imprinted Polymer Based on a Novel Thiophene-Derivative for Electrochemical Sensing. Retrieved from [Link]

  • RSC Publishing. (2015, January 14). Preparation of Molecularly Imprinted Polymers for the Recognition of Proteins via the Generation of Peptide. Retrieved from [Link]

  • PMC. (2013, February 18). Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol. Retrieved from [Link]

Sources

Antimicrobial and antiproliferative screening of N-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Evaluation of N-Phenylacetamide Derivatives

Executive Summary & Strategic Rationale

N-phenylacetamide (acetanilide) scaffolds represent a privileged structure in medicinal chemistry due to their ability to mimic peptide bonds and interact with diverse biological targets, including bacterial cell wall enzymes and eukaryotic kinases. However, the lipophilicity of these derivatives often leads to false negatives in aqueous screening assays.

This guide moves beyond generic textbook protocols. It provides a field-validated screening cascade specifically optimized for small aromatic amides. We focus on two critical endpoints:

  • Antimicrobial Efficacy: Quantitative Minimum Inhibitory Concentration (MIC) via microbroth dilution (superior to qualitative disc diffusion).

  • Antiproliferative Potency: Metabolic viability assessment using the MTT assay, tailored for hydrophobic small molecules.

Compound Management & Handling

Critical Failure Point: N-phenylacetamide derivatives often precipitate in aqueous media, causing "crashing out" during serial dilutions.

  • Stock Preparation: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO) to a master stock of 10 mM .

  • Solubility Validation:

    • Visual Check: Inspect for turbidity.[1][2]

    • Sonication: Pulse sonicate (30s on/off) if dissolution is slow.

  • Working Solutions:

    • Antimicrobial: Dilute to 256 µg/mL in Mueller-Hinton Broth (MHB). Ensure final DMSO < 1% to prevent solvent toxicity.

    • Cell Culture: Dilute to 2x final concentration in complete media immediately prior to addition.

Module A: Antimicrobial Screening (Microbroth Dilution)[2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ATCC strains (S. aureus, E. coli, P. aeruginosa).

Mechanistic Grounding

Unlike disc diffusion, which depends on drug diffusion rates in agar (often poor for lipophilic phenylacetamides), microbroth dilution ensures direct contact between the compound and the pathogen in a liquid phase, providing a definitive quantitative value [1].

Experimental Workflow (DOT Visualization)

Antimicrobial_Workflow Step1 Inoculum Prep (0.5 McFarland Standard) Step3 Inoculation (5 x 10^5 CFU/mL final) Step1->Step3 Dilute 1:100 Step2 Compound Dilution (96-well Plate, 2-fold serial) Step2->Step3 Add Bacteria Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (Visual Turbidity / OD600) Step4->Step5

Figure 1: Standardized Microbroth Dilution Workflow for MIC Determination.

Detailed Protocol
  • Plate Setup:

    • Use sterile, round-bottom 96-well plates.

    • Columns 1-10: Test compound (Serial 2-fold dilution, e.g., 128 µg/mL down to 0.25 µg/mL).

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO). Crucial for validating bacterial health.[1]

    • Column 12 (Sterility Control): Broth only.

  • Inoculum Preparation:

    • Resuspend fresh colonies in saline to match 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB.

  • Assay Initiation:

    • Add 50 µL of diluted compound to wells.

    • Add 50 µL of bacterial inoculum to wells.

    • Final Volume: 100 µL. Final Bacterial Density: ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Analysis:

    • MIC Definition: The lowest concentration with no visible growth (no turbidity).

    • Validation: If Column 11 is clear, the assay is invalid (bacteria didn't grow).

Data Reporting Standard:

Compound IDR1 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Interpretation
NP-01 -H>128>128Inactive
NP-05 -NO2 (Para)832Moderate Activity
Ciprofloxacin (Control)0.50.015Validated

Module B: Antiproliferative Screening (MTT Assay)

Objective: Assess cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, PC3) vs. normal fibroblasts.

Mechanistic Grounding

The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow tetrazolium salt into purple formazan crystals.[3] Note: N-phenylacetamides with strong redox potential may interfere. Always use a "Compound Only" blank to check for non-enzymatic reduction [2].

Experimental Workflow (DOT Visualization)

MTT_Workflow Seed Seed Cells (5k-10k/well) Adhere Adhere (24h) Seed->Adhere Treat Treat w/ Compound (72h Incubation) Adhere->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: MTT Cytotoxicity Assay Cascade.

Detailed Protocol
  • Seeding:

    • Seed cells (e.g., MCF-7) at 5,000 cells/well in 100 µL media.

    • Incubate 24h to allow attachment.[4]

  • Treatment:

    • Remove old media.[4]

    • Add 100 µL fresh media containing serially diluted N-phenylacetamide derivatives (0.1 µM – 100 µM).

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin or Imatinib.

  • MTT Addition:

    • After 48-72h treatment, add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 3–4 hours at 37°C until purple precipitate forms.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[4]

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 mins.

  • Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Calculation:



Plot Log(Concentration) vs. % Viability to determine IC50.

Structure-Activity Relationship (SAR) Insights

Analysis of N-phenylacetamide derivatives reveals distinct trends driven by electronic effects on the phenyl ring [3][4].

SAR_Logic Core N-Phenylacetamide Core EWG Electron Withdrawing Groups (NO2, F, Cl) Core->EWG Para-substitution EDG Electron Donating Groups (OMe, CH3) Core->EDG Para-substitution Activity_AntiBac Increased Antimicrobial Activity EWG->Activity_AntiBac Enhances lipophilicity & cell penetration Activity_Cyto Variable Cytotoxicity (Target Dependent) EWG->Activity_Cyto High potency (e.g. p-NO2) EDG->Activity_AntiBac Often reduces potency

Figure 3: SAR Decision Tree for N-Phenylacetamide Optimization.

  • Electron-Withdrawing Groups (EWG): Substituents like -NO2 or -F at the para position significantly enhance antimicrobial and anticancer potency by increasing lipophilicity and facilitating membrane permeation [3].

  • Steric Bulk: Large groups at the ortho position may hinder binding to target enzymes, reducing efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Lu, H., et al. (2020).[6] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772.[6]

  • Bahadorikhalili, S., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(Suppl), 133–139.

Sources

Troubleshooting & Optimization

Troubleshooting low purity of N-bromoacetamide products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Troubleshooting the Purity of N-Bromoacetamide

Welcome to the technical support center for N-bromoacetamide (NBA). As a Senior Application Scientist, I understand that achieving high purity for this versatile but sensitive reagent is critical for the success of your research, whether in organic synthesis, biochemical studies, or pharmaceutical development.[1] N-bromoacetamide's utility as a brominating agent is well-established, but its inherent instability presents unique challenges.[2][3][4]

This guide is structured as a series of questions and answers to directly address the common issues encountered during the synthesis, purification, and handling of NBA. We will delve into the root causes of impurity, provide validated protocols for purification and analysis, and explain the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-bromoacetamide product has a low melting point and appears discolored. What are the most likely causes?

A low or broad melting point (the literature value is typically 102-105°C) is a primary indicator of impurity.[4][5] Discoloration, often a yellow or brown tint, suggests the presence of elemental bromine (Br₂) due to degradation. The most common issues stem from three areas: side reactions during synthesis, product degradation, and incomplete purification.

1. Side Reactions During Synthesis: The primary culprit during synthesis is often over-bromination, leading to the formation of N,N-dibromoacetamide.[5][6] This can occur if the reaction temperature is not strictly controlled or if an excess of the brominating agent is used. A free radical reaction of NBA with itself can also generate this byproduct.[6][7]

2. Product Degradation: N-bromoacetamide is notoriously unstable and sensitive to heat, light, and moisture.[2][3][8] Exposure to any of these can cause the compound to decompose, releasing free bromine and lowering the overall purity.

3. Incomplete Purification: Residual starting materials, such as acetamide, or solvents from the workup can remain in the final product if purification is not thorough.

The following diagram illustrates the desired synthesis pathway versus the common side-reaction and degradation pathways.

G cluster_synthesis Synthesis & Side Reactions cluster_degradation Degradation Pathway A Acetamide B N-Bromoacetamide (NBA) (Desired Product) A->B + Br₂ / Base (Controlled Temp: 0-5°C) C N,N-Dibromoacetamide (Impurity) B->C + Br₂ (Excess) or High Temp D N-Bromoacetamide (NBA) E Degradation Products (e.g., Acetamide, Br₂) D->E Heat, Light, Moisture

Caption: Synthesis, side-reaction, and degradation pathways for N-bromoacetamide.

Q2: How can I confirm the purity of my N-bromoacetamide and identify the impurities?

A multi-pronged approach is best for accurately assessing purity. Combining a physical measurement (melting point) with a quantitative chemical method (titration) and a qualitative structural method (spectroscopy) provides a comprehensive picture.

Impurity/IssueLikely CauseIdentification Method & Key Indicator
N,N-Dibromoacetamide Over-bromination, high reaction temperatureMelting Point: Significantly depressed (<100°C).[5] Titration: May still show high active bromine content. ¹H NMR: Absence of the N-H proton signal.
Unreacted Acetamide Incomplete reaction, poor extractionMelting Point: Broad range. ¹H NMR: Characteristic signals for acetamide (singlet ~2.0 ppm for CH₃, broad singlet for NH₂).
Degradation (Free Br₂) Improper storage (light/heat/moisture exposure)Appearance: Yellow to brown discoloration. Titration: Purity value will be lower than expected. Odor: Pungent smell of bromine.
Residual Solvent Inadequate drying¹H NMR: Characteristic solvent peaks (e.g., CHCl₃ at 7.26 ppm, Hexane ~0.9-1.3 ppm). Weight: Loss of weight upon further drying under high vacuum.

Protocol 1: Purity Determination by Iodometric Titration This method quantitatively determines the amount of "active bromine" in your sample, which is a direct measure of NBA purity. The procedure is adapted from Organic Syntheses.[5]

Principle: N-bromoacetamide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Procedure:

  • Accurately weigh approximately 200 mg of your N-bromoacetamide sample into a clean Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add a solution of approximately 1 g of potassium iodide (KI) in 10 mL of water to the flask. The solution should turn a dark yellow/brown color as iodine is formed.

  • Acidify the solution by adding 10 mL of 10% sulfuric acid.

  • Titrate immediately with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 2-3 drops of starch indicator solution. The solution will turn a deep blue/black.

  • Continue titrating dropwise with the sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of titrant used.

Calculation: % Purity = (Volume of Na₂S₂O₃ (mL) × Normality of Na₂S₂O₃ × 6.898) / Weight of sample (g)

Q3: My product purity is low. What is the most reliable method to purify crude N-bromoacetamide?

Recrystallization is the most effective and common method for purifying N-bromoacetamide. The key is selecting a solvent system in which NBA is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution. A chloroform-hexane system is highly recommended.[4][5]

Protocol 2: Recrystallization of N-Bromoacetamide

Safety Note: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Procedure:

  • Place your crude N-bromoacetamide in an Erlenmeyer flask.

  • Add a minimal amount of warm chloroform (CHCl₃) while gently swirling until the solid is completely dissolved. Avoid using a large excess of solvent.

  • If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • To the clear, warm chloroform solution, slowly add hexane with constant swirling. Hexane acts as an anti-solvent. Continue adding hexane until the solution becomes faintly cloudy, indicating the onset of precipitation.

  • If necessary, add a seed crystal of pure N-bromoacetamide to induce crystallization.[5]

  • Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal yield.[5]

  • Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of cold hexane to remove any remaining soluble impurities.[5]

  • Dry the crystals thoroughly under vacuum to remove all residual solvents.

Alternative Purification Method: Sublimation For achieving very high purity, sublimation is an excellent, solvent-free technique.[9][10] The crude material is heated under vacuum, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The pure NBA vapor then deposits as crystals on a cold surface. This method is particularly effective for removing inorganic salts and less volatile organic impurities.

Q4: I've successfully purified my N-bromoacetamide, but the purity drops over time. How should I properly store it?

The instability of N-bromoacetamide is its greatest liability.[2][5] To maintain its purity, strict storage conditions are non-negotiable.

  • Protect from Light: Store the compound in an amber or foil-wrapped vial to prevent photochemical decomposition.[3][5][8]

  • Keep it Cold: Storage in a freezer at -10°C to -20°C is highly recommended to slow the rate of thermal decomposition.[1][8][11][12]

  • Keep it Dry: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture, which can hydrolyze the compound.[2][3][8]

The following workflow provides a systematic approach to troubleshooting low purity issues.

G start Low Purity Suspected (e.g., off-color, poor reaction yield) check_mp 1. Measure Melting Point (MP) start->check_mp mp_ok MP is Sharp & Correct (102-105°C) check_mp->mp_ok Yes mp_low MP is Low or Broad check_mp->mp_low No titrate 2. Perform Iodometric Titration mp_ok->titrate recrystallize 3. Recrystallize Product (Protocol 2) mp_low->recrystallize Impurity Present purity_high Purity > 98% titrate->purity_high Yes purity_low Purity < 98% titrate->purity_low No store 5. Store Properly! (Cold, Dark, Dry) purity_high->store purity_low->recrystallize Degradation or Impurity recheck 4. Re-assess Purity (MP & Titration) recrystallize->recheck recheck->store Purity Confirmed end Product is High Purity store->end

Caption: Troubleshooting workflow for low purity N-bromoacetamide.

References

  • SIELC Technologies. (2018, February 16). N-Bromoacetamide. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved from: [Link]

  • Agriculture & Environment Research Unit (AERU). (2026, January 24). N-bromoacetamide. University of Hertfordshire. Available at: [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Allenmark, S., Chelminska-Bertilsson, M., & Thompson, R. A. (1990). N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography. Analytical Biochemistry, 185(2), 279–285. Available at: [Link]

  • Wolfe, S., & Awang, D. V. C. (1965). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Journal of Chemistry, 43(5), 1384-1397. Available at: [Link]

  • Google Patents. (2011). CN101550090B - Method for synthesizing bromoacetamide.
  • Wolfe, S., & Awang, D. V. C. (1965). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

  • Krstulovic, A. M., Lee, C. R., & Firmin, S. (2002). Selected ion recordings for the determination of bromoacetamide in a drug substance. ResearchGate. Available at: [Link]

  • Chemia. (2022, August 16). A brominating agent that facilitates addition reactions with alkenes, overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10). Available at: [Link]

  • Santhanakrishnan, V. P., Mohankumar, R., & Srinivasan, N. (2016). Preparation of the N-bromoacetamide resin. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2026, February 12). Validation of RP-HPLC method for the quantification of NBromosuccinimide in Angiotensin II receptor antagonists in Pharmaceuticals. Available at: [Link]

  • DrugFuture. N-Bromoacetamide. Available at: [Link]

  • ResearchGate. (2025, August 5). Oxidative Degradation of Paracetamol by N-Bromo Succinimide in Presence of Mercuric Acetate–A Computational Screening and Mechanistic Pathway. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 25). 4.6: Degradation. Available at: [Link]

  • Wang, W., & Shao, Z. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4. Available at: [Link]

  • David, K., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Acetylation of Bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BROMO-ACET-001 Topic: Reaction Optimization, Troubleshooting, and Green Methodologies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the N-acetylation of bromoanilines—a critical step in synthesizing analgesic intermediates and protecting amine groups during electrophilic aromatic substitutions.

While the acetylation of aniline is a standard undergraduate experiment, bromoanilines present unique challenges. The electron-withdrawing nature of the bromine atom (via induction) and potential steric hindrance (in ortho-isomers) significantly reduce the nucleophilicity of the amine, often leading to stalled reactions, low yields, or oiling out during workup.

This guide provides three validated protocols and a deep-dive troubleshooting matrix to ensure high yield and purity.

Module 1: Protocol Selection & Methodology

We recommend selecting a protocol based on your specific substrate constraints and available equipment.

Method A: The "Green" Aqueous Protocol (Recommended for 3- and 4-Bromoaniline)

Best for: High throughput, minimizing organic solvents, and substrates with moderate nucleophilicity.

  • Reagents: Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Acetate (1.2 eq), Water (

    
     concentration relative to amine).
    
  • Procedure:

    • Suspend bromoaniline in water.

    • Add concentrated HCl (

      
       eq) to dissolve the aniline as the hydrochloride salt.
      
    • Add sodium acetate (dissolved in minimum water) immediately followed by acetic anhydride.

    • Vigorous stirring is essential. The free amine is generated in situ and immediately acetylated, precipitating the product.

    • Why this works: This method utilizes the high solubility of the salt and the low solubility of the product to drive the reaction forward via precipitation (Le Chatelier’s principle).

Method B: The Zinc-Catalyzed "Reductive" Protocol (Recommended for 2-Bromoaniline)

Best for: Sterically hindered substrates, oxidized (colored) starting materials, and stubborn reactions.

  • Reagents: Bromoaniline (1.0 eq), Acetic Acid (Solvent), Acetic Anhydride (1.1 eq), Zinc Dust (

    
     eq).
    
  • Procedure:

    • Dissolve amine in glacial acetic acid.

    • Add acetic anhydride and a catalytic amount of Zinc dust.

    • Reflux for 1–2 hours.

    • Pour hot mixture into ice water.

  • Technical Insight: Zinc serves a dual purpose.[1] It acts as a weak Lewis acid catalyst to activate the anhydride and creates a reducing environment, preventing the oxidation of the amine to colored azo/nitroso impurities, which is common with electron-deficient anilines [1, 7].

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Scale-up, solvent-free requirements, and extremely unreactive substrates.

  • Reagents: Bromoaniline, Acetic Acid (catalytic) or Zn(OAc)2.

  • Conditions: Irradiate at 300W,

    
     for 5–10 minutes [8].
    
  • Advantage: Rapid volumetric heating overcomes the activation energy barrier imposed by the electron-withdrawing bromine atom.

Module 2: Troubleshooting & FAQs

Category 1: Reaction Conversion Issues

Q: My 2-bromoaniline reaction has stalled at 60% conversion. Adding more anhydride doesn't help. Why? A: This is a classic steric/electronic double-hit.

  • The Cause: The bromine at the ortho position creates steric strain that hinders the approach of the electrophile. Furthermore, the -I (inductive) effect pulls electron density away from the nitrogen, making it a poor nucleophile.

  • The Fix: Switch to Method B (Reflux in AcOH) . The higher temperature is thermodynamically necessary. If already refluxing, add a Lewis acid catalyst like

    
     or 
    
    
    
    to activate the carbonyl carbon of the anhydride.

Q: I see a spot on TLC with a higher Rf than my product. Is it di-acetylated? A: It is possible but rare for anilines unless forcing conditions are used.

  • Diagnosis: Check the IR spectrum.[2][3] Di-acetylation (

    
    ) shows two carbonyl peaks or a split peak and zero N-H stretch. Mono-acetylation shows one carbonyl and one N-H stretch (
    
    
    
    ).
  • The Fix: If di-acetylation occurs, hydrolyze back to the mono-product by refluxing briefly in ethanol/NaOH, then re-acidifying.

Category 2: Isolation & Purification[4]

Q: Upon pouring into water, my product "oiled out" instead of precipitating. A: This occurs when the product precipitates at a temperature above its melting point, or impurities depress the melting point.

  • Immediate Fix: Re-heat the aqueous mixture until the oil dissolves, add a seed crystal (if available), and cool very slowly with vigorous stirring.

  • Solvent Fix: Add a small amount of ethanol (10-20%) to the water. This increases solubility slightly, allowing crystals to form rather than an amorphous oil.

Q: The product is grey/brown even after recrystallization. A: Bromoanilines oxidize easily.

  • The Fix: Perform recrystallization in 50% Ethanol/Water and add a pinch of activated charcoal . Boil, filter hot (gravity filtration), and then cool.[4]

  • Pro-Tip: If using Method B, the Zinc dust usually prevents this. Ensure you filter the Zinc out before pouring into ice water.

Module 3: Critical Data & Visualization

Solvent Selection for Recrystallization
Solvent SystemSuitabilityNotes
Water GoodBest for Method A. Requires large volumes for bromoacetanilides due to low solubility.
Ethanol (95%) PoorToo soluble; low recovery yield.
50% EtOH/Water Excellent Ideal balance. Dissolves impurities; precipitates product upon cooling [5, 6].[2][4]
Toluene PoorImmiscible with water residues; often fails to remove polar colored impurities.
Visual Workflow 1: Reaction Mechanism & Electronic Effects

Caption: The mechanism highlights the nucleophilic attack. Note the "Deactivation" node: The Br atom reduces the nucleophilicity of the Nitrogen lone pair via Inductive Effects (-I), increasing the activation energy required.

AcetylationMechanism Aniline Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product Bromoacetanilide (Product) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Sterics Steric Hindrance (2-position) Sterics->Aniline Reduces Reactivity Inductive Inductive Effect (-I) (Br withdraws e-) Inductive->Aniline Deactivates Lone Pair

Visual Workflow 2: Troubleshooting Decision Tree

Caption: Follow this logic path to resolve low yield or purity issues. The critical decision point is the state of the product (Solid vs. Oil) and the conversion rate.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / No Ppt IssueType->LowYield Impure Colored / Oiling Out IssueType->Impure CheckTLC Check TLC: Starting Material Left? LowYield->CheckTLC Oiling Product Oils Out Impure->Oiling Color Colored Impurities Impure->Color YesSM Incomplete Reaction CheckTLC->YesSM Yes NoSM Loss during Isolation CheckTLC->NoSM No ActionHeat Action: Increase Temp or Add Catalyst (Zn) YesSM->ActionHeat ActionSolubility Action: Concentrate filtrate or Salt out (NaCl) NoSM->ActionSolubility ActionSeed Action: Re-heat, add EtOH, Slow Cool + Seed Crystal Oiling->ActionSeed ActionCharcoal Action: Recrystallize with Activated Charcoal Color->ActionCharcoal

References

  • Brahmachari, G., Laskar, S., & Sarkar, S. (2010).[5] A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation. Indian Journal of Chemistry. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[6] (Standard reference for acetylation protocols).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[6] Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • University of Calgary. Preparation of Acetanilide. Department of Chemistry Undergraduate Labs. Link

  • Chegg/Study.com Experts. Recrystallization Solvent Selection for 4-Bromoacetanilide. (Comparative solubility data). Link

  • Athabasca University. Recrystallization of Impure Acetanilide. Chemistry 350 Lab Manual. Link

  • Mali, S. M., et al. (2013).[1] Thioacids mediated selective and mild N-acylation of amines. The Journal of Organic Chemistry. Link

  • MDPI. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives. (Protocol adaptation for hindered bromo-substrates). Link

Sources

How to remove dicyclohexylurea byproduct from acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of dicyclohexylurea (DCU), a common byproduct in acetamide synthesis when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: I've completed my DCC-mediated acetamide synthesis and now have a significant amount of white precipitate in my reaction mixture. What is it, and how do I get rid of it?

Answer:

The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1] DCC activates the carboxylic acid to facilitate amide bond formation, and in the process, it is converted into the highly insoluble DCU.[2][3] Its removal is a critical step for purification.

The primary strategy for removing DCU is to exploit its poor solubility in most common organic solvents, a property that allows it to be separated from the desired acetamide product via filtration.[4][5]

Here is a step-by-step protocol for its removal:

Standard Protocol for DCU Removal by Filtration
  • Cool the Reaction Mixture: Once your reaction is complete, cool the mixture to room temperature. Subsequently, place it in an ice bath for 15-30 minutes. This will decrease the solubility of DCU and maximize its precipitation.[6]

  • Prepare for Filtration: Set up a Büchner or Hirsch funnel with an appropriately sized filter paper. Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Filter the Mixture: Pour the cold reaction mixture through the funnel under vacuum. The insoluble DCU will be collected on the filter paper.

  • Wash the DCU Cake: Wash the collected DCU solid on the filter with a small amount of cold solvent. This helps to recover any of your desired product that may have been trapped in the precipitate.[6]

  • Collect the Filtrate: The filtrate, which contains your acetamide product, can now be further processed (e.g., concentrated under reduced pressure) for subsequent purification steps like recrystallization or column chromatography if needed.[7]

  • Purity Check: After purification, it is advisable to check for any residual DCU in your final product using techniques such as ¹H NMR or HPLC.[8]

Question: I've filtered my reaction mixture, but I still see evidence of DCU contamination in my NMR spectrum. What should I do?

Answer:

This is a common issue, as DCU can have some residual solubility in the reaction solvent. Here are a few troubleshooting strategies:

  • Solvent Trituration/Washing: Concentrate your crude product and then wash or triturate it with a solvent in which DCU is known to be poorly soluble. Good choices for this are diethyl ether, hexane, or cold acetonitrile.[6][7][9] Your desired acetamide product should ideally be soluble in this solvent, allowing the DCU to be filtered off.

  • Recrystallization: If your acetamide product is a solid, recrystallization is a powerful purification technique. Choose a solvent system where your product's solubility is high at an elevated temperature but low at cooler temperatures, while DCU remains either soluble or insoluble under these conditions.

  • Column Chromatography: While often a last resort for DCU removal due to its tendency to streak across fractions in common eluents like ethyl acetate/hexane, it can be effective.[9] In some cases, adding a small amount of chloroform to the eluent can help to fully solubilize the DCU and allow for a cleaner separation.[9]

Frequently Asked Questions (FAQs)

Question: Why is DCU so challenging to remove?

Answer:

The difficulty in removing DCU stems from its unique solubility profile. It has a central polar urea group flanked by two nonpolar cyclohexyl groups.[10] This structure leads to low solubility in a wide range of common organic solvents, often causing it to precipitate out of the reaction mixture.[11] However, its solubility is not zero, and it can be particularly problematic in solvents like dichloromethane (DCM) and chloroform, where it has higher solubility.

Question: What are the best solvents to use for removing DCU?

Answer:

The choice of solvent is critical and depends on the solubility of your desired acetamide product. The ideal scenario is to find a solvent where your product is highly soluble, and DCU is not. The following table summarizes the solubility of DCU in common laboratory solvents to guide your selection.

SolventSolubility of DCUReference(s)
WaterInsoluble (<1%)[12][13]
HexaneInsoluble[9][13]
Diethyl EtherSparingly Soluble[8][13]
AcetonitrileSparingly Soluble (especially when cold)[7][8][9]
Ethyl AcetateSparingly Soluble (especially when cold)[7][13]
Dichloromethane (DCM)Soluble[9]
ChloroformSoluble[9][13]
AcetoneSoluble[12][14]
EthanolSoluble[12][14]
Dimethyl Sulfoxide (DMSO)Soluble[10][12]

Question: Are there alternative coupling reagents that avoid the formation of an insoluble urea byproduct?

Answer:

Yes, several alternatives to DCC are available that can simplify product workup.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble coupling reagent.[15] The urea byproduct formed from EDC is also water-soluble, allowing for its easy removal with a simple aqueous extraction (workup).[15][16] This makes EDC a preferred choice for many applications, especially in biological contexts.[15]

  • N,N'-Diisopropylcarbodiimide (DIC): DIC is structurally similar to DCC. However, its corresponding urea byproduct, diisopropylurea, is more soluble in organic solvents than DCU.[11][15] This increased solubility can make it easier to remove during purification, often preventing it from precipitating during the reaction.[16]

  • Uronium/Phosphonium-based Reagents (HATU, HBTU, PyBOP): These reagents are highly efficient and often lead to less racemization, particularly in peptide synthesis.[15][16] While more expensive than DCC, they offer cleaner reactions and simpler purifications.[15]

Visualizing the Workflow

The following diagram illustrates the decision-making process when dealing with DCU as a byproduct in acetamide synthesis.

DCU_Removal_Workflow start DCC Coupling Reaction Complete precipitate White Precipitate Observed? start->precipitate filter Perform Filtration precipitate->filter Yes no_precipitate No Precipitate (DCU may be soluble) precipitate->no_precipitate No check_purity Check Purity (NMR, HPLC) filter->check_purity product_pure Product is Pure (Proceed to next step) check_purity->product_pure No DCU dcu_present Residual DCU Detected check_purity->dcu_present DCU Present troubleshoot Troubleshooting Options dcu_present->troubleshoot trituration Solvent Trituration (e.g., Ether, Hexane) troubleshoot->trituration recrystallize Recrystallization troubleshoot->recrystallize chromatography Column Chromatography troubleshoot->chromatography trituration->check_purity recrystallize->check_purity chromatography->check_purity no_precipitate->check_purity

Caption: Workflow for DCU removal and troubleshooting.

References

  • Vertex AI Search. (n.d.). 1,3-dicyclohexylurea - Solubility of Things.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).
  • Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • Grokipedia. (n.d.). Dicyclohexylurea.
  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product?
  • Benchchem. (n.d.). A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis.
  • CymitQuimica. (n.d.). CAS 2387-23-7: N,N'-Dicyclohexylurea.
  • ReactionWeb.io. (2025, July 12). Carboxylic Acid + DCC + NH3.
  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?
  • AAPPTEC. (n.d.). Coupling Reagents - Peptides.
  • MilliporeSigma. (2026, February 11). DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis.
  • ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Singh, A., et al. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU).
  • ResearchGate. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation.

Sources

Preventing side reactions in the synthesis of N,N-diethyl-2-phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of N,N-Diethyl-2-phenylacetamide (DEPA) , a critical pharmacophore found in insect repellents and pharmaceutical intermediates.

While the amide bond formation appears trivial, the specific structure of phenylacetic acid (PAA) derivatives introduces unique reactivity challenges. The benzylic methylene group (


-position) is highly susceptible to oxidative degradation and acidity-driven side reactions. This guide moves beyond standard textbook protocols to address the "hidden" failure modes encountered in the lab.

Module 1: The Acid Chloride Route

Method: Activation of Phenylacetic acid with Thionyl Chloride (


) followed by reaction with Diethylamine.[1]
Troubleshooting Ticket #01: "My reaction mixture turned dark brown/black and yield is low."

User Observation:

"I converted phenylacetic acid to the acid chloride successfully. Upon adding diethylamine and triethylamine, the solution instantly turned dark brown. NMR shows complex aliphatic signals and aromatic broadening."

Root Cause Analysis: The Ketene Pathway You are likely witnessing the Elimination-Dimerization pathway rather than simple amidation. Unlike benzoic acid derivatives, phenylacetyl chloride has acidic


-protons (

).
  • Mechanism: In the presence of a strong base (or excess tertiary amine) and insufficient cooling, the base deprotonates the

    
    -position of the acid chloride.
    
  • Intermediate: This eliminates

    
     to form Phenylketene , a highly reactive intermediate.
    
  • Side Product: Phenylketene rapidly undergoes [2+2] cycloaddition (dimerization) to form diketene derivatives or polymerizes into dark, tarry oligomers.

Corrective Protocol: To prevent ketene formation, you must suppress the elimination pathway.

  • Temperature Control (Critical): The amidation step must be performed at -10°C to 0°C . Ketene formation is significantly faster at room temperature.

  • Order of Addition:

    • Incorrect: Adding Acid Chloride to a solution of Amine + Base (High local concentration of base promotes elimination).

    • Correct: Add the Base/Amine mixture slowly to the Acid Chloride solution. This keeps the acid chloride in excess relative to the base, favoring nucleophilic attack (amidation) over deprotonation (elimination).

  • Base Selection: If possible, use a heterogeneous scavenger (e.g.,

    
     or solid supported amine) or a less basic amine (Pyridine) instead of Triethylamine (
    
    
    
    ) to reduce the risk of deprotonation.
Visualization: The Ketene Divergence

KetenePath PAC Phenylacetyl Chloride Ketene Phenylketene (Reactive Intermediate) PAC->Ketene Elimination (-HCl) (Thermodynamic/Base Excess) Amide N,N-Diethyl-2- phenylacetamide (Target) PAC->Amide Nucleophilic Attack (Kinetic Control) Base Base (Et3N) Amine Diethylamine Ketene->Amide Amine Trapping (If Amine Excess) Dimer Ketene Dimers (Dark Tars/Impurities) Ketene->Dimer [2+2] Cycloaddition

Caption: Divergent pathways in acid chloride activation. Excess base triggers ketene formation leading to tarry impurities.

Module 2: Direct Amidation (Green Route)

Method: Thermal condensation of Phenylacetic acid and Diethylamine, often catalyzed by Boric Acid or Boronic Acids.

Troubleshooting Ticket #02: "The reaction stalls at ~60% conversion despite refluxing for 24 hours."

User Observation:

"I am refluxing PAA and Diethylamine in Toluene with a Dean-Stark trap. Water collection stopped after 4 hours, but starting material remains."

Root Cause Analysis: The Salt Sink Direct amidation is an equilibrium process.

  • The Trap: Carboxylic acids and amines react instantly at room temperature to form an Ammonium Carboxylate Salt .

    
    
    
  • The Barrier: This salt is stable. Converting the salt to the amide requires significant thermal energy to drive off water (Activation Energy

    
     30-40 kcal/mol without catalyst).
    
  • Catalyst Deactivation: If using Boric Acid, water accumulation hydrolyzes the active "acyloxyboron" intermediate back to inactive species.

Corrective Protocol:

ParameterRecommendationRationale
Solvent Xylene or MesityleneHigher boiling points (140°C+) are often required to "crack" the salt and drive the equilibrium. Toluene (110°C) may be insufficient for sterically hindered amines.
Catalyst 3,4,5-Trifluorophenylboronic acid (1-5 mol%)More active and water-tolerant than simple Boric Acid. The electron-withdrawing groups increase Lewis acidity.
Water Removal Soxhlet with 4Å Sieves A Dean-Stark trap removes bulk water, but a Soxhlet extractor with molecular sieves (CaH2 or 4Å) can achieve the anhydrous conditions needed to push conversion >95%.

Module 3: Impurity Profile & Stability

Troubleshooting Ticket #03: "The product yellows upon storage."

User Observation:

"My DEPA was colorless after distillation, but after two weeks on the shelf, it has developed a yellow tint."

Root Cause Analysis: Benzylic Oxidation The methylene group (


-CH2) in DEPA is "doubly activated" by the phenyl ring and the amide carbonyl.
  • Radical Mechanism: Trace metal impurities (Fe, Cu) from reagents or equipment can catalyze the formation of a benzylic radical.

  • Auto-oxidation: This radical reacts with atmospheric oxygen to form peroxides, which decompose into

    
    -keto amides  (yellow) or 
    
    
    
    -hydroxy amides
    .

Corrective Protocol:

  • Metal Scavenging: Perform a final wash with EDTA solution or use a metal scavenger resin (e.g., QuadraPure™) before the final distillation to remove trace transition metals.

  • Inert Storage: Store under Argon/Nitrogen.

  • Stabilizers: For long-term storage of bulk material, adding trace BHT (Butylated hydroxytoluene) can inhibit the radical chain reaction.

Experimental Protocol: Optimized Acid Chloride Method

Objective: Synthesis of N,N-Diethyl-2-phenylacetamide with minimal ketene by-products.

  • Activation:

    • In a flame-dried flask under

      
      , dissolve Phenylacetic acid (10.0 g, 73.4 mmol) in dry DCM (50 mL).
      
    • Add catalytic DMF (2 drops).

    • Add Thionyl Chloride (10.5 g, 88.0 mmol) dropwise at room temperature.

    • Reflux for 2 hours until gas evolution ceases.

    • Crucial Step: Evaporate solvent and excess thionyl chloride under vacuum. Re-dissolve the crude acid chloride in fresh dry DCM (50 mL). Removing excess SOCl2 prevents side reactions with the amine.

  • Amidation (Inverse Addition):

    • Prepare a separate flask with Diethylamine (11.4 mL, 110 mmol) and Pyridine (7.0 mL, 88 mmol) in DCM (50 mL). Cool to 0°C .[2][3]

    • Transfer the Acid Chloride solution into a dropping funnel.

    • Add the Acid Chloride to the Amine solution slowly over 45 minutes, maintaining internal temp < 5°C.

    • Why? This ensures Amine is always in excess, trapping the acid chloride immediately as the amide before base-catalyzed elimination can occur.

  • Workup:

    • Wash with 1M HCl (2x) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO3 (2x) to remove unreacted acid.

    • Dry over MgSO4 and concentrate.[4]

    • Purification: High-vacuum distillation (bp ~135-140°C @ 2 mmHg).

References

  • BenchChem. Protocol: In Situ Generation of Phenylketene via Dehydrohalogenation.[3] (Accessed 2023).[5][6][7] Link

  • Marcelli, T. (2013).[8] Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health (PMC). Link

  • Organic Syntheses. Phenylacetamide Synthesis and Notes on Benzyl Cyanide Hydrolysis. Org. Syn. Coll. Vol. 4, p.760. Link

  • ChemicalBook. N,N-Diethyl-2-phenylacetamide Properties and Synthesis Routes.Link

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. (2023).[5][6][7] Link

Sources

Resolving peak tailing in HPLC analysis of brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Peak Tailing in HPLC

Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the chromatography lab. This guide is specifically designed for researchers, scientists, and drug development professionals working with brominated aromatic compounds and struggling with the persistent issue of peak tailing.

Peak tailing is more than an aesthetic problem; it compromises resolution, affects the accuracy of integration and quantification, and can indicate underlying issues with your method or system.[1][2] This guide will walk you through the causes and provide actionable, step-by-step solutions to achieve the sharp, symmetrical Gaussian peaks required for robust and reliable results.[3]

Quick-Find: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for brominated aromatic compounds?

A: The primary cause is secondary interactions between the analyte and the stationary phase.[4] For silica-based columns, the main culprits are residual silanol groups (Si-OH) on the packing surface.[1][5] These silanols can become ionized (negatively charged) at mobile phase pH levels above 3.0 and interact strongly with polar or basic functional groups on your analyte, creating a secondary retention mechanism that leads to tailing.[2][5]

Q2: All my peaks are tailing, not just my brominated analyte. What should I check first?

A: If all peaks in your chromatogram are tailing, the issue is likely systemic rather than chemical. The first things to investigate are:

  • Column Void or Bed Deformation: A void at the head of the column or a collapsed packing bed can create uneven flow paths.[3][5] Try reversing and flushing the column (if the manufacturer allows) or, more definitively, replace it with a new one to see if the problem resolves.[5]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.[2][4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to minimize dead volume.[2][6]

Q3: Can my HPLC system itself cause peak tailing?

A: Yes. Metal components in the HPLC flow path, particularly stainless steel frits and tubing, can be a significant source of trouble.[4][7] Metal ions (like iron or titanium from "bio-inert" systems) can leach into the mobile phase and chelate with certain analytes, especially those with hydroxyl, carbonyl, or phosphate groups.[7][8][9] This chelation can cause severe peak tailing.[9][10] Using systems with hybrid surface technology or PEEK flow paths can mitigate these effects.[7][11]

Q4: I'm using a brand new, high-quality C18 column. Why am I still seeing tailing?

A: Even modern, high-purity "Type B" silica columns that are fully end-capped are not perfect.[1][12] Steric hindrance prevents 100% of the silanol groups from being deactivated.[5] If your brominated aromatic compound has a particularly basic functional group or you are operating at a mid-range pH, these residual silanols can still cause significant tailing.[1][5] This is when mobile phase optimization becomes critical.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving peak tailing. We will explore the issue from four main perspectives: the column, the mobile phase, the system hardware, and the analyte itself.

Section 1: The Column - The Heart of the Separation

The column is the most common source of chemical-related peak shape issues. Understanding its role is the first step in troubleshooting.

Q: How do I know if my column is the problem?

A: First, determine if the tailing is specific to your brominated analytes or affects all compounds.

  • Specific Peak Tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase.

  • General Peak Tailing: This points towards a physical problem with the column, such as a blocked frit or bed collapse.[3]

The logical flow of troubleshooting column issues is outlined below.

G cluster_chem Chemical Issues cluster_phys Physical Issues start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 chem_issue Specific Peaks Tailing (Likely Chemical Interaction) q1->chem_issue No phys_issue All Peaks Tailing (Likely Physical/System Issue) q1->phys_issue Yes silanol Primary Cause: Residual Silanol Interactions chem_issue->silanol Yes metal Secondary Cause: On-Column Metal Contamination chem_issue->metal sol_silanol Solution 1: Optimize Mobile Phase (See Section 2) silanol->sol_silanol sol_column Solution 2: Change Column Chemistry silanol->sol_column sol_metal Solution 3: Perform Column Wash metal->sol_metal void Check for Column Void / Blocked Frit phys_issue->void extracol Check for Extra-Column Volume (See Section 3) phys_issue->extracol sol_void Action: Replace Column void->sol_void

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q: Which column chemistry is best for brominated aromatic compounds?

A: There is no single "best" column, as the choice depends on the specific properties of your analyte. However, here is a comparative guide:

Stationary PhaseKey Characteristics & Best Use Case for Brominated Aromatics
Standard C18 High hydrophobicity, excellent for retaining non-polar brominated aromatics. The go-to starting point for most applications.[13]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of your analyte. Can improve peak shape for compounds that tail on C18.
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This shields residual silanols, significantly improving peak shape for basic or polar analytes without aggressive mobile phase additives.[2]
Hybrid Silica Organo-silica hybrid particles offer improved pH stability and reduced silanol activity, making them a versatile choice for challenging separations.[1][12]

Q: How can I remove metal contamination from my column?

A: If you suspect metal contamination is causing chelation and peak tailing, a dedicated column wash can be effective.

Protocol: Acidic Wash for Metal Contaminant Removal
  • Objective: To strip metal ions from the column's stationary phase and frits.

  • Caution: Ensure your column is stable under acidic conditions. This protocol is not suitable for columns with a low pH limit.

  • Disconnect: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with 20 column volumes of HPLC-grade water.

  • Chelating Wash: Flush with 20-30 column volumes of 0.5% Phosphoric Acid or a dedicated metal chelating agent solution. This step actively removes the bound metal ions.

  • Final Rinse: Flush with at least 30 column volumes of HPLC-grade water until the effluent is pH neutral.

  • Re-equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

Section 2: The Mobile Phase - Driving the Separation

Optimizing the mobile phase is the most powerful tool for combating secondary chemical interactions.

Q: How does mobile phase pH affect peak tailing for my brominated phenol?

A: Mobile phase pH is critical. The goal is to control the ionization state of both your analyte and the column's residual silanol groups.[2]

G cluster_high_ph Mid-to-High pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH < 3) Analyte Analyte SiO_minus Deprotonated Silanol Site Analyte->SiO_minus Strong Ionic Interaction (Causes Tailing) Analyte2 Analyte SiOH Protonated Silanol Site Analyte2->SiOH Minimized Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

As the diagram shows, operating at a low pH (typically 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and preventing the strong secondary interaction that causes tailing.[1][3][12][14]

Q: What mobile phase additives can I use to improve peak shape?

A: Additives work by either modifying the mobile phase pH or by competing with the analyte for active sites on the column.

AdditiveFunctionTypical ConcentrationProsCons
Formic Acid Lowers mobile phase pH to protonate silanols.[15]0.1% (v/v)Volatile and MS-compatible.[15]Less acidic than TFA; may not be sufficient for all compounds.
Trifluoroacetic Acid (TFA) Strong acid for protonating silanols; also acts as an ion-pairing agent.0.05% - 0.1% (v/v)Very effective at improving peak shape for basic compounds.Can cause ion suppression in MS detection; can be difficult to remove from the column.
Triethylamine (TEA) A competing base (ion-suppressor).[14]5-20 mM[1][14]Effective at masking active silanol sites.[14]Can shorten column lifetime; not MS-friendly; use is declining in favor of modern columns.[12]
Ammonium Acetate/Formate Buffering agent.[15]5-10 mMProvides pH control; volatile and MS-compatible.[15]Buffering capacity is strongest near its pKa.
Section 3: The System and Hardware

Sometimes the problem lies not with the chemistry but with the physical setup of your HPLC.

Q: How can I check for and minimize extra-column volume?

A: Extra-column volume is any volume in the flow path outside of the column itself. To minimize it:

  • Tubing: Use the shortest possible length of tubing with the smallest internal diameter (I.D.) your system's pressure can handle (e.g., 0.12 mm or 0.005").[2]

  • Fittings: Ensure all fittings are correctly swaged and that the tubing is bottomed out in the connection port to eliminate any dead volume.[6]

  • Detector Flow Cell: Use a flow cell with a volume appropriate for your column's I.D. and flow rate. Micro- or semi-micro flow cells are best for UHPLC applications.

Q: I suspect my system is leaching metals. How can I confirm this?

A: A simple diagnostic experiment can help.

  • Inject a Chelating Agent: Make several injections of a strong chelating agent like EDTA. This can "passivate" the system by stripping away accessible metal ions.[9]

  • Re-inject Analyte: Immediately after the EDTA injections, inject your brominated aromatic compound again.

  • Observe: If the peak shape temporarily improves and then degrades over subsequent injections, it is a strong indicator that metal leaching from the system is the root cause.[9] The long-term solution is to use a metal-free or specially treated HPLC system.[7][10]

References

  • Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • García-Figueroa, A., et al. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Journal of Chromatography A, 1218(20), 2847-2856. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Waters. Retrieved from [Link]

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Separation of Bromophenol blue on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. (2011, March 3). ResearchGate. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Nagae, N., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Shulpina, L., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18300-18318. Retrieved from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Sánchez-Rodríguez, C., et al. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Journal of Chromatography A, 1172(2), 163-170. Retrieved from [Link]

  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell. Retrieved from [Link]

  • Ruckmick, S.C., & Marsh, D.F. (1995). Separation of Aliphatic and Aromatic Acids, Aromatic Sulfonates, Quaternary Ammonium Compounds, and Chelating Agents on a Reversed-Phase Column Without Ion Pairing. Journal of Liquid Chromatography, 18(15), 3059-3074. Retrieved from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI. Retrieved from [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. (2025, October 16). ResearchGate. Retrieved from [Link]

  • AskChem: Do primary bromides decompose on silica? (2010, March 31). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Phenylacetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: HPLC Separation of Positional Isomers (Ortho-, Meta-, Para-Phenylacetamide) Audience: Analytical Chemists, Method Development Scientists

Core Directive: The "Isomer Challenge"

Separating positional isomers like phenylacetamide (ortho, meta, and para) is one of the most persistent challenges in liquid chromatography. Because these molecules share identical molecular weights and similar hydrophobicities (


), standard C18 columns often fail to resolve them, particularly the meta- and para- pair.

The Solution: You must move beyond simple hydrophobicity. Successful separation requires exploiting


 interactions  and steric selectivity . This guide provides a self-validating protocol to optimize your mobile phase and stationary phase specifically for this purpose.

Standard Operating Procedure (SOP): The "Golden" Starting Point

Before troubleshooting, ensure your baseline method aligns with the physics of aromatic isomer separation.

ParameterRecommendationTechnical Rationale (The "Why")
Stationary Phase Phenyl-Hexyl or Biphenyl Unlike C18 (which relies on hydrophobic dispersion), phenyl phases engage in

stacking with the phenyl ring of the analyte. This amplifies the subtle electronic differences between ortho, meta, and para positions.
Organic Modifier Methanol (MeOH) CRITICAL: Avoid Acetonitrile (ACN) initially.[1] ACN contains

-electrons (C≡N bond) that compete with the analyte for the stationary phase, "muting" the selectivity.[2] MeOH is "

-transparent," allowing the column's selectivity to dominate.
Aqueous Phase 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.0)Phenylacetamide is neutral, but acidic pH suppresses the ionization of residual silanols on the silica surface, preventing peak tailing.
Temperature 25°C - 30°CLower temperatures promote stronger

interactions (which are exothermic). High temperatures can reduce resolution between isomers.

Troubleshooting Guides & FAQs

Module A: Selectivity & Resolution Issues

Q: My meta- and para- isomers are co-eluting as a single broad peak. I am using a C18 column with Acetonitrile. What should I do?

A: This is the classic "Hydrophobic Trap." On a C18 column, the hydrophobicity of meta- and para- isomers is nearly identical.

Corrective Action:

  • Switch Solvent First: Change your organic modifier from Acetonitrile to Methanol .[1] Methanol is a protic solvent that can interact with the amide group via hydrogen bonding. This often alters the solvation shell around the ortho- isomer (steric hindrance) differently than the para- isomer, creating separation leverage.

  • Change the Column: If MeOH on C18 fails, switch to a Phenyl-Hexyl column. The para- isomer typically has a flatter planar conformation, allowing it to stack more effectively with the stationary phase than the ortho- or meta- isomers, increasing its retention relative to the others.

Q: I switched to a Phenyl column, but I lost retention time compared to C18. Is this normal?

A: Yes. Phenyl ligands are generally less hydrophobic than C18 alkyl chains.

  • Fix: Weaken your mobile phase strength. If you were eluting at 50% Organic, drop to 30-35% Organic. This forces the analytes to interact longer with the

    
    -electrons of the stationary phase.
    
Module B: Peak Shape & Tailing

Q: The peaks are separated, but the ortho- isomer is tailing significantly. Why?

A: Peak tailing in neutral amides often stems from two sources:

  • Silanol Interactions: Even though phenylacetamide is neutral, the amide nitrogen has a lone pair that can H-bond with acidic silanols on the silica support.

  • Steric "Slotting": The ortho- substituent can create steric bulk that slows down mass transfer into the stationary phase pores.

Corrective Action:

  • Buffer Check: Ensure your aqueous mobile phase is buffered at pH 3.0 ± 0.2 . This keeps residual silanols protonated (neutral), preventing them from "grabbing" the amide group.

  • Flow Rate: Reduce flow rate slightly (e.g., from 1.0 mL/min to 0.8 mL/min) to improve mass transfer kinetics.

Module C: Method Robustness

Q: My retention times drift significantly when the lab temperature fluctuates.

A:


 interactions are highly temperature-sensitive.
  • Thermodynamics: The interaction is exothermic; increasing temperature weakens the bond and reduces retention.

  • Fix: Use a column oven set explicitly to 25°C . Do not rely on "ambient" temperature.

Visualized Workflows

Diagram 1: Method Development Logic Flow

This diagram outlines the decision process for selecting the correct mobile phase/column combination.

MethodDevelopment start Start: Isomer Separation col_select Select Column start->col_select solv_select Select Organic Modifier col_select->solv_select Prefer Phenyl-Hexyl check_res Check Resolution (Rs) solv_select->check_res Start with MeOH opt_pi Optimize Pi-Pi Interactions check_res->opt_pi Rs < 1.5 (Co-elution) final Final Method check_res->final Rs > 1.5 opt_pi->solv_select Lower Temp (20°C) opt_hbond Optimize H-Bonding opt_pi->opt_hbond Switch to MeOH (if using ACN) opt_hbond->check_res Retest

Figure 1: Decision matrix for optimizing selectivity. Note the priority of Methanol (MeOH) over Acetonitrile (ACN) for this specific application.

Diagram 2: Troubleshooting Decision Tree

Use this tree when encountering specific chromatographic defects.

Troubleshooting issue Identify Issue coelution Co-elution (Meta/Para) issue->coelution tailing Peak Tailing issue->tailing drift RT Drift issue->drift sol_solvent Switch to Methanol (Remove ACN) coelution->sol_solvent Step 1 sol_ph Lower pH to 2.5-3.0 (Suppress Silanols) tailing->sol_ph sol_temp Thermostat Column (Strict 25°C) drift->sol_temp sol_col Switch to Phenyl-Hexyl sol_solvent->sol_col Step 2

Figure 2: Rapid response troubleshooting guide for common phenylacetamide separation errors.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Phenomenex. (2016).[3] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Acetamide, N,N-bis(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from

Sources

Technical Support Center: Managing Temperature Control in Exothermic N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic N-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and effectively control the temperature of these powerful bond-forming reactions, ensuring reproducible results and a safe laboratory environment.

Troubleshooting Guide: Common Issues in Exothermic N-Arylation

This section addresses specific challenges you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?

A: An uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation requiring immediate and calm action.[1] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating cycle of increasing temperature and reaction rate.[1][2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents.[3]

  • Enhance Cooling: Maximize cooling to the reactor. This could involve increasing the coolant flow rate or switching to a colder cooling medium.[3]

  • Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quench. This typically involves the rapid addition of a pre-determined, cold, inert solvent to dilute and cool the reaction mixture.[3][4]

  • Alert Personnel and Evacuate: Inform everyone in the immediate vicinity. If the temperature cannot be controlled, follow your established emergency shutdown and evacuation procedures.[3]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: After stabilizing the situation, thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.

  • Perform Calorimetry: Conduct reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the reaction's heat flow and adiabatic temperature rise.[5][6] This data is crucial for safe scale-up.[7][8]

  • Optimize Reagent Addition: For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent is recommended.[7]

  • Ensure Adequate Mixing: Poor mixing can lead to localized hot spots, initiating a runaway.[9] For larger scale reactions, overhead stirring is more effective than a magnetic stir bar.[9]

Issue 2: Low or No Product Yield

Q: My N-arylation reaction is not proceeding as expected, resulting in a low yield of the desired product. What are the likely causes and how can I fix it?

A: Low or no product yield in N-arylation reactions like the Buchwald-Hartwig or Ullmann coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.[10][11]

Possible Causes and Solutions:

  • Inactive Catalyst: The active catalytic species (e.g., Pd(0) in Buchwald-Hartwig, Cu(I) in Ullmann) may not be forming efficiently or may have degraded.[10][11]

    • Solution: Use a fresh, high-purity catalyst or precatalyst. For Buchwald-Hartwig reactions, consider using pre-formed catalysts (e.g., G3 or G4 palladacycles) which are often more reliable.[10] For Ullmann couplings, ensure you are using a Cu(I) source or that your conditions can generate it in situ.[11]

  • Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrates.

    • Solution: Screen a variety of ligands. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are a good starting point.[12] For Ullmann couplings, ligands like amino acids or phenanthrolines can be effective.[11]

  • Suboptimal Base: The base may not be strong enough or may be incompatible with your substrates.

    • Solution: Strong bases like NaOtBu are common in Buchwald-Hartwig reactions, while weaker bases like K₃PO₄ or Cs₂CO₃ are often used in Ullmann couplings and for base-sensitive substrates.[10][11]

  • Solvent Issues: The solvent may not be appropriate, leading to poor solubility or catalyst deactivation.

    • Solution: Toluene and dioxane are common for Buchwald-Hartwig, while polar aprotic solvents like DMF or DMSO are often used for Ullmann reactions.[12][13] Ensure the solvent is anhydrous and deoxygenated.[10]

  • Reaction Temperature Too Low: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[10]

    • Solution: Incrementally increase the reaction temperature, while carefully monitoring for exotherms and potential side product formation.

Troubleshooting Workflow for Low Yield

Start Low Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Screen Ligands Catalyst->Ligand If catalyst is active Base Optimize Base Ligand->Base If no improvement Solvent Verify Solvent Quality Base->Solvent If still low yield Temp Increase Temperature Solvent->Temp If reagents are soluble Result Improved Yield Temp->Result Monitor reaction

Caption: A stepwise guide to troubleshooting low product yield in N-arylation reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the management of exothermic N-arylation reactions.

Q1: What makes N-arylation reactions exothermic?

A1: N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, are exothermic because the formation of the new carbon-nitrogen (C-N) bond and other bonds in the products releases more energy than is consumed to break the bonds in the reactants.[14][15] This net release of energy is observed as heat, and the change in enthalpy (ΔH) for the reaction is negative.[16][17]

Q2: How can I predict the exothermicity of my N-arylation reaction before running it?

A2: While a precise prediction without experimental data is difficult, you can make an educated assessment:

  • Literature Review: Search for similar reactions in the literature to see if exotherms have been reported.

  • Bond Dissociation Energies: A simplified estimation can be made by comparing the bond dissociation energies of the bonds being broken and formed. If the energy released from bond formation is significantly greater than the energy required for bond breaking, a significant exotherm can be expected.[14]

  • Reaction Calorimetry: The most accurate method is to use reaction calorimetry (e.g., DSC or reaction calorimeter) on a small scale to measure the heat of reaction.[6]

Q3: What are the best cooling methods for controlling the temperature of an exothermic N-arylation?

A3: The choice of cooling method depends on the target temperature and the scale of your reaction.

Cooling Bath CompositionTypical Temperature Range (°C)Notes
Ice/Water0 to 5Good for reactions requiring cooling just below ambient temperature.[18]
Ice/Salt (e.g., NaCl, CaCl₂)-5 to -40The ratio of salt to ice determines the final temperature.[19][20]
Dry Ice/Solvent (e.g., Acetone, Acetonitrile)-40 to -78A dry ice/acetone bath is a common and effective way to achieve -78 °C.[18][19]
Liquid Nitrogen/Solvent-92 to -196Used for very low-temperature reactions.[19][21]
Cryocooler-40 to 20Provides excellent temperature stability for long reactions.[19]

Selection of Cooling Method

Start Select Cooling Method Temp_Check Desired Temperature? Start->Temp_Check Ambient 0 to 5 °C Temp_Check->Ambient Yes Moderate -5 to -40 °C Temp_Check->Moderate No, lower Low -40 to -78 °C Temp_Check->Low No, even lower Very_Low < -78 °C Temp_Check->Very_Low No, very low Ice_Water Ice/Water Bath Ambient->Ice_Water Ice_Salt Ice/Salt Bath Moderate->Ice_Salt Dry_Ice Dry Ice/Solvent Bath Low->Dry_Ice LN2 Liquid N2 Bath Very_Low->LN2

Caption: A decision tree for selecting an appropriate cooling bath based on the desired reaction temperature.

Q4: How does solvent choice impact temperature control?

A4: The solvent plays a crucial role in heat transfer and can significantly impact temperature control.[22][23] Key considerations include:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.

  • Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling bath.

  • Boiling Point: A solvent with a low boiling point can limit the maximum reaction temperature, but can also lead to pressure buildup if the exotherm is not controlled.[24]

  • Viscosity: A less viscous solvent generally allows for better mixing and more uniform heat distribution.

Q5: What are the key safety considerations when scaling up an exothermic N-arylation reaction?

A5: Scaling up a reaction is not a linear process, and safety is paramount.[9][24]

  • Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[8] This makes cooling less efficient on a larger scale.

  • Calorimetry Data: Always perform reaction calorimetry on a small scale to understand the heat of reaction and the potential for a thermal runaway before scaling up.[7]

  • Incremental Scale-Up: Do not increase the scale by more than a factor of three at a time.[9]

  • Robust Cooling and Quenching Plan: Ensure your large-scale reactor has an adequate cooling system and have a well-defined emergency quenching procedure in place.[3][24]

  • Controlled Addition: Utilize a semi-batch process with slow, controlled addition of the limiting reagent, and continuously monitor the internal reaction temperature.[7][9]

References

  • Fiveable. (2025a). Exothermic Reaction Definition - Organic Chemistry Key Term. [Link]

  • Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Cooling Baths. [Link]

  • Fiveable. (2025b). Exothermic Reaction Definition - Organic Chemistry Key Term. [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. [Link]

  • Radleys UK. (2023). How To Perform Reactions At Low Temperatures. [Link]

  • Unknown. (2019). Scale-Up Reaction Safety. [Link]

  • Chemistry LibreTexts. (2021). Cooling baths. [Link]

  • Wikipedia. (n.d.). Cooling bath. [Link]

  • Unknown. (n.d.). Experiment A: Thermochemistry: Enthalpy of Reaction and Calorimetry. [Link]

  • Unknown. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link]

  • Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]

  • Syrris. (2018). An Introduction to Reaction Calorimetry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Unknown. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Walsh Medical Media. (2023). Exothermic Reactions: It's Energy Release and Applications. [Link]

  • WuXi Chemistry. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. [Link]

  • ResearchGate. (2025). A Study of Solvent Effects on Reaction Rates Using a Microreactor. [Link]

  • PMC. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Reddit. (2024). Quenching guide. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. [Link]

  • Fluorotherm™. (2024). Optimizing Heat Transfer in the Chemical Industry. [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. [Link]

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • MDPI. (2022). Analysis of Fluid Flow and Heat Transfer inside a Batch Reactor for Hydrothermal Carbonization Process of a Biomass. [Link]

  • ResearchGate. (2018). (PDF) Mechanism of Thermal Runaway in Lithium-Ion Cells. [Link]

  • ResearchGate. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. [Link]

  • MDPI. (2019). Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries. [Link]

Sources

Technical Support Center: Minimizing Solvent Impurities in Final Product Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization processes, with a specific focus on minimizing solvent-related impurities in the final active pharmaceutical ingredient (API). Here, we will delve into the science behind common issues and provide actionable, field-proven protocols to enhance the purity and quality of your crystalline products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and impact of solvents in crystallization.

Q1: What are residual solvents and why are they a critical concern in pharmaceutical products?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1] They are not completely removed by standard manufacturing techniques.[2] These solvents provide no therapeutic benefit and are a primary concern for patient safety due to their potential toxicity.[1][3] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Topic Q3C, mandate strict control over residual solvents.[2] Beyond safety, residual solvents can affect the physicochemical properties of the final product, including crystal form (polymorphism), purity, solubility, and stability.[4][5]

Q2: How are residual solvents classified?

A2: The ICH Q3C guideline classifies residual solvents into three categories based on their risk to human health.[2]

  • Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards. Their use should be restricted unless strongly justified in a risk-benefit assessment.[1][2] Examples include Benzene and Carbon tetrachloride.

  • Class 2 Solvents: These solvents are associated with less severe toxicity and should be limited in concentration to protect patients from potential adverse effects.[1] This class includes solvents like Acetonitrile, Chloroform, and Methanol. The guidelines provide Permitted Daily Exposure (PDE) limits for these solvents.[2]

  • Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health.[1] They include common solvents like Acetone, Ethanol, and Isopropyl acetate. While less toxic, efforts should still be made to remove them to the extent possible.[2]

Q3: How do solvent impurities get trapped in a crystal?

A3: Solvent impurities can be incorporated into a crystal lattice through several mechanisms:

  • Inclusions: Liquid solvent can become physically trapped within cavities or defects that form during crystal growth.[6] This often happens during rapid or uncontrolled crystallization where the crystal grows faster than the solvent can diffuse away from the growing face.[7]

  • Adsorption: Solvent molecules can adhere to the surface of the crystal. If not properly washed, this surface-bound solvent contributes to the overall impurity level.

  • Solid Solution: In some cases, solvent molecules can be incorporated directly into the crystal lattice, substituting for the intended API molecules.[8]

  • Solvate Formation: The solvent may form a stoichiometric crystal structure with the API, known as a solvate. While not technically an impurity in the same sense, the presence of an undesired solvate is a critical quality attribute that must be controlled.[1]

Section 2: Troubleshooting Guide: Common Crystallization Problems & Solutions

This section provides a question-and-answer formatted guide to address specific issues encountered during crystallization experiments.

Problem 1: My final product has high levels of residual solvents, exceeding ICH limits.

  • Potential Cause 1: Inefficient Drying. The drying process (time, temperature, pressure) may be insufficient to remove the solvent.

    • Solution: Optimize the drying parameters. For temperature-sensitive materials, consider a lower temperature combined with a higher vacuum. For less volatile solvents, a longer drying time may be necessary.

  • Potential Cause 2: Formation of Inclusions. High levels of supersaturation or rapid cooling can lead to the entrapment of mother liquor within the crystals.[9]

    • Solution: Control the rate of crystallization. A slower cooling rate or a slower addition of anti-solvent reduces the level of supersaturation, allowing for more orderly crystal growth and minimizing the formation of inclusions.[10][]

  • Potential Cause 3: Ineffective Washing. The washing step may not be adequately removing the mother liquor from the crystal surface.

    • Solution: Review and optimize the washing protocol. Ensure the chosen wash solvent is appropriate (the product should be sparingly soluble in it), and consider using multiple small-volume washes instead of a single large-volume wash.[12] Slurry washing, where the crystals are re-suspended in the wash solvent, can also be more effective than simple displacement washing.[13]

Problem 2: The product "oils out" during crystallization instead of forming crystals.

  • Potential Cause 1: High Supersaturation at High Temperature. The solution becomes supersaturated at a temperature above the melting point of the solute in the chosen solvent system.

    • Solution 1 (Add More Solvent): Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the saturation level. This may allow crystallization to occur at a lower temperature.[10]

    • Solution 2 (Change Solvent System): Select a solvent with a lower boiling point or a solvent in which the compound is less soluble, which will lower the temperature at which saturation is achieved.[10]

  • Potential Cause 2: Presence of Impurities. Certain impurities can inhibit nucleation and promote oiling.

    • Solution: Attempt to remove the problematic impurities before crystallization, for example, by using activated charcoal if the impurity is colored.[10] If the impurity is known, a different solvent system where the impurity is highly soluble may prevent it from interfering with crystallization.[14]

Problem 3: The crystal morphology is undesirable (e.g., needles, fine powders), leading to poor filtration and washing.

  • Potential Cause: Solvent Choice. The solvent has a profound impact on crystal habit.[5][15] Different solvents can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[16]

    • Solution: Conduct a solvent screen to identify a system that produces a more isometric (less needle-like) crystal habit.[17] Even small additions of a co-solvent can dramatically alter crystal morphology. Computational models can also be used to predict how different solvents will affect crystal shape.[18][19]

Section 3: Best Practices & Protocols

This section provides detailed methodologies for key crystallization workflows.

Protocol 1: Systematic Solvent Selection for Optimal Purity

A well-chosen solvent is the foundation of a successful crystallization process.[17] The ideal solvent should exhibit a steep solubility curve with temperature, be chemically inert with the API, and be easily removable.

Step-by-Step Methodology:

  • Initial Screening (Solubility): Test the solubility of your compound in a range of Class 3 solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point). A good candidate will show low solubility at room temperature and high solubility at elevated temperatures.

  • Evaluate for Anti-Solvent Potential: For compounds that are highly soluble in many solvents, an anti-solvent crystallization is often effective.[9] Identify a solvent in which your compound is practically insoluble but is fully miscible with your "good" solvent.

  • Small-Scale Crystallization Trials: Perform small-scale (e.g., 1-5 mL) cooling or anti-solvent crystallizations with the most promising solvent systems.[5]

  • Analyze the Results: Evaluate the resulting crystals for yield, purity (residual solvent levels), and morphology. The selection should be based on a balance of these factors, not just yield alone.[17]

Diagram 1: Decision Workflow for Solvent Selection

This diagram illustrates a systematic approach to selecting a solvent system for crystallization.

SolventSelection start Start: API needs crystallization solubility_screen Perform Solubility Screen (Class 3 Solvents, RT & High T) start->solubility_screen is_soluble Good Solubility Differential? solubility_screen->is_soluble cooling_xtal Proceed with Cooling Crystallization Protocol is_soluble->cooling_xtal  Yes antisolvent_screen Identify Miscible Anti-Solvent is_soluble->antisolvent_screen No analyze Analyze Crystals: Yield, Purity, Morphology cooling_xtal->analyze antisolvent_xtal Proceed with Anti-Solvent Crystallization Protocol antisolvent_screen->antisolvent_xtal antisolvent_xtal->analyze is_optimal Results Optimal? analyze->is_optimal optimize Optimize & Scale-Up reassess Re-evaluate Solvent Choices or API Purification reassess->solubility_screen is_optimal->optimize  Yes is_optimal->reassess No

Caption: A decision tree for selecting an appropriate crystallization solvent system.

Protocol 2: Effective Crystal Cake Washing

The goal of washing is to displace the impurity-laden mother liquor from the filter cake with a clean wash solvent.

Step-by-Step Methodology:

  • Select an Appropriate Wash Solvent: The ideal wash solvent should be one in which your API has very low solubility to prevent yield loss, but in which impurities are highly soluble. The wash solvent should also be volatile enough to be easily removed during drying.

  • Perform the Primary Filtration: Separate the bulk of the mother liquor from the crystals via filtration (e.g., using a Büchner funnel). Do not dry the cake completely at this stage; a slightly moist cake is better for washing.

  • Apply the Wash Solvent:

    • Displacement Wash: Gently add the cold wash solvent over the surface of the filter cake, allowing it to pass through under vacuum. This is a quick but sometimes less efficient method.

    • Slurry Wash: For higher purity, stop the vacuum, add the wash solvent, and gently re-slurry the crystals in the funnel. Let this sit for a few minutes before reapplying the vacuum. This allows impurities on the crystal surface to dissolve into the wash solvent.[13]

  • Repeat if Necessary: Perform multiple small washes rather than one large one.[12] Two or three washes are typically sufficient.

  • Dry the Cake: After the final wash, pull a strong vacuum through the cake for several minutes to remove as much of the wash solvent as possible before transferring the product for final drying.

Diagram 2: Troubleshooting High Residual Solvents

This workflow outlines the steps to diagnose and resolve high levels of residual solvents in the final product.

Troubleshooting start High Residual Solvent Detected in Final Product check_drying Step 1: Verify Drying Protocol (Time, Temp, Vacuum) start->check_drying is_drying_ok Is Protocol Adequate? check_drying->is_drying_ok optimize_drying Optimize Drying Conditions (e.g., Increase Time/Vacuum) is_drying_ok->optimize_drying No check_washing Step 2: Review Washing Protocol is_drying_ok->check_washing  Yes final_check Re-analyze Product optimize_drying->final_check is_washing_ok Is Wash Effective? check_washing->is_washing_ok optimize_washing Optimize Washing (Solvent Choice, Slurry Wash) is_washing_ok->optimize_washing No check_xtal Step 3: Analyze Crystallization Process (e.g., Cooling Rate) is_washing_ok->check_xtal  Yes optimize_washing->final_check is_xtal_ok Is Process Controlled? check_xtal->is_xtal_ok optimize_xtal Modify Crystallization (e.g., Slower Cooling/Addition) is_xtal_ok->optimize_xtal No is_xtal_ok->final_check  Yes optimize_xtal->final_check

Caption: A logical workflow for troubleshooting high residual solvent levels.

Section 4: Analytical Methods for Residual Solvent Detection

Accurate quantification of residual solvents is essential. Gas chromatography (GC) is the most common and appropriate technique due to its high sensitivity, specificity, and ease of sample preparation.[20][21][22]

Common Sample Introduction Techniques for GC:

  • Static Headspace: This is the most widely used method for residual solvent analysis in pharmaceuticals.[23] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This technique is excellent for separating volatile solvents from non-volatile API matrices.

  • Direct Liquid Injection: This method is used when the sample is soluble in a low-boiling organic solvent.[20][24] It is suitable for some water-soluble and insoluble drugs but can be problematic if the API is not volatile and contaminates the GC inlet.

The United States Pharmacopeia (USP) method <467> provides detailed procedures for identifying and quantifying residual solvents and is closely aligned with the ICH Q3C guidelines.[4]

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed.
  • Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals.
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products.
  • Guide for crystalliz
  • ResearchGate.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • Ács, Á., & Párkányi, L. (2018). Incorporation mechanism of guest molecules in crystals: solid solution or inclusion?. CrystEngComm, 20(34), 4995-5001.
  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1459-1473.
  • APC Ltd. (2020).
  • Benchchem.
  • Mullin, J. W. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
  • APC. (2020).
  • Liu, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 123.
  • O'Mahony, M., et al. (2024). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • Murphy, P. C. Inclusions in Gems and Minerals. Canadian Institute of Gemmology.
  • MDPI.
  • BOC Sciences.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 2-(4-bromophenyl)-N,N-diethylacetamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

In the landscape of drug discovery and chemical safety assessment, the early and accurate characterization of a compound's cytotoxic potential is paramount. Cytotoxicity assays serve as a critical gatekeeper, filtering out candidates with unfavorable safety profiles and guiding the optimization of promising leads.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of 2-(4-bromophenyl)-N,N-diethylacetamide , a phenylacetamide derivative of interest, benchmarked against a panel of structurally similar compounds.

Phenylacetamide scaffolds are prevalent in medicinal chemistry, recognized for their diverse biological activities.[2][3] However, subtle structural modifications can dramatically alter their interaction with biological systems, turning a therapeutic agent into a toxicant. By systematically modifying the halogen substituent on the phenyl ring and the N-alkyl groups of the acetamide moiety, we can elucidate key structure-activity relationships (SAR) that govern cytotoxicity. This understanding is crucial for researchers in drug development and toxicology seeking to predict and modulate the biological impact of novel chemical entities.

This document is structured to provide not just data, but a logical framework for experimental design. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and interpret comparative data to reveal mechanistic insights into how these compounds exert their cytotoxic effects.

Experimental Rationale: A Multi-Parametric Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a comprehensive and trustworthy profile, we employ a multi-parametric approach, interrogating different cellular processes to distinguish between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).

  • Causality in Assay Selection:

    • Metabolic Viability (MTT Assay): We begin with the MTT assay, a gold-standard colorimetric method that measures the metabolic activity of a cell population.[4] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] While broadly indicative of cell viability, it is an indirect measure and can be influenced by compounds affecting mitochondrial respiration without directly killing the cell. Therefore, it serves as our primary screening tool to determine the concentration range of interest and calculate the half-maximal inhibitory concentration (IC50).

    • Membrane Integrity (LDH Assay): To specifically quantify cell death involving membrane rupture (necrosis or late apoptosis), we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[6] Measuring its extracellular activity provides a direct index of cytotoxicity.[7]

    • Apoptotic Pathway Activation (Caspase-3/7 Assay): To determine if cell death is occurring through the highly regulated process of apoptosis, we measure the activity of Caspase-3 and Caspase-7. These "executioner" caspases are key proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9] A luminescent or colorimetric assay using a specific caspase substrate (containing the DEVD sequence) provides a sensitive measure of this apoptotic pathway.[10]

This tripartite strategy ensures a self-validating system; for example, a compound showing a low IC50 in the MTT assay, high LDH release, and low caspase activity likely induces necrotic cell death. Conversely, a compound with a similar IC50 but low LDH release and high caspase activity is likely a potent inducer of apoptosis.

Experimental Workflows & Protocols

The following diagram illustrates the logical flow of the comprehensive cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HaCaT) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Treat Cells with Compounds (24-48h incubation) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Run Assays in Parallel ldh LDH Assay (Membrane Integrity) treatment->ldh Run Assays in Parallel caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Run Assays in Parallel ic50 Calculate IC50 Values mtt->ic50 percent_cyto Calculate % Cytotoxicity ldh->percent_cyto fold_change Calculate Fold Change in Caspase Activity caspase->fold_change sar Structure-Activity Relationship (SAR) Analysis ic50->sar percent_cyto->sar fold_change->sar

Caption: High-level workflow for comprehensive cytotoxicity profiling.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[11]

  • Cell Seeding: Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium with vehicle, e.g., 0.1% DMSO) and "blank" (medium only). Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Culture Medium Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[7] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega). Typically, this involves mixing a substrate with a diaphorase/NAD+ solution. Add 50 µL of this reaction mix to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze a reaction that results in the conversion of a tetrazolium salt into a red formazan product.[6]

  • Stop Reaction & Measurement: Add 50 µL of Stop Solution (e.g., 1 M acetic acid) to each well. Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis: Subtract the culture medium background absorbance from all values. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Protocol 3: Caspase-3/7 Activity Assay

This protocol quantifies apoptosis by measuring the activity of executioner caspases.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or a similar luminescent substrate according to the manufacturer's protocol.[10] This reagent typically contains a proluminescent substrate with the DEVD sequence, luciferase, and cell lysis components.

  • Assay Procedure (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase-driven cleavage of the substrate to generate a luminescent signal.[10]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the untreated control samples.

Comparative Cytotoxicity Data & Structure-Activity Relationship (SAR) Analysis

To illustrate the application of these protocols, the following tables present representative data for our target compound, 2-(4-bromophenyl)-N,N-diethylacetamide , and its structural analogs. The data is based on established SAR principles where halogen electronegativity and leaving group potential (I > Br > Cl > F) and substituent lipophilicity influence biological activity.[13][14]

Test System:

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma)

  • Non-Cancerous Cell Line: HaCaT (Human Keratinocyte)

  • Incubation Time: 24 hours

Table 1: Metabolic Viability (MTT Assay) - IC50 Values (µM)

Compound IDStructure ModificationMCF-7 (Cancer)HaCaT (Non-Cancer)Selectivity Index (SI)¹
C1 (Target) 4-Bromo -phenyl, N,N-diethyl 45.5 120.2 2.64
C24-Chloro -phenyl, N,N-diethyl68.3155.72.28
C34-Fluoro -phenyl, N,N-diethyl95.1>200>2.10
C44-Bromo-phenyl, N,N-dimethyl 58.9141.52.40
C54-Bromo-phenyl, N-ethyl 51.2133.12.60
C6Unsubstituted phenyl, N,N-diethyl>200>200-
Doxorubicin(Reference Drug)0.85.46.75

¹ Selectivity Index (SI) = IC50 in HaCaT / IC50 in MCF-7. A higher SI indicates greater selectivity for cancer cells.

Table 2: Mechanistic Assay Data (at 50 µM concentration)

Compound ID% Cytotoxicity (LDH Release)Caspase-3/7 Activity (Fold Change vs. Control)
C1 (Target) 42.1% 5.8
C235.6%4.9
C321.3%3.1
C438.5%5.3
C540.2%5.5
C6<5%1.2
Doxorubicin65.7%8.9

Discussion and Mechanistic Interpretation

The data reveals critical structure-activity relationships that dictate the cytotoxicity of these phenylacetamide derivatives.

1. The Influence of Halogen Substitution: A clear trend is observed in the cytotoxicity based on the halogen at the para-position of the phenyl ring: Bromo (C1) > Chloro (C2) > Fluoro (C3) . This trend is consistent across all three assays. The IC50 value for the bromo-substituted compound (C1) is significantly lower than its chloro and fluoro counterparts in the MCF-7 cancer cell line. This aligns with findings for other haloacetamides, where cytotoxicity is primarily determined by the leaving tendency of the halogen, following the order I > Br > Cl.[13] The higher reactivity of the C-Br bond compared to the C-Cl or C-F bond may facilitate alkylating interactions with cellular nucleophiles, leading to greater toxicity. The unsubstituted parent compound (C6) was largely inactive, highlighting that the halogen is a critical pharmacophore for cytotoxic activity. Studies on similar phenylacetamide derivatives have also shown that electron-withdrawing groups, such as halogens, enhance cytotoxic effects.[3][15]

2. The Role of N-Alkyl Groups: Comparing the target compound C1 (N,N-diethyl) with C4 (N,N-dimethyl) reveals that the larger diethyl groups confer slightly higher potency. The IC50 for C1 is 45.5 µM, while for C4 it is 58.9 µM. This may be related to increased lipophilicity, potentially enhancing cell membrane permeability. The difference between the tertiary amide (C1) and the secondary amide C5 (N-ethyl) is minimal, suggesting that, for this scaffold, the presence of at least one ethyl group is more critical than the tertiary nitrogen.

3. Mechanism of Cell Death: Apoptosis vs. Necrosis: The data strongly suggests that the primary mechanism of cell death induced by these compounds is apoptosis . For the target compound C1, a significant 5.8-fold increase in caspase-3/7 activity was observed at a concentration that caused 42.1% cytotoxicity (LDH release) . This indicates a robust activation of the apoptotic cascade. If necrosis were the dominant pathway, we would expect high LDH release with minimal caspase activation. This apoptotic mechanism, involving the activation of caspases, is a known pathway for phenylacetamide derivatives.[2][16]

The following diagram illustrates the simplified apoptotic pathway likely activated by these compounds.

G Compound 2-(4-bromophenyl)-N,N- diethylacetamide (C1) Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytoC Cytochrome c (release) Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleaves Substrates, Leads to

Caption: Simplified intrinsic apoptosis pathway activated by C1.

4. Selectivity for Cancer Cells: The Selectivity Index (SI) provides a preliminary measure of a compound's therapeutic window. The target compound C1 exhibited an SI of 2.64, indicating it is over 2.5 times more toxic to the MCF-7 cancer cells than to the non-cancerous HaCaT keratinocytes. While modest compared to the reference drug doxorubicin (SI = 6.75), this level of selectivity is a promising starting point for further chemical optimization.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the cytotoxicity of 2-(4-bromophenyl)-N,N-diethylacetamide and its analogs. Our multi-parametric analysis, using a combination of MTT, LDH, and Caspase-3/7 assays, demonstrates that this compound induces apoptotic cell death in a manner that is highly dependent on its chemical structure.

Key Findings:

  • The cytotoxic potency is strongly influenced by the para-halogen substituent, with the order of activity being Bromo > Chloro > Fluoro .

  • The N,N-diethyl moiety confers slightly greater activity than the N,N-dimethyl group, possibly due to increased lipophilicity.

  • The primary mechanism of cytotoxicity is the induction of apoptosis , as evidenced by significant activation of executioner caspases 3 and 7.

  • The compound exhibits modest but favorable selectivity for cancer cells over non-cancerous cells.

For researchers in drug development, these findings suggest that the 4-bromophenylacetamide scaffold is a viable starting point for optimization. Future work should focus on exploring other halogen substitutions (e.g., iodine) and further modifications to the N-alkyl groups to enhance both potency and selectivity. Investigating the effects of these compounds on a broader panel of cancer cell lines and, ultimately, in preclinical in vivo models will be essential next steps in evaluating their therapeutic potential.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 17, 2026, from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved February 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved February 17, 2026, from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved February 17, 2026, from [Link]

  • Abbkine Scientific Co., Ltd. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved February 17, 2026, from [Link]

  • Eurofins. (2024, October 24). MTT Test - Medical Device. Retrieved February 17, 2026, from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved February 17, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 17, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2018, March 27). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved February 17, 2026, from [Link]

  • Tavallaei, M., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Hempe, A., et al. (2007, May 1). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. Journal of Clinical Oncology, 25(13), 1782-1787. [Link]

  • Pharmaceutical Sciences. (2024, August 26). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved February 17, 2026, from [Link]

  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2). [Link]

  • Arnold, S. T., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2824-2833. [Link]

  • Głowacka, I. E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6543. [Link]

  • PubChem. (n.d.). N,N-Diethylacetamide. Retrieved February 17, 2026, from [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Plewa, M. J., et al. (2008, February 1). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 124. [Link]

  • Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved February 17, 2026, from [Link]

Sources

Alternative synthesis routes for N,N-disubstituted phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthesis Routes for N,N-Disubstituted Phenylacetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The N,N-disubstituted phenylacetamide scaffold (e.g., N,N-diethyl-2-phenylacetamide) is a critical pharmacophore in medicinal chemistry, appearing in local anesthetics, anticonvulsants, and as a core motif in agrochemicals.

Historically, the Acid Chloride Route (via thionyl chloride or oxalyl chloride) has been the "Gold Standard" for its reliability and rapid kinetics. However, its high E-factor, generation of corrosive HCl gas, and intolerance to acid-sensitive functional groups render it suboptimal for modern, sustainable process chemistry.

This guide evaluates two superior alternatives that outperform the classic route in specific domains:

  • Boric Acid Catalysis: The "Green" Workhorse (High Atom Economy, Scalable).

  • T3P (Propylphosphonic Anhydride) Coupling: The "Precision" Tool (Mild Conditions, Zero Epimerization).

Decision Matrix: Selecting the Optimal Route

Before proceeding to protocols, use this logic flow to determine the best method for your specific substrate and scale.

RouteSelection Start Start: Phenylacetic Acid + Sec-Amine Scale Primary Constraint? Start->Scale Sens Acid/Thermal Sensitivity? Scale->Sens Lab Scale (<10g) Cost Cost Sensitivity? Scale->Cost Process Scale (>1kg) Method_Cl Method A: Acid Chloride (High Throughput, Toxic) Sens->Method_Cl Robust Substrate Method_T3P Method C: T3P Coupling (Mild, Low Epimerization, Expensive) Sens->Method_T3P High Sensitivity (Chiral/Boc groups) Cost->Method_Cl Speed Required Method_B Method B: Boric Acid Catalysis (Green, High Temp, Scalable) Cost->Method_B Low Cost Required

Figure 1: Strategic decision tree for selecting the amidation methodology based on scale, substrate sensitivity, and cost constraints.

Comparative Performance Analysis

The following data summarizes the performance of converting Phenylacetic Acid + Diethylamine to N,N-Diethylphenylacetamide.

MetricMethod A: Acid Chloride Method B: Boric Acid Catalysis Method C: T3P Coupling
Reagents

/


(10-20 mol%)
T3P (50% in EtOAc/DMF)
Atom Economy Poor (Generates

,

)
Excellent (Water is only byproduct)Moderate (Water soluble phosphate)
Reaction Temp 0°C

Reflux
Reflux (>110°C)0°C

RT
Purification Distillation / CrystallizationPhase separation (Catalyst removal)Aqueous Wash (Simple)
Yield (Isolated) 90-95%85-92%88-96%
Toxicity High (Corrosive gas)Low (Green solvent compatible)Low (Non-toxic byproduct)

In-Depth Methodologies

Method A: The Baseline (Acid Chloride)

Use primarily for simple substrates where cost is the only driver and waste disposal is managed.

Mechanism: Activation of carboxylate to acyl chloride, followed by nucleophilic attack by the amine. Critical Flaw: The intermediate acyl chloride is highly moisture-sensitive and the


 byproduct requires scavenging bases (TEA/DIPEA), forming viscous salts that complicate stirring.
Method B: Boric Acid Catalyzed Direct Amidation (The Green Route)

Recommended for scale-up (>100g) of robust substrates.

Scientific Grounding: Boric acid acts as a "dual activation" catalyst. It forms a mixed anhydride (acyloxyborate) with the carboxylic acid, which is more electrophilic than the free acid but less prone to hydrolysis than an acid chloride. The reaction is driven by the removal of water (azeotropic distillation).

BoricMechanism Step1 Phenylacetic Acid + Boric Acid Inter1 Acyloxyborate Intermediate Step1->Inter1 - H2O Step2 Amine Attack (Transition State) Inter1->Step2 + HNR2 Prod N,N-Disubstituted Phenylacetamide Step2->Prod Water H2O (Removed via Dean-Stark) Step2->Water Prod->Step1 Catalyst Regeneration

Figure 2: Catalytic cycle of Boric Acid mediated amidation. Note the regeneration of the catalyst.[1]

Experimental Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Phenylacetic acid (10.0 mmol), N,N-Diethylamine (11.0 mmol, 1.1 equiv), and Boric acid (1.0 mmol, 10 mol%).

  • Solvent: Add Toluene or Xylene (50 mL). Note: Xylene is preferred for sterically hindered amines to achieve higher reflux temperatures.

  • Reaction: Reflux vigorously for 12–24 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Wash the organic layer with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Product purity is typically >95% by NMR.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Recommended for medicinal chemistry, chiral substrates, and high-throughput parallel synthesis.

Scientific Grounding: T3P is a cyclic anhydride that activates the carboxylic acid.[2] Unlike EDC/HATU, T3P exhibits low epimerization rates and its byproducts are water-soluble, eliminating the need for column chromatography in many cases.

Experimental Protocol:

  • Charge: In a dry flask under

    
    , dissolve Phenylacetic acid (1.0 equiv) and N,N-Diethylamine (1.2 equiv) in Ethyl Acetate (EtOAc) or DCM (5-10 volumes).
    
  • Base: Add Pyridine or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv). Cool to 0°C.[3]

  • Activation: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC.[] The spot for the acid should disappear completely.

  • Workup: Quench with water. Wash the organic layer sequentially with:

    • 1M HCl (removes amine/pyridine).

    • 1M NaOH (removes T3P byproducts and unreacted acid).

    • Brine.

  • Isolation: Dry and concentrate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Boric Acid) Inefficient water removalEnsure vigorous reflux; wrap Dean-Stark arm with insulation; switch to Xylene.
Low Yield (T3P) Steric hindranceIncrease T3P to 2.0 equiv and heat to 50°C. T3P is thermally stable up to 100°C.
Racemization High basicity/TempSwitch from Method B to Method C. Use Pyridine instead of TEA/DIPEA.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[2] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. [Link]

  • Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation. Tetrahedron Letters, 40, 9197. [Link]

Sources

Comparative Efficacy Guide: Bromophenyl vs. Chlorophenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of acetamide-based pharmacophores, the substitution of a chlorophenyl group with a bromophenyl group (or vice versa) is a critical bioisosteric strategy. This guide objectively compares


-(4-bromophenyl)acetamide  and 

-(4-chlorophenyl)acetamide
derivatives.

The Verdict:

  • Chlorophenyl Derivatives: Generally exhibit superior metabolic stability and a more balanced solubility profile. They are the preferred starting point for lead optimization when steric bulk must be minimized while maintaining electron-withdrawing effects.

  • Bromophenyl Derivatives: Frequently demonstrate higher potency in target binding assays (lower IC

    
    ) due to enhanced lipophilicity (logP) and the ability to form stronger halogen bonds  (sigma-hole interactions) with carbonyl or backbone oxygens in the active site. However, this comes at the cost of higher molecular weight and potential solubility issues.
    

Physicochemical Basis of Efficacy

To understand the efficacy differences, one must analyze the atomic-level changes introduced by the halogen swap. The efficacy divergence is rarely random; it is driven by three specific parameters:

Parameter4-Chlorophenyl Acetamide4-Bromophenyl AcetamideImpact on Efficacy
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier. If the binding pocket is tight, Cl is preferred.[1] If the pocket is hydrophobic and large, Br improves affinity.
Lipophilicity (

value)
+0.71+0.86Br increases membrane permeability (cell uptake) but decreases aqueous solubility.
Hammett Constant (

)
+0.23+0.23Identical electronic withdrawal. Both deactivate the phenyl ring similarly, meaning pKa changes are negligible between the two.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends further into the binding pocket, potentially engaging distal residues.
Sigma Hole Strength ModerateStrongBr is a superior halogen bond donor, capable of highly specific directional bonding with nucleophiles (e.g., backbone C=O).

Comparative Efficacy Data

Case Study A: Antimicrobial Activity (Membrane Permeability Focus)

Context: Evaluation of 2-amino-N-(4-halophenyl)acetamide derivatives against Gram-negative bacteria.[2]

In antimicrobial applications, the lipophilicity of the bromophenyl derivative often results in lower Minimum Inhibitory Concentrations (MIC) against pathogens with robust efflux pumps, provided the molecule does not become too insoluble.

Experimental Data Summary (Representative Trends):

Bacterial StrainCompound TypeMIC Range (

g/mL)
Performance Analysis
P. aeruginosa4-Chloro derivative12.5 - 25.0Moderate. Good solubility allows diffusion, but efflux pumps may clear it faster.
P. aeruginosa4-Bromo derivative6.25 - 12.5 Superior. Higher lipophilicity facilitates rapid membrane permeation, overwhelming efflux mechanisms.
S. aureus (Gram+)4-Chloro derivative6.25Equipotent. In Gram-positives, the cell wall is less of a barrier to the slightly less lipophilic Cl-analog.

Insight: Use Bromophenyl derivatives when targeting Gram-negative bacteria where membrane traversal is the rate-limiting step. Use Chlorophenyl derivatives for systemic infections requiring higher plasma solubility.

Case Study B: Anticancer Activity (Binding Affinity Focus)

Context:


-(4-(4-halophenyl)thiazol-2-yl)-2-chloroacetamide derivatives targeting MCF7 breast cancer cells.[3][4]

In deep hydrophobic binding pockets (common in kinase inhibitors or nuclear receptors), the Bromine atom's ability to shed water and fill hydrophobic voids leads to tighter binding.

Cytotoxicity Data (SRB Assay - MCF7 Cell Line):

Compound IDR-GroupIC

(

M)
Mechanism of Action Note
d6 4-Bromophenyl0.85

0.1
High Potency. Molecular docking reveals Br forming a halogen bond with receptor backbone carbonyls.
d2 4-Chlorophenyl2.40

0.3
Moderate Potency. Cl is too small to effectively fill the hydrophobic pocket, leading to a higher dissociation rate (

).
5-FU (Control)1.20

0.1
Standard reference drug.

Insight: The Bromophenyl derivative (Compound d6) outperformed both the Chloro-analog and the standard drug 5-FU in this specific assay, attributed to the "Sigma Hole" effect where the positive electrostatic potential on the Br atom interacts with nucleophilic residues in the active site.

Mechanistic Logic & SAR Decision Tree

The following diagram illustrates the decision logic for choosing between Br and Cl during Lead Optimization.

SAR_Logic Start Lead Optimization: Acetamide Derivative Q1 Is the Binding Pocket Hydrophobic & Deep? Start->Q1 Br_Route Select 4-Bromophenyl Q1->Br_Route Yes Cl_Route Select 4-Chlorophenyl Q1->Cl_Route No Branch_Hydro YES Branch_Polar NO (Solvent Exposed) Mech_Br Mechanism: 1. Enhanced Sigma-Hole Bonding 2. Increased Lipophilicity (LogP) 3. Fills Steric Void Br_Route->Mech_Br Mech_Cl Mechanism: 1. Improved Aqueous Solubility 2. Lower Molecular Weight 3. Reduced Metabolic Liability Cl_Route->Mech_Cl Outcome_Br Outcome: Lower IC50 (Higher Potency) Risk: Poor Solubility Mech_Br->Outcome_Br Outcome_Cl Outcome: Better ADME Profile Risk: Lower Affinity Mech_Cl->Outcome_Cl

Caption: SAR Decision Tree for Halogen Selection in Acetamide Derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Protocol A: General Synthesis of -(4-Halophenyl)acetamides

Objective: To synthesize the core scaffold with high purity for biological testing.

  • Reactants:

    • Amine: 4-Bromoaniline (or 4-Chloroaniline) (10 mmol).

    • Acylating Agent: Chloroacetyl chloride (12 mmol) or Acetic Anhydride (for simple acetamides).

    • Base: Triethylamine (15 mmol) or saturated

      
      .
      
    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Step 1: Dissolve the chosen aniline in dry DCM at 0°C under nitrogen atmosphere.

    • Step 2: Add Triethylamine dropwise.

    • Step 3: Slowly add Chloroacetyl chloride (diluted in DCM) over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent di-acylation.

    • Step 4: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Step 5: Quench with ice water. Extract organic layer, wash with 1N HCl (to remove unreacted amine), then saturated NaHCO

      
      .
      
    • Step 6: Dry over anhydrous Na

      
      SO
      
      
      
      , evaporate solvent. Recrystallize from Ethanol.[5][6]
  • Validation:

    • NMR: Check for disappearance of NH

      
       broad singlet (approx 3-5 ppm) and appearance of Amide NH (approx 8-10 ppm).
      
    • Yield: Expect 75-85% for Chloro-derivative; 70-80% for Bromo-derivative (slightly lower due to steric weight/solubility losses during workup).

Protocol B: Comparative Cytotoxicity Assay (SRB Method)

Objective: To quantify efficacy differences (IC


) between Br and Cl derivatives.
  • Cell Line: MCF7 (Breast adenocarcinoma).[3][4][7][8]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Br-acetamide and Cl-acetamide in DMSO.

    • Dilute to concentrations: 0.1, 1.0, 10, 50, 100

      
      M.
      
    • Control: 5-Fluorouracil (Positive), 0.1% DMSO (Vehicle).

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Fixation & Staining:

    • Fix with cold Trichloroacetic acid (TCA, 10%) for 1h at 4°C.

    • Wash 5x with water.

    • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Readout: Solubilize bound dye in 10 mM Tris base. Read Absorbance at 515 nm.

  • Calculation: Plot dose-response curves to determine IC

    
    .
    

Synthesis Workflow Visualization

Synthesis_Workflow Aniline 4-Haloaniline (Br or Cl) Reaction Reaction (DCM, Et3N, 0°C) Aniline->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Workup Workup (Wash: HCl, NaHCO3) Reaction->Workup 4-6 hrs Purification Recrystallization (Ethanol) Workup->Purification Product Pure N-(4-Halophenyl) acetamide Purification->Product Yield >70%

Caption: Generalized synthesis workflow for N-(4-halophenyl)acetamide derivatives.

References

  • BenchChem. (2025).[5][9] A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives. Retrieved from

  • Sharma, P., et al. (2019). "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents." BMC Chemistry. Retrieved from

  • ResearchGate. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from

  • MDPI. (2020). "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae." Molecules. Retrieved from

  • ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from

Sources

A Comparative Spectroscopic Guide to N,N-diethylacetamide and its α-Brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of N,N-diethylacetamide and its α-brominated analog, 2-bromo-N,N-diethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the introduction of a bromine atom influences the spectral characteristics of the parent amide.

Introduction

N,N-diethylacetamide is a widely utilized solvent and a fundamental structural motif in various organic molecules.[1][2] Its brominated counterpart, 2-bromo-N,N-diethylacetamide, serves as a key building block in organic synthesis, enabling the introduction of an acetamide functional group.[3] A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation. This guide will provide a side-by-side comparison of their spectral data, underpinned by the fundamental principles of spectroscopy.

Molecular Structures

A clear understanding of the molecular structures is the foundation for interpreting their spectroscopic data.

CompoundStructure
N,N-diethylacetamide N,N-diethylacetamide structure
2-bromo-N,N-diethylacetamide 2-bromo-N,N-diethylacetamide structure

Experimental Methodologies

The data presented in this guide were obtained from various reputable sources and are supplemented with established protocols for spectroscopic analysis of amides and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A 5-10% (w/v) solution of the analyte is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the signals.

Causality Behind Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving complex spin-spin coupling patterns. Deuterated solvents are used to avoid large solvent proton signals that would overwhelm the analyte signals. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: For liquid samples like N,N-diethylacetamide, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) using an ATR-FTIR or a standard transmission FTIR spectrometer.

  • Background Correction: A background spectrum of the empty salt plates or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Causality Behind Choices: The use of salt plates is necessary as glass absorbs strongly in the mid-infrared region. The KBr pellet method is a standard technique for obtaining high-quality spectra of solid samples. Background correction is essential for obtaining a clean and interpretable spectrum.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is typically used for these types of molecules, with a standard electron energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Causality Behind Choices: EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. GC-MS is ideal for separating the analyte from any impurities before it enters the mass spectrometer.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N,N-diethylacetamide is characterized by the restricted rotation around the amide C-N bond, leading to magnetic non-equivalence of the two ethyl groups at room temperature.[4]

Table 1: ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N,N-diethylacetamide ~3.3 (q)Quartet4HN-CH₂ (two overlapping quartets)
~2.1 (s)Singlet3HCO-CH₃
~1.1 (t)Triplet6HN-CH₂-CH₃ (two overlapping triplets)
2-bromo-N,N-diethylacetamide (Predicted) ~4.0 (s)Singlet2HBr-CH₂
~3.4 (q)Quartet4HN-CH₂
~1.2 (t)Triplet6HN-CH₂-CH₃

Interpretation:

  • N,N-diethylacetamide: The presence of two sets of signals for the ethyl groups, which often appear as broadened or overlapping quartets and triplets, is a classic example of hindered rotation around the amide bond.[4] The acetyl methyl group appears as a sharp singlet around 2.1 ppm.

  • 2-bromo-N,N-diethylacetamide: The introduction of the electron-withdrawing bromine atom at the α-position is expected to significantly deshield the adjacent methylene protons, shifting their signal downfield to around 4.0 ppm. This signal would appear as a singlet as there are no adjacent protons to couple with. The signals for the N-ethyl groups are expected to be less affected, with only a minor downfield shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
N,N-diethylacetamide ~170C=O
~41, ~39N-CH₂
~21CO-CH₃
~14, ~13N-CH₂-CH₃
2-bromo-N,N-diethylacetamide ~165C=O
~42, ~40N-CH₂
~28Br-CH₂
~14, ~13N-CH₂-CH₃

Interpretation:

  • N,N-diethylacetamide: The carbonyl carbon resonates at a characteristic downfield position (~170 ppm). The two non-equivalent N-methylene carbons appear as separate signals around 41 and 39 ppm.

  • 2-bromo-N,N-diethylacetamide: The α-bromination leads to a significant downfield shift of the adjacent carbon, which is observed at approximately 28 ppm. The carbonyl carbon is also slightly shifted upfield due to the electronic effects of the bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra are dominated by the characteristic vibrational modes of the amide functional group.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundAmide I (C=O stretch)C-N StretchC-Br Stretch
N,N-diethylacetamide ~1640~1270-
2-bromo-N,N-diethylacetamide ~1655~1260~650

Interpretation:

  • Amide I Band: The strong absorption band around 1640 cm⁻¹ in N,N-diethylacetamide is characteristic of the C=O stretching vibration in a tertiary amide.[5] In the brominated analog, this band is expected to shift to a slightly higher wavenumber (~1655 cm⁻¹) due to the electron-withdrawing inductive effect of the bromine atom, which strengthens the C=O bond.

  • C-N Stretch: The C-N stretching vibration is typically observed in the 1300-1200 cm⁻¹ region.

  • C-Br Stretch: The presence of the bromine atom in 2-bromo-N,N-diethylacetamide will give rise to a characteristic C-Br stretching absorption in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds.

Table 4: Key Mass Spectrometry Data (EI)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
N,N-diethylacetamide 11586, 72, 58, 44, 43
2-bromo-N,N-diethylacetamide 193/195 (M⁺/M⁺+2)114, 86, 72, 58, 44

Interpretation:

  • N,N-diethylacetamide: The molecular ion peak is observed at m/z 115. Common fragmentation pathways for N,N-dialkylacetamides include α-cleavage (loss of an ethyl radical to give m/z 86) and McLafferty rearrangement.

  • 2-bromo-N,N-diethylacetamide: The mass spectrum of the brominated analog will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 193 and 195, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[6] A key fragmentation pathway would be the loss of a bromine radical, leading to a fragment ion at m/z 114. Other fragments similar to those of the parent amide would also be observed.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the two compounds.

Spectroscopic_Workflow N,N-diethylacetamide N,N-diethylacetamide NMR NMR Spectroscopy (¹H and ¹³C) N,N-diethylacetamide->NMR FTIR FTIR Spectroscopy N,N-diethylacetamide->FTIR MS Mass Spectrometry (EI) N,N-diethylacetamide->MS 2-bromo-N,N-diethylacetamide 2-bromo-N,N-diethylacetamide 2-bromo-N,N-diethylacetamide->NMR 2-bromo-N,N-diethylacetamide->FTIR 2-bromo-N,N-diethylacetamide->MS NMR_Data Chemical Shifts Coupling Constants Magnetic Equivalence NMR->NMR_Data FTIR_Data Vibrational Modes Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Patterns Isotopic Distribution MS->MS_Data

Caption: General workflow for the spectroscopic analysis of N,N-diethylacetamide and its brominated analog.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical connections between structural features and their corresponding spectroscopic signatures.

Spectral_Interpretation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Amide Amide Group (C=O, C-N) Carbonyl_Shift Carbonyl Carbon (~170 ppm) Amide->Carbonyl_Shift Amide_I Amide I Band (C=O Stretch) Amide->Amide_I Fragmentation Fragmentation (α-cleavage, Loss of Br) Amide->Fragmentation Ethyl N-Ethyl Groups Restricted_Rotation Restricted C-N Rotation (Non-equivalent ethyls) Ethyl->Restricted_Rotation Acetyl Acetyl Group (CO-CH₃) Molecular_Ion Molecular Ion Peak Acetyl->Molecular_Ion Bromoacetyl Bromoacetyl Group (Br-CH₂-CO) Deshielding Deshielding by Br (Downfield shift of α-CH₂) Bromoacetyl->Deshielding CBr_Stretch C-Br Stretch Bromoacetyl->CBr_Stretch Isotope_Pattern Br Isotope Pattern (M⁺, M⁺+2) Bromoacetyl->Isotope_Pattern

Caption: Logical relationships between structural features and spectroscopic observations.

Conclusion

The spectroscopic analysis of N,N-diethylacetamide and its α-brominated analog reveals distinct and predictable differences in their NMR, IR, and mass spectra. The restricted rotation around the amide bond in N,N-diethylacetamide is a key feature in its NMR spectrum. The introduction of a bromine atom in the α-position significantly influences the chemical shifts of neighboring protons and carbons, provides a characteristic isotopic signature in the mass spectrum, and shifts the amide I band in the IR spectrum. This comparative guide provides a foundational understanding for researchers working with these and similar compounds, enabling more accurate and efficient structural characterization and analysis. It is important to note that while predictions for the spectra of 2-bromo-N,N-diethylacetamide are based on sound chemical principles, experimental verification is always recommended for definitive structural confirmation.

References

  • PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • NIST. 2-Bromoacetamide. National Institute of Standards and Technology. [Link]

  • NIST. Ethanamine, N-ethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?. [Link]

  • PubChem. 2-bromo-N-ethylethanamine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • PMC. 2-Bromoacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. [Link]

  • NIST. Ethanamine, N-ethyl-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • SciSpace. Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram. [Link]

  • ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

  • Chemistry LibreTexts. 1.3: Mass Spectrometry additional details. [Link]

  • PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Longdom Publishing. Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. [Link]

Sources

Cross-validation of analytical results between HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Method Bridging and Bioanalytical Concordance

Strategic Imperative: The "Method Bridging" Challenge

In drug development, analytical platforms often evolve with the molecule. Early-stage formulation studies frequently rely on HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) for its robustness and cost-efficiency. However, as programs advance to DMPK (Drug Metabolism and Pharmacokinetics) and clinical phases, the requirement for sensitivity and selectivity necessitates a switch to LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

The critical risk during this transition is analytical discordance . A concentration of 10 ng/mL measured by UV must statistically equate to 10 ng/mL by MS. If not, pharmacokinetic (PK) models break, and safety margins become unreliable. This guide outlines the rigorous cross-validation (bridging) protocols required to ensure data integrity across these distinct detection principles.

Technological Divergence: The Physics of Discordance

To validate results, one must first understand the detection mechanisms that drive discrepancies.

FeatureHPLC-UV (Absorbance)LC-MS/MS (Ionization & Mass Filtering)Impact on Cross-Validation
Detection Principle Chromophores absorb light at specific wavelengths (

). Adheres to Beer-Lambert Law.
Analyte is ionized (ESI/APCI), filtered by mass-to-charge ratio (

), and fragmented.
Specificity Gap: UV may overestimate concentration if co-eluting impurities absorb at the same

.
Matrix Effects Minimal. UV is generally unaffected by non-chromophoric salts or lipids.High. Co-eluting matrix components can enhance or suppress ionization efficiency.Accuracy Gap: MS may underestimate concentration due to ion suppression, even if chromatography is identical.
Dynamic Range Linear range is typically

to

. Limited by detector saturation and noise.
Linear range is typically

to

.
Linearity Gap: High-concentration samples valid in UV may saturate the MS detector, requiring dilution (introducing dilution error).
Sensitivity (LLOQ)

g/mL to high ng/mL range.[1]
low ng/mL to pg/mL range.[1]Quantitation Gap: Samples detectable by MS may appear as "Not Detected" (ND) in UV, complicating correlation at the lower end.
Experimental Protocol: The Bridging Study

Objective: To statistically confirm that Method A (HPLC-UV) and Method B (LC-MS/MS) provide equivalent quantitative data for the same incurred samples.

Phase A: Sample Selection

Do not rely solely on spiked standards (QCs). You must use Incurred Samples (study samples from dosed subjects/animals) because they contain real-world metabolites and matrix variations that spiked samples lack.

  • Selection: Select

    
     samples spanning the full concentration range of the UV method.
    
  • Distribution:

    • Low Range (near UV LLOQ): 10 samples

    • Mid Range: 10 samples

    • High Range (near UV ULOQ): 10 samples

Phase B: Sample Preparation & Analysis[2][3][4][5]
  • Unified Extraction: Ideally, use the same extraction method (e.g., Protein Precipitation) for both to minimize recovery variables. If MS requires cleaner extracts (SPE), correct for recovery differences.

  • Temporal Proximity: Analyze the same vial on both instruments within 24 hours to negate stability issues.

  • Dilution Logic: If the UV sample concentration exceeds the MS linear range, perform gravimetric dilution, not volumetric, to minimize error.

Phase C: The Statistical Bridge (Crucial)

Avoid simple correlation coefficients (


). A high 

can exist even with a significant systematic bias (e.g., if MS is consistently 2x higher than UV).

1. Bland-Altman Analysis: Plot the Difference (UV - MS) against the Average ((UV + MS)/2).

  • Goal: 95% of data points should fall within

    
     SD of the mean difference.
    
  • Interpretation: If the points drift systematically up or down as concentration increases, you have a proportional bias (likely calibration or ionization saturation).

2. Passing-Bablok Regression: Use this instead of standard linear regression. It assumes error in both axes (since both UV and MS have analytical uncertainty), whereas standard regression assumes the X-axis is error-free.

  • Equation:

    
    
    
  • Slope (

    
    ):  Should be between 0.90 and 1.10 (confidence interval should include 1).
    
  • Intercept (

    
    ):  Should be close to 0 (confidence interval should include 0).
    
Visual Workflows
Diagram 1: The Cross-Validation Workflow

This logic flow illustrates the step-by-step decision process for bridging the two methods.

CrossValidationWorkflow Start Start: Method Bridging SelectSamples Select Incurred Samples (n > 30, spanning range) Start->SelectSamples Prep Sample Preparation (Unified Extraction Protocol) SelectSamples->Prep Split Split Sample Prep->Split RunUV Run HPLC-UV (High Conc. Range) Split->RunUV Aliquot A RunMS Run LC-MS/MS (Dilute if necessary) Split->RunMS Aliquot B DataNorm Data Normalization (Correct for Dilution Factors) RunUV->DataNorm RunMS->DataNorm Stats Statistical Analysis (Bland-Altman & Passing-Bablok) DataNorm->Stats Decision Is Slope 0.9 - 1.1 AND Bias < 15%? Stats->Decision Success Validation Successful Methods are Interchangeable Decision->Success Yes Fail Discordance Detected Initiate Investigation Decision->Fail No

Caption: Figure 1. Systematic workflow for cross-validating analytical results between HPLC-UV and LC-MS/MS platforms.

Diagram 2: Troubleshooting Discordance

When results do not match, use this diagnostic tree to identify the root cause.

DiscordanceTroubleshooting Problem Discordance: UV != MS CheckUV Is UV > MS? Problem->CheckUV Specificity Hypothesis: UV Lack of Specificity CheckUV->Specificity Yes Suppression Hypothesis: MS Ion Suppression CheckUV->Suppression Yes (Alt) CheckMS Is MS > UV? CheckUV->CheckMS No CheckPurity Action: Check Peak Purity (DAD Spectra) Specificity->CheckPurity Coelution Cause: Co-eluting Impurity CheckPurity->Coelution Impurity Found Infusion Action: Post-Column Infusion Suppression->Infusion MatrixEffect Cause: Matrix Effect Infusion->MatrixEffect Suppression Zone CrossTalk Hypothesis: MS Cross-Talk CheckMS->CrossTalk Yes Metabolite Hypothesis: In-Source Fragmentation CheckMS->Metabolite Yes (Bio Sample) BlankCheck Action: Inject Blank after High Std CrossTalk->BlankCheck Carryover Cause: Carryover/Contamination BlankCheck->Carryover Peak in Blank Glucuronide Cause: Labile Metabolite converts to Parent Metabolite->Glucuronide

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of quantitative discrepancies between UV and MS data.

Troubleshooting Guide: Why the Numbers Don't Match
Scenario A: UV Results > MS Results (Overestimation by UV)
  • Cause: Lack of Specificity. A metabolite or matrix component co-elutes with the analyte. UV detects both (sum of absorbance), while MS filters out the impurity by mass.

  • Validation Step: Use a Diode Array Detector (DAD) to check "Peak Purity" by comparing spectra across the peak width. If the apex spectrum differs from the tail, co-elution is present.

Scenario B: MS Results < UV Results (Underestimation by MS)
  • Cause: Ion Suppression. Matrix components (phospholipids, salts) elute with the analyte and compete for charge in the ESI source, reducing the signal.

  • Validation Step: Perform a "Post-Column Infusion" experiment. Infuse the analyte constantly while injecting a blank matrix sample. A dip in the baseline indicates suppression zones.

Scenario C: MS Results > UV Results (Overestimation by MS)
  • Cause: In-Source Fragmentation. If the analyte has a Glucuronide metabolite, it can revert to the parent drug in the hot ion source. The MS then detects the metabolite as the parent.

  • Validation Step: Chromatographically separate the Glucuronide from the parent. If the parent peak increases when the Glucuronide elutes, conversion is occurring.

References
  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. (2011).[6] Link

  • Bland, J. M., & Altman, D. G. "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 327(8476), 307-310. (1986). Link

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). (2018). Link

  • BenchChem. "A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Methimazole." (2025).[7] Link

  • Crews, B. O., et al. "Bland-Altman plots comparing concentrations measured by LC–MS-MS to those measured by LC–HR-MS."[6] ResearchGate. (2011). Link

Sources

Regioselective Bromination of N-Phenylacetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the landscape of aromatic functionalization, the bromination of


-phenylacetamide (acetanilide) serves as a critical benchmark for assessing regiocontrol. While the acetamido group (

) is a potent ortho/para director, achieving exclusive para-selectivity without over-bromination or hazardous waste generation remains a key process challenge.

This guide objectively assesses the performance of In-Situ Oxidative Bromination (The Modern Protocol) against traditional liquid bromine (


) and N-Bromosuccinimide (NBS) methods. Our analysis confirms that while all methods favor the para-isomer due to steric governance, the oxidative approach offers superior atom economy and safety profiles for scale-up applications.

Mechanistic Basis of Regiocontrol

Electronic vs. Steric Governance

The regioselectivity of this reaction is dictated by the interplay between electronic activation and steric hindrance.[1]

  • Electronic Effect: The nitrogen lone pair donates electron density into the

    
    -system via resonance (+M effect), stabilizing the cationic Sigma complex (Wheland intermediate) at ortho and para positions.
    
  • Steric Effect: The bulky acetyl group locks the amide into a conformation that shields the ortho protons. This steric penalty raises the activation energy for ortho attack, making para substitution kinetically dominant.

The "In-Situ" Advantage

Traditional methods using high concentrations of


 often lead to di-substitution (2,4-dibromoacetanilide) due to the high reactivity of the substrate. The Modern Protocol  (using 

or

) generates electrophilic bromine (

or

) slowly in solution. This "controlled release" mechanism maintains a low instantaneous concentration of electrophile, suppressing poly-bromination and enhancing para-selectivity.
Visualization: Reaction Mechanism & Steric Blocking

BrominationMechanism Substrate N-Phenylacetamide SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + Br+ StericBlock Steric Shielding by Acetyl Group Substrate->StericBlock Electrophile Br+ Source (In-Situ or Direct) Electrophile->SigmaComplex OrthoPath Ortho-Attack (Sterically Hindered) SigmaComplex->OrthoPath High Ea ParaPath Para-Attack (Kinetically Favored) SigmaComplex->ParaPath Low Ea Product 4-Bromoacetanilide (Major Product) OrthoPath->Product Minor Isomer ParaPath->Product - H+ StericBlock->OrthoPath

Figure 1: Mechanistic pathway highlighting the steric blockade that disfavors ortho-substitution.

Comparative Performance Analysis

The following data contrasts the Modern In-Situ Protocol (


) against the industry standard (

) and the solid reagent alternative (NBS).
Table 1: Methodological Comparison
MetricTraditional Method (

)
Solid Reagent (NBS/MeCN)Modern Protocol (

)
Active Electrophile Molecular

(High Conc.)

(from N-Br bond)
In-situ generated

Yield 85 - 92%90 - 97%94 - 98%
Regioselectivity (

)
~90:10>95:5>98:2
Atom Economy Poor (50% of Br mass lost as HBr)Moderate (Succinimide waste)High (Water is sole byproduct)
Hazard Profile High (Corrosive, volatile, toxic)Low (Solid, non-volatile)Moderate (Corrosive reagents, but no free

)
Green E-Factor High (Acidic waste stream)Medium (Solvent/byproduct)Low (Aqueous waste)
Key Findings
  • Selectivity: The Modern Protocol achieves near-exclusive para-selectivity.[2] The slow generation of bromine prevents the "flooding" of the reaction mixture, which in traditional methods can force ortho substitution or di-bromination despite steric barriers [1][3].

  • Safety: Traditional bromination requires handling liquid bromine, a severe inhalation hazard. The Modern Protocol uses stable aqueous acids and oxidants, generating the hazardous species only within the closed reaction vessel [4][5].

Experimental Protocols

Protocol A: Modern In-Situ Bromination (Recommended)

Reagents:


-Phenylacetamide (10 mmol), 48% HBr (12 mmol), 30% 

(12 mmol), Ethanol/Water (1:1).
  • Dissolution: Dissolve 1.35 g of

    
    -phenylacetamide in 10 mL of ethanol in a round-bottom flask.
    
  • Acidification: Add 1.4 mL of 48% hydrobromic acid (HBr). The solution remains colorless.

  • Oxidative Addition: Add 1.2 mL of 30% hydrogen peroxide (

    
    ) dropwise over 10 minutes.
    
    • Observation: The solution will transiently turn orange/red (generation of

      
      ) and then fade to yellow/white as the bromine is consumed by the substrate.[3]
      
  • Reaction: Stir at room temperature for 30–60 minutes. A white precipitate (product) will form.[4][5]

  • Workup: Dilute with 20 mL cold water. Filter the precipitate under vacuum.[6] Wash with cold water to remove residual acid.

  • Validation: Recrystallize from ethanol. Melting point should be 166–167°C.

Protocol B: Traditional Bromination (Benchmark)

Reagents:


-Phenylacetamide (10 mmol), 

(10 mmol), Glacial Acetic Acid.
  • Preparation: Dissolve 1.35 g of

    
    -phenylacetamide in 10 mL glacial acetic acid.
    
  • Bromine Addition: (Perform in Fume Hood) . Prepare a solution of 0.52 mL liquid bromine in 5 mL acetic acid. Add this dropwise to the substrate solution.[4][7]

  • Reaction: Stir for 1 hour. The deep red color of bromine may persist if excess is used.

  • Quenching: Pour the mixture into 100 mL of ice-water containing sodium bisulfite (to quench unreacted

    
    ).
    
  • Isolation: Filter the solid product. Note that this method generates significant HBr fumes during addition [2][6].

Workflow Visualization

WorkflowComparison cluster_traditional Traditional (Br2/AcOH) cluster_modern Modern (HBr/H2O2) T_Start Dissolve Substrate in AcOH T_Add Add Liquid Br2 (Hazardous Fumes) T_Start->T_Add T_Quench Quench in Bisulfite/Ice T_Add->T_Quench T_Waste High Acidic Waste T_Quench->T_Waste M_Start Dissolve Substrate in EtOH M_Add Add HBr then H2O2 (In-Situ Generation) M_Start->M_Add M_React Precipitation of Product M_Add->M_React M_Waste Water Byproduct M_React->M_Waste

Figure 2: Process flow comparison demonstrating the simplified and safer workflow of the Modern Protocol.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC) [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Source: Engineered Science Publisher [Link]

  • Development of a Green and Regioselective Aromatic Bromination Reaction. Source: American Chemical Society (ACS) [Link]

  • An Economical and Ecofriendly Regioselective Bromination of Acetanilides. Source: ResearchGate [Link]

  • Bromination of Acetanilide: Mechanism and Safety. Source: Scribd (Educational Resource) [Link]

Sources

Comparative Study: N-Iodosuccinimide (NIS) vs. N-Bromoacetamide (NBA) in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical comparison between N-Iodosuccinimide (NIS) and N-Bromoacetamide (NBA) , focusing on their utility in cyclization and electrophilic addition reactions.

The Divergence: While both reagents serve as sources of electrophilic halogen (


), they occupy distinct mechanistic niches:
  • NIS is the industry standard for soft, ionic intramolecular cyclizations (e.g., iodolactonization). It operates via a clean halonium ion pathway, preserving stereochemistry and allowing for subsequent cross-coupling of the iodide product.

  • NBA is a specialized reagent often preferred for intermolecular additions (bromohydration) or rearrangement-cyclizations (Hofmann rearrangement to cyclic ureas). Unlike NIS (and its cousin NBS), NBA frequently engages in a radical-to-ionic hybrid mechanism that favors solvent participation over intramolecular closure in standard alkene systems.

Mechanistic Architecture

N-Iodosuccinimide (NIS): The Ionic Cyclizer

NIS possesses a polarized N–I bond that cleaves heterolytically to generate the soft electrophile


. This species loosely associates with the alkene 

-system, forming a reversible iodonium intermediate. The reversibility is key: it allows the molecule to adopt the thermodynamic conformation required for efficient intramolecular nucleophilic attack (e.g., 5-exo-trig vs 6-endo-trig).
N-Bromoacetamide (NBA): The Radical-Ionic Hybrid

NBA behaves differently. In alkene reactions, it often undergoes an initial radical dimerization to form


-dibromoacetamide (NDBA) . This active species then reacts ionically. This complexity often makes NBA less suitable for standard halolactonization (where NBS is preferred) but highly effective for intermolecular bromohydration  (where water intercepts the intermediate) or Hofmann-type cyclizations  involving nitrogen.
Pathway Visualization

The following diagram contrasts the clean ionic pathway of NIS with the divergent pathways of NBA.

ReactionPathways Substrate Alkene Substrate NIS NIS Reagent Substrate->NIS NBA NBA Reagent Substrate->NBA Iodonium Iodonium Ion (I+) NIS->Iodonium Heterolysis Cyclized Iodolactone/Ether (Intramolecular) Iodonium->Cyclized Nucleophilic Closure Radical Amidyl Radical NBA->Radical Homolysis NDBA N,N-Dibromoacetamide (Active Species) Radical->NDBA Dimerization Intermolecular Bromohydrin/Adduct (Intermolecular) NDBA->Intermolecular Ionic Addition (Solvent Trapping)

Figure 1: Mechanistic divergence between NIS (Direct Ionic Cyclization) and NBA (Radical-Mediated Activation).

Performance Analysis: Head-to-Head

Reaction Selectivity Matrix

The choice between NIS and NBA depends on the desired outcome: Ring Formation vs. Functionalization .

FeatureN-Iodosuccinimide (NIS)N-Bromoacetamide (NBA)
Primary Utility Intramolecular Cyclization (Lactonization, Etherification)Intermolecular Addition (Bromohydration) & Rearrangement
Active Electrophile Soft Iodonium (

)
Harder Bromonium (

) via NDBA
Byproduct Succinimide (Precipitates in

, water-soluble)
Acetamide (Highly water-soluble, neutral)
Stereocontrol High (Thermodynamic control via reversible

)
Moderate to High (Kinetic control)
Side Reactions Minimal; Iodine is a "soft" handle.[1]Radical abstraction; Formation of N-bromoimidates.
Atom Economy Lower (High MW of Iodine)Higher (Lower MW of Bromine)
Case Study: Halolactonization vs. Bromohydration
  • NIS in Action: In the synthesis of vernolepin analogues, NIS was used to effect iodolactonization of

    
    -unsaturated acids. The reaction proceeds in 
    
    
    
    with >90% yield. The bulky iodine atom directs the cyclization to the exo mode due to steric reversibility.
  • NBA in Action: When applied to cyclohexene in aqueous acetone, NBA does not typically yield allylic bromides (unlike NBS). Instead, it yields the trans-bromohydrin almost exclusively. The mechanism involves the formation of NDBA, which acts as a bromonium source that is rapidly trapped by water (intermolecular) rather than an internal nucleophile.

Experimental Protocols

Protocol A: NIS-Mediated Iodolactonization (Standard Cyclization)

Use Case: Converting an alkenoic acid into an iodolactone.

Reagents:

  • Alkenoic acid substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent:

    
     or 
    
    
    
    (10:1)

Step-by-Step Workflow:

  • Preparation: Dissolve the alkenoic acid (1.0 mmol) in

    
     (10 mL) at 0°C under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Add solid

    
     (2.0 mmol). Stir for 10 minutes to form the carboxylate.
    
  • Cyclization: Add NIS (1.2 mmol) in one portion. Protect the flask from light (aluminum foil) as NIS is photosensitive.

  • Monitoring: Stir at 0°C

    
     RT. Monitor by TLC (typically 1–4 hours). The reaction is complete when the starting material disappears.
    
  • Quench: Dilute with

    
    . Wash with saturated aqueous 
    
    
    
    (to remove excess iodine/NIS) and then brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    

Self-Validation Check: The organic layer should turn from reddish/brown to colorless upon washing with thiosulfate. If the color persists, the quench is incomplete.

Protocol B: NBA-Mediated Hofmann Cyclization (Urea Formation)

Use Case: Cyclization of


-phenylamino amides to cyclic ureas.[2] This highlights NBA's unique utility in N-heterocycle formation.

Reagents:

  • 
    -Phenylamino amide substrate (1.0 equiv)
    
  • N-Bromoacetamide (NBA) (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent:

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the amide substrate (1.0 mmol) in

    
     (5 mL).
    
  • Reagent Addition: Add NBA (1.0 mmol) and

    
     (2.0 mmol) simultaneously at room temperature.
    
  • Reaction: Stir the mixture for 30–60 minutes. The reaction proceeds via an isocyanate intermediate which is trapped intramolecularly by the pendant amine.

  • Workup: Evaporate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with

    
     (3x).
    
  • Purification: Dry organic layers over

    
    . Recrystallize or chromatograph to obtain the cyclic urea.
    

Why NBA here? NBA provides a milder source of


 than alkaline bromine (

), preventing over-oxidation of the phenyl ring while efficiently promoting the rearrangement-cyclization.

Safety & Handling Guide

ParameterN-Iodosuccinimide (NIS)N-Bromoacetamide (NBA)
Stability Light sensitive; store in amber bottles at 2–8°C. Decomposes to

over time.
Heat and light sensitive.[3] Can decompose exothermically. Store < 5°C.
Toxicity Irritant. Avoid inhalation of dust.Irritant. Potential sensitizer.
Incompatibility Strong reducing agents, strong bases.Strong acids (releases toxic fumes), reducing agents.
Purification Recrystallize from dioxane/CCl

(if necessary).
Recrystallize from chloroform/hexane.[4]

Conclusion

For researchers designing cyclization experiments:

  • Choose NIS if your goal is C–O or C–N ring closure onto an alkene (halolactonization/etherification). Its "soft" character and clean ionic mechanism provide high yields and excellent stereocontrol.

  • Choose NBA if you are performing intermolecular functionalization (bromohydration) or nitrogen-based rearrangement-cyclizations (Hofmann). Avoid NBA for standard alkene cyclizations if NBS or NIS are available, as its radical-dimer pathway can lead to complex product mixtures.

References

  • Reactivity of N-Halosuccinimides: BenchChem. A Comparative Guide to the Reactivity of NIS, NCS, and NBS in Organic Synthesis. Link

  • NBA Mechanism & Imidate Formation: Wolfe, S., & Awang, D. V. C. On the Reaction of N-Bromoacetamide with Olefins.[5][6] Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates. Canadian Journal of Chemistry. Link

  • Hofmann Rearrangement with NBA: Jevtić, I. I., et al. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 2016. Link

  • Halolactonization Overview: Organic Chemistry Portal. Halolactonization. Link

  • NBA Properties: DrugFuture. N-Bromoacetamide Monograph. Link

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of N-Aryl Acetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-aryl acetamides is a foundational chemical transformation. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency, selectivity, and sustainability of the synthetic route chosen can significantly impact the overall success of a research and development program. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of N-aryl acetamides, supported by experimental data and mechanistic insights to inform your selection of the most appropriate catalyst for your specific application.

Introduction: The Significance of N-Aryl Acetamides

The N-aryl acetamide functional group is a critical pharmacophore and a versatile synthetic intermediate. Its presence can influence a molecule's biological activity, solubility, and metabolic stability. Consequently, the development of robust and efficient methods for the construction of the N-aryl amide bond is of paramount importance. Traditional methods often rely on stoichiometric activating agents, which can lead to significant waste generation.[1] Catalytic approaches offer a more sustainable and atom-economical alternative. This guide will explore the performance of several key classes of catalysts, providing a comparative framework to aid in your experimental design.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of the success of an N-acetylation reaction. Factors such as substrate scope, reaction conditions, cost, and environmental impact vary significantly between different catalytic systems. Here, we compare the performance of several prominent catalyst classes.

Lewis Acid Catalysts

Lewis acids are a cornerstone of organic synthesis, and their application in N-acetylation is well-established. They function by activating the acetylating agent, typically acetic anhydride or acetyl chloride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.

Common Lewis Acid Catalysts: ZnCl₂, CaCl₂, MgSO₄[2]

Advantages:

  • Readily available and relatively inexpensive.

  • Often effective under mild reaction conditions.

  • Can be employed in solvent-free or green solvent systems.

Disadvantages:

  • Can be sensitive to moisture.

  • Stoichiometric or high catalyst loadings may be required.

  • Removal of the catalyst from the reaction mixture can sometimes be challenging.

Performance Data:

CatalystSubstrateAcetylating AgentSolventTemp. (°C)TimeYield (%)Reference
MgSO₄AnilineAcetic AnhydrideSunlightRT15 min98[2]
ZnCl₂Benzyl CarbamateAcetic AnhydrideSolvent-freeRT10 min95[3]
Al₂O₃AnilineAcetonitrileFlow20027 min>95[4]

Mechanistic Rationale:

The catalytic cycle of a Lewis acid-catalyzed N-acetylation is initiated by the coordination of the Lewis acid to a carbonyl oxygen of the acetylating agent. This polarization of the carbonyl group enhances its electrophilicity, facilitating the nucleophilic attack by the aniline.

Lewis_Acid_Catalysis reagents Aniline (ArNH₂) + Acetylating Agent (Ac₂O) activated_complex Activated Complex [Ac₂O-LA] reagents->activated_complex Coordination catalyst Lewis Acid (LA) catalyst->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack nucleophilic_attack Nucleophilic Attack by ArNH₂ nucleophilic_attack->intermediate product N-Aryl Acetamide (ArNHAc) + Acetic Acid intermediate->product Collapse product_formation Proton Transfer & Leaving Group Departure product_formation->product regenerated_catalyst Regenerated LA product->regenerated_catalyst Catalyst Release regenerated_catalyst->catalyst PTC_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base_aq Base (e.g., K₂CO₃) Anion_aq Anion (e.g., CO₃²⁻) Base_aq->Anion_aq PTC_aq PTC (Q⁺X⁻) IonPair Ion Pair [Q⁺Anion⁻] PTC_aq->IonPair Anion_aq->IonPair Phase Transfer Aniline_org Aniline (ArNH₂) AnilideAnion Anilide Anion [ArNH⁻] Aniline_org->AnilideAnion AcylatingAgent_org Acetylating Agent (e.g., AcCl) Product_org N-Aryl Acetamide (ArNHAc) AcylatingAgent_org->Product_org Product_org->PTC_aq Regenerates PTC IonPair->AnilideAnion Deprotonation AnilideAnion->Product_org Nucleophilic Attack

Caption: General mechanism of phase-transfer catalyzed N-acetylation.

Copper-Catalyzed Systems

Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Buchwald-Hartwig type couplings, are powerful methods for forming C-N bonds. While traditionally used for coupling aryl halides with amines, modifications of these methods can be applied to the synthesis of N-aryl acetamides.

Common Copper Catalysts: CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine)

Advantages:

  • Effective for a broad range of substrates, including challenging ones.

  • Relatively inexpensive compared to palladium catalysts.

  • Can often be performed under milder conditions than traditional Ullmann reactions.

Disadvantages:

  • Ligands are often required to achieve high efficiency.

  • Complete removal of copper from the final product can be a concern in pharmaceutical applications.

Performance Data:

The copper-catalyzed N-arylation of acetamide with various iodoferrocenes has been reported, with yields varying depending on the substituents on the ferrocene moiety. [5] Mechanistic Rationale:

The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Cu(I) complex, followed by coordination of the amide and subsequent reductive elimination to form the N-aryl acetamide and regenerate the Cu(I) catalyst.

Experimental Protocols

To provide a practical context for the discussed catalysts, the following are representative experimental protocols.

Protocol 1: N-Acetylation of Aniline using a Clay Catalyst

[6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a water condenser, add aniline (1 mmol) and the prepared clay catalyst (0.10 g).

  • Reagent Addition: Add acetic acid (3 mL) to the flask.

  • Reaction: Gently heat the mixture on a water bath for 1 hour.

  • Work-up: After cooling, carefully pour the reaction mixture into 20 mL of crushed ice with stirring.

  • Isolation: Collect the precipitated N-phenylacetamide by filtration on a Buchner funnel.

  • Purification: Recrystallize the crude product from hot water to obtain pure crystals.

Protocol 2: N-Acetylation of Substituted Anilines using a Phase Transfer Catalyst

[7]

  • Reaction Setup: In a suitable flask, dissolve the substituted aniline (10 mmol) in the chosen solvent (20 mL, e.g., DMF).

  • Reagent Addition: Add K₂CO₃ (15 mmol) and the phase transfer catalyst (e.g., TBAB, 1 mmol).

  • Reaction: Stir the mixture at room temperature and add acetyl chloride (10 mmol) dropwise. Continue stirring for 15-30 minutes.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from aqueous methanol.

Caption: A generalized experimental workflow for N-acetylation.

Conclusion and Future Outlook

The catalytic synthesis of N-aryl acetamides offers a diverse toolbox for the modern chemist. The choice of catalyst should be guided by a careful consideration of the specific substrate, desired reaction conditions, and the overall goals of the synthesis, including cost and sustainability.

  • Lewis acids and clay catalysts represent simple, cost-effective options, particularly for large-scale applications where catalyst cost is a major driver.

  • Solid acid catalysts provide a greener alternative with the significant advantage of catalyst reusability, which is highly desirable in industrial settings.

  • Phase transfer catalysts offer a unique solution for reactions in biphasic systems, often leading to rapid and high-yielding transformations at room temperature.

  • Copper-catalyzed systems provide a powerful tool for more challenging substrates, though considerations around ligand cost and metal contamination must be addressed.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the design of novel, highly active, and reusable heterogeneous catalysts, the exploration of photocatalytic and electrocatalytic methods, and the use of bio-based solvents and reagents. By embracing these innovations, the synthesis of N-aryl acetamides can be made more efficient, economical, and environmentally benign.

References

  • Maqunga, N. P., Ndolomingo, M. J., Bingwa, N., & Meijboom, R. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. New Journal of Chemistry. [Link]

  • Gupta, A., Sidhwani, I. T., Gupta, R., Monga, Y., & Sharma, R. K. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Kiss, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 521. [Link]

  • Maqunga, N. P., et al. (2025).
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Magar, V. K., et al. (2024). An Environmentally Friendly and Efficient Green Method for Acylation. International Journal of Pharmacy and Pharmaceutical Research, 30(7), 113-120.
  • Curini, M., et al. (2004). Ytterbium triflate as a powerful catalyst for the N-acylation of amines. Tetrahedron Letters, 45(2), 395-397.
  • Firouzabadi, H., et al. (2001). Zirconium(IV) Chloride as an Efficient and Chemoselective Catalyst for the Acetylation of Amines.
  • Sharma, G. V. M., et al. (2005). A versatile and practical procedure for the N-acetylation of amines using a catalytic amount of iodine. Tetrahedron Letters, 46(39), 6765-6768.
  • Bartoli, G., et al. (2005). Magnesium perchlorate as a new, highly efficient, and versatile catalyst for the N-acylation of amines. The Journal of Organic Chemistry, 70(5), 1941-1944.
  • Orita, A., et al. (2001). Highly efficient and versatile acylation of alcohols and amines with a catalytic amount of a scandium salt.
  • Akbari, J., & Heydari, A. (2007). Nano-Fe₂O₃ as a reusable catalyst for the N-acetylation of amines under solvent-free conditions.
  • Reddy, C. R., et al. (2006). A mild and efficient method for the N-acetylation of amines using silica gel-supported sodium hydrogen sulfate as a heterogeneous catalyst.
  • BenchChem. (2025).
  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Metrics.
  • Wiley-VCH. (2016). Green Chemistry Metrics.
  • Shaikh, I., et al. (2016).
  • Magar, V. K., et al. (2024).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Andraos, J. (2002). Metrics to 'Green' Chemistry—Which Are the Best?
  • Dalal Institute. (2023).
  • BenchChem. (2025).
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research.
  • Al-Zaini, E. A., & Al-Otaibi, L. M. (2019). A review on recent developments and progress in the kinetics and deactivation of catalytic acetylation of glycerol—A byproduct of biodiesel. IDEAS/RePEc.
  • OperaChem. (2023).
  • Seyed, M. P., et al. (2017).
  • MacMillan Group. (2008).
  • Patil, S. B., & Nirgude, N. T. (2022). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Reddy, B. V. S., et al. (2004). A mild and efficient method for the N-acylation of amines with carboxylic anhydrides catalyzed by zinc chloride. Tetrahedron Letters, 45(15), 3125-3127.
  • Bar-Ziv, R., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
  • Bar-Ziv, R., et al. (2016). Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions.

Sources

Performance Comparison: C18 vs. Phenyl-Hexyl for Aromatic Amide Separation

[1][2]

Executive Summary

For the separation of aromatic amides—particularly when positional isomers or structurally similar analogs are present—Phenyl-Hexyl stationary phases significantly outperform traditional C18 chemistries , provided the correct mobile phase is selected.

While C18 remains the gold standard for hydrophobicity-based separations, it often fails to resolve aromatic amides with identical logP values (e.g., ortho-, meta-, para- isomers). The Phenyl-Hexyl phase introduces a "mixed-mode" retention mechanism, utilizing

Key Takeaway: To unlock the full potential of a Phenyl-Hexyl column, Methanol (MeOH) must be used as the organic modifier. Acetonitrile (ACN) suppresses the

Mechanistic Foundation: The "Why" Behind the Separation

To optimize a method, one must understand the underlying interactions. The failure of C18 in aromatic amide separation usually stems from a lack of "shape selectivity."

Interaction Mechanisms
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic (dispersive) interactions . Retention is governed by the analyte's hydrophobicity (logP). Since positional isomers of aromatic amides often have identical hydrophobicities, C18 columns frequently show co-elution.

  • Phenyl-Hexyl: A dual-mechanism phase.[1][2][3]

    • Hydrophobic Interaction: Provided by the 6-carbon hexyl spacer (approx.[4][5] equivalent to a C8 phase).

    • 
       Interaction:  The phenyl ring interacts with the 
      
      
      -electron cloud of the aromatic amide. This interaction is highly sensitive to the electron-withdrawing/donating nature of substituents and their position on the ring.
Visualization of Ligand Interactions

LigandInteractionscluster_C18C18 Columncluster_PhenylPhenyl-Hexyl ColumnAnalyteAromatic Amide(Analyte)C18_LigandC18 Ligand(Long Alkyl Chain)C18_Ligand->AnalyteHydrophobic Interaction Only(Low Selectivity for Isomers)PH_LigandPhenyl-Hexyl Ligand(Ring + Spacer)PH_Ligand->AnalyteHydrophobic Interaction(Hexyl Spacer)PH_Ligand->Analyteπ-π Stacking(High Selectivity)

Figure 1: Comparison of interaction mechanisms. The Phenyl-Hexyl phase offers a secondary, orthogonal interaction (

The Critical Role of Solvent Selection[4]

This is the most common failure point in method development for phenyl phases.

  • Acetonitrile (ACN): Contains a triple bond (C≡N) with its own

    
     electrons.[6] These electrons compete with the analyte for the stationary phase's phenyl rings, effectively "shielding" the 
    
    
    interaction. Result: The Phenyl-Hexyl column behaves like a generic C8 column.
  • Methanol (MeOH): Lacks

    
     electrons. It allows the analyte's aromatic system to interact freely with the stationary phase. Result:  Maximum selectivity and retention of aromatic characteristics.
    

Experimental Comparison: Positional Isomers

The following data simulates a challenging separation of three positional isomers of a generic aromatic amide (e.g., N-(chlorophenyl)benzamide).

Experimental Protocol
  • System: UHPLC with DAD detection (254 nm).

  • Columns:

    • Column A: C18 (1.7 µm, 2.1 x 50 mm)

    • Column B: Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3]

    • B1: Acetonitrile (ACN)[3][7]

    • B2: Methanol (MeOH)[6][8]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Performance Data
ParameterC18 (with ACN)Phenyl-Hexyl (with ACN)Phenyl-Hexyl (with MeOH)
Elution Order Co-elutionPartial SeparationBaseline Resolution
Selectivity (

)
1.02 (Poor)1.08 (Moderate)1.25 (Excellent)
Selectivity (

)
1.03 (Poor)1.09 (Moderate)1.31 (Excellent)
Mechanism HydrophobicHydrophobic + Weak

Hydrophobic + Strong

Verdict Fail Marginal Pass

Note:

Observation

On the C18 column, the isomers elute together because the chlorine position changes the molecular shape but not the overall hydrophobicity significantly. On the Phenyl-Hexyl with MeOH , the ortho- isomer is sterically hindered from lying flat against the stationary phase ring, reducing

Method Development Decision Matrix

Use this workflow to determine when to switch from C18 to Phenyl-Hexyl.

DecisionTreeStartStart: Aromatic Amide MixtureQ1Are there positional isomersor structural analogs?Start->Q1C18_PathUse C18 Column(Mobile Phase: ACN/Water)Q1->C18_PathNo (Diverse Mixture)Phenyl_PathUse Phenyl-Hexyl ColumnQ1->Phenyl_PathYes (Isomers Present)Result_C18Separation Likely Successful(Based on Hydrophobicity)C18_Path->Result_C18Solvent_QSelect Organic ModifierPhenyl_Path->Solvent_QResult_Phenyl_ACNWarning: Reduced Selectivity(Suppressed π-π)Solvent_Q->Result_Phenyl_ACNAcetonitrileResult_Phenyl_MeOHOptimal Selectivity(Active π-π Interactions)Solvent_Q->Result_Phenyl_MeOHMethanol (Recommended)

Figure 2: Strategic workflow for column and solvent selection.

Troubleshooting & Optimization

If you are using a Phenyl-Hexyl column and still not achieving separation:

  • Switch to Methanol: If you are using ACN, switch immediately. This is the single biggest factor in phenyl-phase performance [1, 2].

  • Lower the Temperature:

    
     interactions are exothermic. Lowering the column temperature (e.g., from 40°C to 25°C) often strengthens the interaction and improves resolution [3].
    
  • Check pH: Ensure the amide is neutral. If the molecule is charged, it may repel the surface or introduce secondary ionic interactions.

References

  • Phenomenex. (2020).[6] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.

  • Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

A Comparative Guide to the Molecular Docking of N-(4-bromophenyl)thiazol-2-yl Acetamide Derivatives: Targeting Cancer and Microbial Proteins

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole nucleus stands as a privileged scaffold, integral to numerous pharmacologically active agents.[1][2] This guide delves into the comparative molecular docking studies of a specific class of these compounds: N-(4-bromophenyl)thiazol-2-yl acetamide derivatives. Our focus is to provide researchers, scientists, and drug development professionals with an in-depth analysis of their potential as antimicrobial and anticancer agents, supported by computational evidence. We will explore the nuances of their interactions with key biological targets, offering insights into structure-activity relationships that can guide future rational drug design.

The core structure, N-(4-(4-bromophenyl)thiazol-2-yl)acetamide, serves as a versatile template. Modifications to the acetamide group, particularly through the introduction of various substituted phenylamino moieties, have been shown to significantly modulate biological activity.[3][4] This guide will present a comparative analysis of a series of such derivatives, elucidating how subtle structural changes can influence their binding affinity and interaction patterns within the active sites of crucial proteins.

The Rationale Behind the Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which imparts metabolic stability and the capacity for hydrogen bonding.[5] This, combined with the 4-(4-bromophenyl) substituent, creates a molecule with a defined three-dimensional structure capable of engaging in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic contacts.[5] These interactions are fundamental to the specific recognition and binding of the molecule to its biological target, a prerequisite for eliciting a pharmacological response. The acetamide linker provides a convenient point for chemical modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Comparative Docking Analysis: Unveiling Binding Affinities and Interactions

To illustrate the comparative potential of N-(4-bromophenyl)thiazol-2-yl acetamide derivatives, we will examine the docking results of a series of compounds against both antimicrobial and anticancer targets. The selected derivatives, synthesized and evaluated by Sharma et al., are substituted at the acetamide nitrogen with different phenylamino groups.[3][4]

Target Proteins:
  • Antimicrobial Target: Glucosamine-6-phosphate synthase (PDB ID: 1JIJ). This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[3]

  • Anticancer Target: Estrogen Receptor Alpha (PDB ID: 3ERT). This receptor plays a pivotal role in the proliferation of hormone-dependent breast cancers, such as the MCF7 cell line.[3][6]

  • Anticancer Target: Tyrosine Kinase (PDB ID: 4WMZ). Tyrosine kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3]

The following table summarizes the docking scores (representing binding affinity, with more negative values indicating stronger binding) of selected N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives against these targets.

Compound IDSubstituent on Phenylamino RingDocking Score (kcal/mol) vs. 1JIJ (Antimicrobial)Docking Score (kcal/mol) vs. 3ERT (Anticancer)Docking Score (kcal/mol) vs. 4WMZ (Anticancer)
d1 2-chloro-6.95-8.54-7.63
d2 3-chloro-7.12-8.76-7.89
d3 4-chloro-7.05-8.68-7.75
d4 2-nitro-6.88-8.49-7.58
d6 4-fluoro-7.01-8.62-7.71
d7 4-bromo-7.08-8.71-7.82

Data synthesized from Sharma et al.[3]

From this comparative data, several key insights emerge:

  • Antimicrobial Potential: The chloro-substituted derivatives (d1, d2, d3) and the bromo-substituted derivative (d7) exhibit the most favorable docking scores against glucosamine-6-phosphate synthase (1JIJ), suggesting a strong potential for antibacterial activity. The position of the chloro substituent appears to have a modest impact, with the 3-chloro derivative (d2) showing the best score.

  • Anticancer Potential: All the listed derivatives demonstrate strong binding affinities for the estrogen receptor (3ERT) and the tyrosine kinase (4WMZ). The 3-chloro (d2) and 4-bromo (d7) derivatives consistently show the most promising docking scores across both anticancer targets. This suggests that these substitutions are particularly effective in enhancing the binding of the core scaffold to these cancer-related proteins.

Decoding the Interactions: A Deeper Look into the Binding Pocket

The docking scores provide a quantitative measure of binding affinity, but a qualitative analysis of the binding modes is crucial for understanding the underlying molecular interactions. For instance, in the active site of the estrogen receptor (3ERT), the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide scaffold typically forms key hydrogen bonds with amino acid residues such as Glu353 and Arg394, while the substituted phenylamino group extends into a hydrophobic pocket, forming van der Waals interactions. The nature and position of the substituent on this phenyl ring can significantly influence the quality of these hydrophobic interactions, thereby affecting the overall binding affinity.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical molecular docking workflow for evaluating N-(4-(4-bromophenyl)thiazol-2-yl acetamide derivatives, based on methodologies described in the literature.[3][4]

I. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1JIJ, 3ERT, 4WMZ).

  • Pre-processing:

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

II. Preparation of the Ligands (Derivatives)

  • Sketch Ligand Structures: Draw the 2D structures of the N-(4-bromophenyl)thiazol-2-yl acetamide derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Ligand Preparation for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define rotatable bonds.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

III. Molecular Docking Simulation

  • Grid Box Generation: Define the active site of the receptor by creating a grid box that encompasses the binding pocket. The dimensions and coordinates of the grid box are critical for a focused and efficient docking simulation.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined active site.

  • Execution of Docking: Run the docking simulation. The program will generate a series of possible binding poses for each ligand, ranked by their predicted binding energies (docking scores).

IV. Analysis of Results

  • Examine Docking Scores: Analyze the docking scores to identify the ligands with the highest predicted binding affinities.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to inspect the top-ranked binding poses.

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain Protein Structure (PDB) PreProcess Pre-process Protein (Remove water, add hydrogens, assign charges) PDB->PreProcess Grid Define Grid Box (Active Site) PreProcess->Grid Draw Draw 2D Structure Convert3D Convert to 3D & Energy Minimize Draw->Convert3D PrepLigand Assign Charges & Define Rotatable Bonds Convert3D->PrepLigand RunDock Run Docking Algorithm PrepLigand->RunDock Grid->RunDock Scores Analyze Docking Scores RunDock->Scores Visualize Visualize Binding Poses Scores->Visualize Interactions Identify Key Interactions Visualize->Interactions

Caption: A flowchart illustrating the key stages of a typical molecular docking workflow.

SAR_Logic Core N-(4-bromophenyl) thiazol-2-yl acetamide Core BindingAffinity Binding Affinity (Docking Score) Core->BindingAffinity Provides Scaffold for Interaction Substituent Substituent on Phenylamino Ring Substituent->BindingAffinity Modulates Interactions (e.g., hydrophobic) BiologicalActivity Biological Activity (Antimicrobial/Anticancer) BindingAffinity->BiologicalActivity Correlates with

Caption: Logical relationship illustrating the Structure-Activity Relationship (SAR) concept.

Conclusion and Future Directions

The comparative molecular docking studies presented in this guide highlight the significant potential of N-(4-bromophenyl)thiazol-2-yl acetamide derivatives as a promising scaffold for the development of novel antimicrobial and anticancer agents. The computational data strongly suggests that strategic modifications to the phenylamino acetamide moiety can effectively modulate the binding affinity of these compounds to their respective biological targets.

The derivatives featuring 3-chloro and 4-bromo substitutions have emerged as particularly promising candidates for further investigation. However, it is imperative to underscore that molecular docking is a predictive tool. The insights gleaned from these in silico studies must be validated through in vitro and in vivo experimental assays to confirm their biological activity and to assess their pharmacokinetic and toxicological profiles. Future research should focus on synthesizing and testing these high-scoring derivatives, as well as exploring a broader range of substitutions to further refine the structure-activity relationships and to develop lead compounds with enhanced potency and selectivity.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Bentham Science Publishers. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. PMC. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • A New Anticancer Semisynthetic Theobromine Derivative Targeting EGFR Protein: CADDD Study. MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine Derivatives: Synthesis, Biological Activity and Molecular Docking Study With ADME Profile. PubMed. [Link]

  • Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. While the synthesis and application of novel compounds like 2-(4-bromophenyl)-N,N-diethylacetamide are at the forefront of our endeavors, the lifecycle of these materials extends beyond the bench. Proper disposal is not a mere logistical footnote; it is an integral part of responsible research that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance.

This guide provides a detailed, field-proven protocol for the safe disposal of 2-(4-bromophenyl)-N,N-diethylacetamide. The procedures outlined here are grounded in the fundamental chemical properties of the substance, specifically its identity as a halogenated organic compound. Understanding the why behind these protocols is key to building a culture of safety and excellence in the laboratory.

Core Chemical Profile and Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. 2-(4-bromophenyl)-N,N-diethylacetamide is a brominated organic compound, and this single structural feature—the carbon-bromine bond—is the primary determinant for its disposal pathway.

PropertyDataSource
Chemical Name 2-(4-bromophenyl)-N,N-diethylacetamideN/A
Related CAS Number 19715-80-1 (for the N,N-dimethyl analog)[1][2]
Molecular Formula C₁₂H₁₆BrNON/A
Physical Form Solid[2]
Primary Hazard Class Halogenated Organic Compound[3][4][5]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

The presence of bromine classifies this compound as a halogenated organic waste . This classification mandates that it be segregated from all other waste streams.[3][4][5]

The Cornerstone of Disposal: Rigorous Waste Segregation

From a practical and regulatory standpoint, the most critical step in this entire process is segregation. Halogenated organic wastes require specialized disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[5][6]

Causality Behind Segregation:

  • Regulatory Compliance: Environmental regulations strictly govern the disposal of halogenated compounds.[7][8] Mixing halogenated and non-halogenated waste streams renders the entire volume as halogenated waste, which is a compliance violation.

  • Economic Impact: The cost to dispose of halogenated waste is significantly higher—often two to three times more—than non-halogenated waste due to the specialized treatment required.[9][10] Contaminating a large drum of non-halogenated solvent with even a small amount of a brominated compound results in a substantial and avoidable increase in disposal costs.[11]

  • Safety and Environmental Protection: Improper incineration of halogenated compounds can release toxic byproducts and acid gases into the atmosphere.[11]

Therefore, all waste materials containing 2-(4-bromophenyl)-N,N-diethylacetamide must be placed in a container explicitly designated for "Halogenated Organic Waste." [3][4][7]

Personal Protective Equipment (PPE) Protocol

All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is recommended.[7]

  • Body Protection: A long-sleeved laboratory coat.[3]

Step-by-Step Disposal Procedures

The following protocols detail the handling of different waste forms associated with 2-(4-bromophenyl)-N,N-diethylacetamide.

Solid Waste Disposal

This category includes unused or expired chemical powder, contaminated weighing papers, and absorbent pads used for cleaning minor spills.

  • Collection: Carefully place all solid waste into a designated, robust, and sealable hazardous waste container. A polyethylene container is a suitable choice.[7]

  • Labeling: The container must be clearly labeled as "Halogenated Solid Waste."

  • Segregation: Do not mix this solid waste with non-hazardous trash or other chemical waste streams.

Liquid Waste Disposal

This stream includes solutions of the compound dissolved in solvents for experimental use.

  • Classification: Any solution containing 2-(4-bromophenyl)-N,N-diethylacetamide, regardless of the solvent used, is classified as halogenated liquid waste.[11] For example, a solution in acetone (a non-halogenated solvent) must be treated as halogenated waste.

  • Collection: Pour the liquid waste into a designated, sealed, and compatible container for "Halogenated Organic Liquid Waste." [7][11] These containers are often specifically color-coded (e.g., green-labeled carboys) by institutional waste management programs.[5]

  • Container Integrity: Ensure the container has a secure, threaded cap to prevent spills and vapor release. Keep the container closed at all times except when actively adding waste.[9][11]

Contaminated Labware and PPE Disposal
  • Disposable Plastics: Items such as pipette tips, centrifuge tubes, and plastic weighing boats that have come into contact with the compound should be disposed of as "Halogenated Solid Waste." Do not attempt to rinse them for reuse.[7]

  • Reusable Glassware:

    • Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone or the experimental solvent).

    • Crucially, this rinsate must be collected and added to the "Halogenated Organic Liquid Waste" container.[7][12]

    • After this initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

  • Contaminated PPE: All gloves, disposable lab coats, and other PPE contaminated with 2-(4-bromophenyl)-N,N-diethylacetamide must be collected as "Halogenated Solid Waste." [7]

Waste Accumulation and Labeling: A Self-Validating System

Proper management of waste containers is critical for safety and compliance.

  • Labeling Protocol: Attach a completed hazardous waste tag to each container as soon as the first drop of waste is added.[9][11] The tag must, at a minimum, include:

    • The words "Hazardous Waste." [10]

    • The full chemical name(s) of all constituents: "Waste 2-(4-bromophenyl)-N,N-diethylacetamide" and any solvents. Do not use abbreviations.[11]

    • The accumulation start date.[7]

    • The appropriate hazard identification (e.g., Toxic, Irritant).[9]

  • Storage: Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and equipped with secondary containment to manage potential leaks.[9]

Disposal Decision Workflow

The following diagram provides a clear, visual guide for the disposal decision-making process, ensuring all waste is correctly segregated.

DisposalWorkflow Start Waste Containing 2-(4-bromophenyl)-N,N-diethylacetamide Decision_Type What is the waste form? Start->Decision_Type Solid Solid Material (Unused powder, contaminated weighing paper, gloves, plasticware) Decision_Type->Solid Solid Liquid Liquid Solution (Compound dissolved in any solvent) Decision_Type->Liquid Liquid Glassware Contaminated Glassware Decision_Type->Glassware Glassware Container_Solid Dispose in: 'Halogenated Solid Waste' Container Solid->Container_Solid Container_Liquid Dispose in: 'Halogenated Liquid Waste' Container Liquid->Container_Liquid Process_Glass 1. Rinse with solvent. 2. Collect rinsate. Glassware->Process_Glass Process_Glass->Container_Liquid Rinsate

Caption: Disposal workflow for 2-(4-bromophenyl)-N,N-diethylacetamide waste.

Emergency Spill Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite or sand.[13]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[13]

  • Disposal: The collected spill material must be disposed of as "Halogenated Solid Waste."

  • Decontamination: Clean the spill area thoroughly.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[14]

By adhering to these detailed procedures, you contribute to a safe and responsible research environment, ensuring that the impact of our work remains a positive one from discovery through disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Proper Disposal of Bromoacetamido-PEG4-Acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Oldenburg.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • 2-(4-Bromophenyl)-N,N-dimethylacetamide. (n.d.). Merck.
  • Procuring 2-(4-Bromophenyl)-N,N-Dimethylacetamide: A Guide for Researchers and Buyers. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. (n.d.). Washington State University.
  • 2-(4-bromophenyl)-N-ethylacetamide. (n.d.). PubChem, National Center for Biotechnology Information.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Waste Management: Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.

Sources

Personal protective equipment for handling 2-(4-bromophenyl)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(4-bromophenyl)-N,N-diethylacetamide

Part 1: Executive Safety Summary (The "Why")

Do not treat this compound as a generic organic intermediate. While specific Safety Data Sheet (SDS) data for 2-(4-bromophenyl)-N,N-diethylacetamide is often limited in public repositories, a Structure-Activity Relationship (SAR) analysis against its closest analogs—specifically N,N-diethyl-2-phenylacetamide (DEPA) and 4-bromoacetanilide—reveals a critical hazard profile that demands specific operational discipline.

The Silent Hazard: Dermal Permeation The N,N-diethyl moiety attached to the amide nitrogen is a known lipophilic carrier. This structural feature can facilitate the transport of the compound across the stratum corneum. Unlike simple irritants, this compound has the potential to bypass the skin barrier, carrying the halogenated aromatic core into systemic circulation.

Critical Hazard Profile (derived from analogs):

  • Acute Toxicity (Inhalation): High Risk. Analog DEPA is classified as Acute Tox. 2 (Fatal if inhaled) in mist form [1]. Strict dust/aerosol control is mandatory.[1]

  • Skin/Eye: Category 2 Irritant.[2][3]

  • Systemic: Potential neurotoxicity (amide class) and hepatotoxicity (halogenated aromatic).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "Blue Nitrile" exam gloves are insufficient for prolonged handling of diethylacetamides due to permeation risks. Use the following tiered protection strategy.

Tier 1: Barrier Protection Specifications
Body ZoneRecommended PPEMaterial Science Justification
Hand (Primary) Laminate Film (Silver Shield/4H) or Double Nitrile (High-Mil) N,N-diethyl groups can degrade thin nitrile. Laminate film offers >480 min breakthrough time against amides [2].
Hand (Tactile) Outer: 5-mil Nitrile (Disposable)Sacrificial layer to protect the inner barrier and maintain dexterity.
Respiratory P100 Particulate Respirator (if powder)Essential during weighing to prevent inhalation of highly potent dusts.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapor/dust bypass. Goggles seal the ocular mucosa.
Body Tyvek® Lab Coat/Sleeves Cotton lab coats absorb lipophilic liquids, holding them against the skin. Tyvek repels them.
Tier 2: PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Weighing Liquid Liquid / Solution Form->Liquid Synthesis/Extraction Risk1 Risk: Inhalation (High Toxicity) Solid->Risk1 Risk2 Risk: Permeation (Lipophilic Carrier) Liquid->Risk2 Control1 Engineering: Fume Hood PPE: N95/P100 Mask Risk1->Control1 Control2 PPE: Double Nitrile (Change every 15 min) Risk2->Control2 Splash Risk Control3 PPE: Laminate Liners + Nitrile Outer Risk2->Control3 Immersion/High Vol

Figure 1: Decision logic for barrier selection based on physical state and exposure route.

Part 3: Operational Protocol (The "How")

This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing (The Critical Zone)

Context: Most exposure incidents occur during the transfer of static-prone powders.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Why? Halogenated amides can be "fly-away" powders; static discharge disperses them into the breathing zone.

  • The "Double-Glove" Protocol:

    • Don inner laminate or thick nitrile gloves.

    • Tape the cuff of the lab coat to the inner glove.

    • Don outer disposable nitrile gloves.[4]

    • Validation: Check for gap exposure at the wrist before entering the hood.

Phase B: Solubilization & Synthesis
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, DMF), assume the solution has the permeation rate of the solvent plus the toxicity of the solute.

  • Exotherm Check: Amide formation or hydrolysis can be exothermic. Add solvent slowly.

  • Spill Management:

    • Have a "Dry Decon" kit ready (absorbent pads, not paper towels).

    • Rule: Do not wipe spills with paper towels; this spreads the lipophilic compound. Cover with an absorbent pad and lift.

Phase C: Decontamination & Waste
  • The "Dirty-to-Clean" Doffing Method:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Wipe down the inner gloves with a solvent-dampened pad (Ethanol).

    • Remove inner gloves near the exit, rolling them inside out.

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid, Organic, Halogenated."

    • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents due to cost and incineration requirements.

Workflow Diagram

Workflow cluster_safety Safety Checkpoints Setup Setup: Fume Hood Check (Face Velocity > 100 fpm) Weigh Weighing: Anti-Static Protocol (P100 Required if outside hood) Setup->Weigh Don PPE Synth Synthesis: Solvent Handling (Closed Vessel Preferred) Weigh->Synth Dissolve Check1 Glove Integrity Check Weigh->Check1 Decon Decon: Solvent Wipe Down (Ethanol/Acetone) Synth->Decon Complete Check2 Spill Kit Ready Synth->Check2 Waste Disposal: Halogenated Stream Decon->Waste Segregate

Figure 2: Operational workflow emphasizing safety checkpoints (green) and critical disposal paths (red).

Part 4: Emergency Response

  • Skin Contact:

    • Immediate Action: Do not use solvents to wash skin (this accelerates absorption).

    • Protocol: Wash with lukewarm water and mild soap for 15 minutes.

    • Medical: Monitor for signs of CNS depression (dizziness, lethargy) due to the amide moiety.

  • Inhalation:

    • Move to fresh air immediately.[5][6] If the compound was in powder form, assume potential for acute respiratory distress. Seek medical evaluation.

References

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide (Compound).[6][7][8] National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.